Product packaging for 5-Chloro-2-hydroxybenzonitrile(Cat. No.:CAS No. 13589-72-5)

5-Chloro-2-hydroxybenzonitrile

Cat. No.: B085134
CAS No.: 13589-72-5
M. Wt: 153.56 g/mol
InChI Key: XWQDMIXVAYAZGB-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H4ClNO and its molecular weight is 153.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO B085134 5-Chloro-2-hydroxybenzonitrile CAS No. 13589-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQDMIXVAYAZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380516
Record name 5-chloro-2-hydroxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13589-72-5
Record name 5-chloro-2-hydroxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13589-72-5
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Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-hydroxybenzonitrile (CAS Number: 13589-72-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-hydroxybenzonitrile, also known as 5-chlorosalicylonitrile, is a halogenated aromatic organic compound with the CAS number 13589-72-5. Its structure, featuring a nitrile group and a hydroxyl group on a chlorobenzene ring, makes it a versatile intermediate in the synthesis of a variety of biologically active molecules and a subject of interest in toxicology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and known biological activities, along with detailed experimental protocols.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₇H₄ClNO[2]
Molecular Weight 153.57 g/mol [2]
Melting Point 152-154 °C[3]
Boiling Point 269.4 ± 25.0 °C (Predicted)[3]
Density 1.41 ± 0.1 g/cm³ (Predicted)[3]
pKa 6.72 ± 0.18 (Predicted)[2]
Solubility Sparingly soluble in water (0.75 g/L at 25°C)[2]
Appearance White to light yellow crystalline powder[1]
InChI InChI=1S/C7H4ClNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H[4]
InChIKey XWQDMIXVAYAZGB-UHFFFAOYSA-N[4]
SMILES C1=CC(=C(C=C1Cl)C#N)O[4]

Synthesis and Purification

This compound is commonly synthesized from 5-chlorosalicylaldehyde. The following section details a representative experimental protocol for its preparation and subsequent purification.

Synthesis from 5-Chlorosalicylaldehyde

A common and efficient method for the synthesis of this compound involves the reaction of 5-chlorosalicylaldehyde with hydroxylamine-O-sulfonic acid.

Experimental Protocol:

  • Reaction Setup: Suspend 5-chlorosalicylaldehyde (1.0 equivalent) in water.

  • Reagent Addition: Add hydroxylamine-O-sulfonic acid (1.2 equivalents) to the suspension at room temperature.

  • Reaction Conditions: Stir the reaction mixture at 60°C for approximately 7 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and cool with ice to precipitate the product.

  • Isolation: Collect the precipitated crystals by filtration and wash them thoroughly with water.

  • Drying: Dry the purified crystals to obtain this compound. A reported yield for this method is approximately 93%.

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is a standard and effective method.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water).

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be further cooled in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.

Diagram of Synthesis Workflow:

G start Start: 5-Chlorosalicylaldehyde step1 Suspend in Water start->step1 step2 Add Hydroxylamine-O-sulfonic acid step1->step2 step3 Heat at 60°C for 7h step2->step3 step4 Dilute with Water & Cool step3->step4 step5 Filter to Isolate Crude Product step4->step5 step6 Recrystallize from suitable solvent step5->step6 end_product Pure this compound step6->end_product

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ 7.47 (d, J=2.9 Hz, 1H), 7.42 (dd, J=8.8, 2.9 Hz, 1H), 6.94 (d, J=8.8 Hz, 1H)
¹³C NMR Data not available in the searched literature.
Infrared (IR) A vapor phase IR spectrum is available on public databases such as PubChem.[4]
Mass Spectrometry (MS) Data not available in the searched literature.

Biological Activity and Toxicology

This compound has been identified as a disinfection byproduct in drinking water and has demonstrated cytotoxic effects.[3] It also serves as a precursor for various derivatives with potential antimicrobial and anti-inflammatory properties.

Cytotoxicity

Recent studies have highlighted the cytotoxicity of monohalohydroxybenzonitriles, including this compound, found in drinking water. Transcriptomic analysis of Chinese hamster ovary (CHO-K1) cells exposed to these compounds revealed immunotoxicity and genotoxicity as the dominant cytotoxicity mechanisms, with potential carcinogenic effects.[3] The study also suggests that oxidative stress and cellular uptake efficiency are important factors in their cytotoxicity.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Plate cells (e.g., CHO-K1) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept non-toxic) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Diagram of Cytotoxicity Testing Workflow:

G start Seed Cells in 96-well Plate step1 Treat with this compound start->step1 step2 Incubate for 24-72h step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate for 2-4h step3->step4 step5 Solubilize Formazan Crystals step4->step5 step6 Measure Absorbance at 570 nm step5->step6 end_result Calculate IC50 step6->end_result

Caption: General workflow for determining the cytotoxicity of a compound using the MTT assay.

Antimicrobial Potential

While direct evidence for the antimicrobial activity of this compound is limited in the available literature, its structural analogs and derivatives have shown promise. For instance, sulfonamides containing the 5-chloro-2-hydroxybenzaldehyde scaffold, a precursor to the nitrile, have demonstrated activity against various bacteria.[5] This suggests that this compound could be a valuable starting material for the synthesis of novel antimicrobial agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathway Modulation

Currently, there is no direct evidence in the reviewed literature specifically linking this compound to the modulation of signaling pathways such as NF-κB or MAPK. However, the transcriptomic analysis of related halohydroxybenzonitriles suggests that these compounds can induce immunotoxicity and genotoxicity, which are often mediated by complex signaling networks.[3] Derivatives of the structurally related 5-chlorosalicylic acid have been shown to inhibit the replication of viruses like RSV and in some cases modulate the NF-κB pathway.[6] Further research, such as toxicogenomic and proteomic studies, is required to elucidate the specific signaling pathways affected by this compound.

Hypothetical Signaling Pathway Involvement (Based on related compounds):

Given the evidence of oxidative stress and immunotoxicity, it is plausible that this compound could interact with stress-responsive signaling pathways.

G compound This compound stress Cellular Stress (e.g., Oxidative Stress) compound->stress mapk MAPK Pathway (JNK, p38) stress->mapk nfkb NF-κB Pathway stress->nfkb response Cellular Response (Inflammation, Apoptosis, Genotoxicity) mapk->response nfkb->response

Caption: A hypothetical model of potential signaling pathway involvement for this compound.

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a compound of significant interest due to its role as a synthetic intermediate and its emerging toxicological profile. This guide has provided a detailed overview of its chemical properties, synthesis, and known biological activities. While there is evidence for its cytotoxicity, further research is needed to fully characterize its antimicrobial and enzyme-inhibitory potential, as well as to elucidate the specific cellular signaling pathways it modulates. The experimental protocols provided herein offer a foundation for researchers to further investigate the properties and applications of this compound in drug discovery and toxicology.

References

An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Chloro-2-hydroxybenzonitrile, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₄ClNO.[1] Its structure consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a nitrile group. These functional groups dictate its chemical reactivity and physical characteristics.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄ClNO[1]
Molecular Weight 153.57 g/mol [1][2]
CAS Number 13589-72-5[2][3]
Appearance Light brown to off-white solid[3]
Melting Point 152-154 °C[2][3]
Boiling Point 269.4 ± 25.0 °C (Predicted)[2][3]
Density 1.41 ± 0.1 g/cm³ (Predicted)[2][3]
pKa 6.72 ± 0.18 (Predicted)[3]
Storage Temperature Under inert gas (nitrogen or Argon) at 2-8°C[3]

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physical properties of organic compounds like this compound.

2.1 Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting point range of 0.5-1.0°C.

  • Apparatus: Mel-Temp apparatus or Thiele tube setup, capillary tubes, thermometer.

  • Procedure (Mel-Temp Apparatus):

    • A small, dry sample of the compound is packed into a capillary tube.[4]

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (e.g., 2°C/min) for an accurate measurement.

    • The temperatures at which the substance begins to melt and when it completely liquefies are recorded as the melting point range.[5]

2.2 Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.[6][7]

  • Apparatus: Thiele tube or small test tube, capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner or hot plate).[7][8]

  • Procedure (Thiele Tube Method):

    • A small amount of the liquid is placed in a small test tube.[8]

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.[7]

    • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid like mineral oil.[7][8]

    • The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7]

    • The heat source is removed, and the liquid is allowed to cool.[8]

    • The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

2.3 Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

  • Apparatus: Test tubes, spatula, balance, vortex mixer (optional).

  • Procedure (Qualitative):

    • Place a small, accurately weighed amount of the solute (e.g., 25 mg) into a test tube.[9]

    • Add a specific volume of the solvent (e.g., 0.75 mL of water) in small portions.[9]

    • After each addition, shake the test tube vigorously to facilitate dissolution.[9]

    • Observe if the solute dissolves completely. The solubility can be described qualitatively (e.g., soluble, slightly soluble, insoluble) based on the amount of solvent required.

2.4 Spectroscopic Analysis

Spectroscopic methods are essential for elucidating the structure and confirming the identity of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[10]

    • Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11]

    • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and transformed into an NMR spectrum.[10]

  • Infrared (IR) Spectroscopy: Used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[12]

    • Sample Preparation (Solid): The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet or a Nujol mull.[13][14]

    • Data Acquisition: An infrared spectrometer passes a beam of infrared light through the sample and records the frequencies at which absorption occurs.[12]

  • Mass Spectrometry (MS): An analytical technique that measures the mass-to-charge ratio of ions.[15]

    • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, often by electron impact (EI) or chemical ionization (CI).[16]

    • Mass Analysis and Detection: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer and detected.[17]

Synthesis Workflow

A common synthetic route to this compound starts from 5-chlorosalicylaldehyde. The following diagram illustrates this general procedure.

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction and Workup cluster_product Final Product start 5-Chlorosalicylaldehyde reaction Reaction at 60 °C start->reaction reagent1 Hydroxylamine-O-sulfonic acid reagent1->reaction reagent2 Water reagent2->reaction workup Precipitation, Filtration, Washing, and Drying reaction->workup product This compound workup->product

General synthesis workflow for this compound.

This synthesis involves the reaction of 5-chlorosalicylaldehyde with hydroxylamine-O-sulfonic acid in water. The reaction mixture is heated, and upon completion, the product is isolated through precipitation, filtration, washing, and drying to yield this compound.[3]

References

Spectroscopic Analysis of 5-Chloro-2-hydroxybenzonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data for 5-Chloro-2-hydroxybenzonitrile (CAS No: 13589-72-5), a significant chemical intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the compound's spectral characteristics.

While direct experimental spectra for this compound are not publicly available in all standard databases, this guide presents predicted data based on established spectroscopic principles and analysis of analogous compounds. These predictions offer a robust baseline for spectral identification and characterization.

Chemical Profile

PropertyValue
IUPAC Name This compound[1]
Synonyms 4-chloro-2-cyanophenol, 5-Chlorosalicylonitrile[1][2]
CAS Number 13589-72-5[1][3]
Molecular Formula C₇H₄ClNO[1][3]
Molecular Weight 153.57 g/mol [3]
Exact Mass 152.9981414 Da[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.55d~ 2.5H-6
~ 7.40dd~ 8.8, 2.5H-4
~ 6.95d~ 8.8H-3
~ 5.5 - 6.5br s--OH

Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~ 158.0C-2 (C-OH)
~ 136.0C-4
~ 135.5C-6
~ 128.0C-5 (C-Cl)
~ 118.0C-3
~ 116.5C≡N
~ 110.0C-1
Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (phenolic)
~ 3100MediumAromatic C-H stretch
~ 2230StrongC≡N stretch
~ 1600, 1500, 1450Medium-StrongAromatic C=C ring stretch
~ 1250StrongC-O stretch (phenolic)
~ 820StrongC-H out-of-plane bend
~ 750Medium-StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/z RatioRelative Intensity (%)Assignment
155~ 33[M+2]⁺˙ (due to ³⁷Cl isotope)
153100[M]⁺˙ (Molecular ion, due to ³⁵Cl)
125Moderate[M - CO]⁺˙
98Moderate[M - CO - HCN]⁺˙
63Moderate[C₅H₃]⁺

Experimental Protocols

The acquisition of spectroscopic data follows standardized laboratory procedures. Below are detailed methodologies for each key technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-25 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The solution is then transferred into a 5 mm NMR tube. To ensure homogeneity, the sample can be gently vortexed or sonicated.

  • Internal Standard : A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition : The NMR tube is placed in the spectrometer's probe. The experiment begins with locking onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to maximize homogeneity and improve resolution. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a significantly larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film) : A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone. A drop of this solution is applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition : A background spectrum of the empty spectrometer is recorded. The salt plate with the sample film is then placed in the sample holder. The infrared spectrum is recorded by passing a beam of IR radiation through the sample and measuring the absorbance at each wavelength.

  • Data Analysis : The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or by direct infusion. The sample molecules enter the ionization source in the gas phase under a high vacuum.

  • Ionization : In Electron Ionization (EI), the most common method, the gaseous molecules are bombarded with a high-energy electron beam. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺˙). Excess energy from this process often causes the molecular ion to break apart into smaller, charged fragments.

  • Mass Analysis : The positively charged ions (the molecular ion and any fragments) are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio (m/z) of each ion.

  • Detection : A detector records the abundance of ions at each m/z value. The resulting mass spectrum is a plot of relative ion abundance against the m/z ratio. The most abundant ion is designated as the base peak and assigned a relative intensity of 100%.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output & Interpretation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_MS Vaporize and Introduce to Vacuum Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR NMR Spectrum (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z Ratios, Fragmentation) MS->Data_MS Structure Structure Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Solubility of 5-Chloro-2-hydroxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Chloro-2-hydroxybenzonitrile

This compound, with the chemical formula C₇H₄ClNO, is an aromatic compound containing chloro, hydroxyl, and nitrile functional groups.[1][2][3] Its structure suggests the potential for various intermolecular interactions, which in turn govern its solubility in different solvents. Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and biological studies.

Importance of Solubility in Research and Drug Development

The solubility of a compound is a critical physicochemical property that influences many aspects of research and development:

  • Chemical Synthesis: Solubility dictates the choice of solvent for reactions, purification processes like crystallization, and product formulation.

  • Drug Discovery and Development: In the pharmaceutical industry, the aqueous and lipid solubility of a compound are key determinants of its absorption, distribution, metabolism, and excretion (ADME) properties. Poor solubility can be a major hurdle in the development of new drug candidates.

  • Biological Assays: For in vitro and in vivo studies, compounds must be dissolved in a suitable solvent that is compatible with the biological system and does not interfere with the assay.

Experimental Protocols for Solubility Determination

Several methods are employed to experimentally determine the solubility of a compound. The choice of method often depends on the properties of the compound and the desired accuracy. The "gold standard" and most reliable method for determining thermodynamic solubility is the Saturation Shake-Flask Method .[4]

Principle of the Shake-Flask Method: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. After reaching equilibrium, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined analytically.

A general workflow for this method is illustrated below.

experimental_workflow Figure 1. Experimental Workflow for the Shake-Flask Solubility Method cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_solid Weigh Excess Solid (this compound) mix Combine Solid and Solvent in a Sealed Vial prep_solid->mix prep_solvent Measure Known Volume of Organic Solvent prep_solvent->mix agitate Agitate at Constant Temperature (e.g., 25°C, 37°C) for 24-72 hours mix->agitate centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge separate Carefully Collect Supernatant (Saturated Solution) centrifuge->separate dilute Dilute Saturated Solution with a Suitable Solvent separate->dilute analyze Quantify Concentration using Analytical Method (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate Solubility (e.g., mg/mL, mol/L) analyze->calculate

Figure 1. Experimental Workflow for the Shake-Flask Solubility Method

Quantitative Solubility Data

A comprehensive search of scientific databases and literature was conducted to obtain quantitative solubility data for this compound in various organic solvents. However, at the time of this report, no specific experimental data on the solubility of this compound in common organic solvents has been published. Therefore, a data table summarizing these values cannot be provided.

Researchers are encouraged to perform their own solubility assessments using standardized methods like the shake-flask protocol described above to determine the solubility in solvents relevant to their specific applications.

Factors Influencing Solubility

The solubility of this compound will be influenced by several factors:

  • Solvent Polarity: The presence of a hydroxyl and a nitrile group suggests that the molecule has polar characteristics. Therefore, it is expected to be more soluble in polar organic solvents.

  • Temperature: Generally, solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent system.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility measurements.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, this guide provides the necessary theoretical and practical framework for researchers to approach this critical parameter. The provided experimental workflow for the shake-flask method offers a robust starting point for determining the solubility in solvents of interest. Such data will be invaluable for the successful application of this compound in research and development.

References

5-Chloro-2-hydroxybenzonitrile: An In-Depth Technical Safety Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-hydroxybenzonitrile, with a CAS number of 13589-72-5, is a halogenated aromatic nitrile that serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its chemical structure, incorporating a nitrile, a hydroxyl group, and a chlorine atom on a benzene ring, makes it a versatile intermediate. However, the presence of these functional groups also imparts specific toxicological properties that necessitate careful handling and a thorough understanding of its safety profile.

This technical guide provides a comprehensive overview of the safety data for this compound, compiled from various safety data sheets and chemical databases. It is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to handle this compound safely in a laboratory setting. All quantitative data has been summarized in structured tables for ease of reference, and standardized experimental protocols for toxicological assessment are detailed.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for understanding the compound's behavior under various laboratory conditions.

PropertyValueSource(s)
Molecular Formula C₇H₄ClNO[2]
Molecular Weight 153.57 g/mol [2]
Appearance White solid[1]
Melting Point 152-154 °C[3]
Boiling Point (Predicted) 269.4 ± 25.0 °C[3]
Density (Predicted) 1.41 ± 0.1 g/cm³[3]
XLogP3 2.7[2]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity upon oral and dermal exposure, as well as its potential to cause skin and eye irritation.

GHS Hazard Classification [2]

  • Acute Toxicity, Oral: Category 4

  • Acute Toxicity, Dermal: Category 4

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2

Signal Word: Warning

Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Toxicological Data

Table 2: Acute Toxicity Data (Estimated from GHS Classification)

Exposure RouteGHS CategoryEstimated LD50/LC50 Range
Oral4300 < LD50 ≤ 2000 mg/kg
Dermal41000 < LD50 ≤ 2000 mg/kg
Inhalation-Data not available

Experimental Protocols for Toxicological Assessment

The toxicological data for this compound would have been determined using standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for the key toxicological endpoints.

Acute Oral Toxicity (OECD Guideline 401 - Rescinded but historically used)

The acute oral toxicity of a substance is typically determined by the LD50 (median lethal dose), which is the statistically estimated dose of a substance that is expected to cause death in 50% of a tested animal population.

Methodology:

  • Test Animals: Healthy, young adult rats of a commonly used laboratory strain are selected. Animals are fasted prior to the administration of the substance.[4]

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[4] The substance is usually dissolved or suspended in a suitable vehicle, such as water or corn oil.[4]

  • Dose Levels: At least three dose levels are used, with a sufficient number of animals at each level (typically 5 of the same sex).[4]

  • Observation Period: Animals are observed for a period of at least 14 days.[4] Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[4] The time of death is recorded as precisely as possible.[4]

  • Data Analysis: The LD50 is calculated using a standard statistical method. All observed signs of toxicity and mortality are recorded.

Acute Dermal Toxicity (OECD Guideline 402)

This test assesses the potential for a substance to cause toxicity through skin contact.

Methodology:

  • Test Animals: Healthy, young adult animals (commonly rats or rabbits) with healthy, intact skin are used.[5]

  • Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.[5]

  • Application of Test Substance: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.[6]

  • Exposure Duration: The exposure period is 24 hours.[6]

  • Observation Period: After the exposure period, the dressing is removed, and the skin is cleansed. The animals are then observed for 14 days for signs of toxicity and mortality.[6]

  • Data Analysis: The dermal LD50 is determined. Local skin reactions at the site of application are also recorded.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

  • Test Animals: Albino rabbits are the preferred species.[7]

  • Application of Test Substance: A small amount of the test substance (0.5 g for a solid) is applied to a small area of clipped skin and covered with a gauze patch.[8]

  • Exposure Duration: The exposure duration is typically 4 hours.[7]

  • Observation: After exposure, the patch is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) and for up to 14 days to assess the reversibility of the effects.[8]

  • Scoring: The severity of the skin reactions is scored using a standardized system.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.

Methodology:

  • Test Animals: Healthy, adult albino rabbits are used.[9]

  • Application of Test Substance: A single dose of the substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[10]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[10] The evaluation includes scoring of corneal opacity, iris lesions, and conjunctival redness and swelling.

  • Reversibility: The observation period can be extended up to 21 days to determine the reversibility of any observed effects.[11]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.[12]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Wash hands thoroughly after handling.[12]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[12]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent the spill from entering drains or waterways.

  • Methods for Cleaning Up: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. The spill area should then be decontaminated.

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be formed.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

This compound and its contaminated materials should be disposed of as hazardous waste.[13] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways. It is recommended to use a licensed professional waste disposal service.[13]

Ecological Information

Specific quantitative data on the ecotoxicity of this compound is limited. However, given its chemical structure and the presence of a nitrile group, it should be handled in a manner that prevents its release into the environment. Nitrile compounds can be toxic to aquatic life.

Logical Flow of Safety Data Sheet Information

The following diagram illustrates the logical workflow of information presented in a standard Safety Data Sheet (SDS), from initial identification to final disposal.

SDS_Flow cluster_0 Identification & Hazard cluster_1 Emergency Response cluster_2 Handling & Exposure Control cluster_3 Stability & Reactivity cluster_4 Disposal & Transport Identification 1. Identification Hazards 2. Hazard(s) Identification Identification->Hazards Composition 3. Composition/Information Hazards->Composition FirstAid 4. First-Aid Measures Composition->FirstAid FireFighting 5. Fire-Fighting Measures FirstAid->FireFighting AccidentalRelease 6. Accidental Release Measures FireFighting->AccidentalRelease Handling 7. Handling and Storage AccidentalRelease->Handling ExposureControls 8. Exposure Controls/PPE Handling->ExposureControls Properties 9. Physical/Chemical Properties ExposureControls->Properties Stability 10. Stability and Reactivity Properties->Stability Toxicology 11. Toxicological Information Stability->Toxicology Ecological 12. Ecological Information Toxicology->Ecological Disposal 13. Disposal Considerations Ecological->Disposal Transport 14. Transport Information Disposal->Transport Regulatory 15. Regulatory Information Transport->Regulatory Other 16. Other Information Regulatory->Other

Caption: Logical workflow of a Safety Data Sheet.

References

IUPAC name for 5-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Chloro-2-hydroxybenzonitrile

Introduction

This compound, a halogenated aromatic compound, is a significant chemical intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a benzene ring substituted with hydroxyl, nitrile, and chloro groups, provides a versatile scaffold for developing novel compounds in the pharmaceutical and agrochemical sectors. The preferred IUPAC name for this compound is indeed this compound.[1][2] It is also known by synonyms such as 4-chloro-2-cyanophenol and 5-Chlorosalicylonitrile.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, biological significance, and safety protocols, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The physicochemical properties of this compound are critical for its application in organic synthesis and for understanding its behavior in biological systems. These properties are summarized below.

PropertyValueReference(s)
CAS Number 13589-72-5[1][4][5]
Molecular Formula C₇H₄ClNO[1][4][5]
Molecular Weight 153.57 g/mol [1][4]
Appearance White to light yellow crystalline powder[3]
Melting Point 152-154 °C[4]
Boiling Point 269.4 ± 25.0 °C (Predicted)[4]
Density 1.41 ± 0.1 g/cm³ (Predicted)[4]
pKa 6.72 ± 0.18 (Predicted)[3][4]
Solubility Sparingly soluble in water (0.75 g/L at 25 °C)[3]
InChIKey XWQDMIXVAYAZGB-UHFFFAOYSA-N[1][2]
SMILES C1=CC(=C(C=C1Cl)C#N)O[2]

Synthesis of this compound

This compound can be synthesized from 5-chlorosalicylaldehyde. This process involves the conversion of the aldehyde functional group into a nitrile, a common strategy in organic chemistry.

Experimental Protocol: Synthesis from 5-Chlorosalicylaldehyde

This protocol is based on a reported synthesis of this compound from 5-chlorosalicylaldehyde.[6] The overall process first converts the aldehyde to an oxime, which is then dehydrated to form the nitrile.

Step 1: Oximation of 5-Chlorosalicylaldehyde

  • Reaction Setup: Dissolve 5-chlorosalicylaldehyde (1 equivalent) and hydroxylamine hydrochloride (1 equivalent) in a mixture of ethanol and water.[6]

  • Base Addition: While stirring the solution, slowly add an aqueous solution of sodium hydroxide (NaOH) dropwise. Maintain the temperature by cooling the reaction vessel, for instance, under tap water.[6]

  • Reaction: After the addition of NaOH is complete, reflux the reaction mixture for approximately 30 minutes.[6]

  • Isolation: Cool the mixture and dilute it with water to precipitate the 5-chlorosalicylaldehyde oxime. The solid product can be collected by filtration.

Step 2: Dehydration of Oxime to Nitrile

  • Reaction Setup: Treat the 5-chlorosalicylaldehyde oxime intermediate with acetic anhydride and sodium ethoxide.[6] This combination serves as the dehydrating agent to convert the oxime to the nitrile.

  • Work-up and Isolation: Upon completion of the reaction, the excess acetic anhydride is typically removed under reduced pressure. The resulting crude product is then purified.

  • Purification: The final product, this compound, can be purified by recrystallization from a suitable solvent such as ethanol to yield a crystalline solid.[6]

G A 5-Chlorosalicylaldehyde C 5-Chlorosalicylaldehyde Oxime A->C Oximation B Hydroxylamine HCl, NaOH, EtOH/H2O E Crude Product C->E Dehydration D Acetic Anhydride, Sodium Ethoxide G This compound E->G Purification F Recrystallization (Ethanol)

Caption: Synthetic workflow for this compound.

Biological Activity and Applications

This compound is primarily valued as a precursor for synthesizing molecules with significant pharmacological and agricultural applications.[7]

  • Antimicrobial Agents: The compound is a key starting material for producing pharmacologically potent benzofuran derivatives.[6] Research has shown that related sulfonamides derived from the closely related 5-chloro-2-hydroxybenzaldehyde scaffold exhibit activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium kansasii.[8] This highlights the potential of the 5-chloro-2-hydroxyphenyl motif in designing new antimicrobial drugs.

  • Herbicidal Activity: Structural analogs of this compound have been investigated for their ability to inhibit photosynthetic electron transport, suggesting potential as herbicides.[7] The mechanism of action for many nitrile-containing herbicides, such as bromoxynil and ioxynil (which are dihalogenated hydroxybenzonitriles), involves the inhibition of Photosystem II (PSII) in the chloroplasts of plants. These compounds act as inhibitors by binding to the D1 protein of the PSII reaction center, thereby blocking the electron flow required for photosynthesis.

G cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo QA QA (Plastoquinone) Pheo->QA QB QB Site (D1 Protein) QA->QB CytB6f Cytochrome b6f Complex QB->CytB6f e- transport Inhibitor This compound Derivatives Inhibitor->QB Inhibition Light Light (Photon) Light->P680 Excitation

Caption: Plausible herbicidal mechanism via PSII inhibition.

Safety and Hazard Information

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification
Hazard StatementCodeClassPictogram
Harmful if swallowedH302Acute Toxicity, Oral (Category 4)Warning
Harmful in contact with skinH312Acute Toxicity, Dermal (Category 4)Warning
Causes skin irritationH315Skin Corrosion/Irritation (Category 2)Warning
Causes serious eye irritationH319Serious Eye Damage/Irritation (Category 2)Warning

(Data sourced from PubChem)[2]

Handling and Safety Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[10]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor.[9]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]

    • If in Eyes: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice.[9]

Conclusion

This compound is a valuable chemical intermediate with established utility in the synthesis of antimicrobial and potentially herbicidal compounds. Its well-defined chemical properties and synthesis routes make it an accessible building block for research and development. However, due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. Further investigation into its derivatives is likely to yield novel molecules with potent biological activities.

References

An In-Depth Technical Guide to the Molecular Structure and Properties of 5-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-hydroxybenzonitrile, a halogenated aromatic nitrile, serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic profile, and synthesis. Additionally, it delves into its recently identified biological activities, including cytotoxicity, laying the groundwork for further research and application in medicinal chemistry and drug development. All quantitative data is presented in structured tables for clarity, and key experimental methodologies are detailed.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₄ClNO, is a small molecule featuring a benzene ring substituted with a chloro, a hydroxyl, and a nitrile group.[1][2] Its structural attributes and physicochemical properties are fundamental to its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
IUPAC Name This compound
Synonyms 4-Chloro-2-cyanophenol, 5-Chlorosalicylonitrile
CAS Number 13589-72-5
Molecular Formula C₇H₄ClNO
Molecular Weight 153.57 g/mol
Melting Point 152-154 °C
Boiling Point (Predicted) 269.4 ± 25.0 °C
Density (Predicted) 1.41 ± 0.1 g/cm³
pKa (Predicted) 6.72 ± 0.18

Molecular Structure Diagram:

molecular_structure Molecular Structure of this compound C1 C C2 C C1->C2 O O C1->O OH C3 C C2->C3 C7 C C2->C7 C4 C C3->C4 C5 C C4->C5 Cl Cl C4->Cl Cl C6 C C5->C6 C6->C1 H H N N C7->N synthesis_pathway Synthesis of this compound start 5-Chlorosalicylaldehyde intermediate 5-Chlorosalicylaldoxime start->intermediate Hydroxylamine (e.g., NH2OH·HCl, Na2CO3) product This compound intermediate->product Dehydration (e.g., Acetic Anhydride) cytotoxicity_pathway Proposed Cytotoxicity Mechanism compound This compound cell Chinese Hamster Ovary (CHO-K1) Cells compound->cell stress Oxidative Stress & Cellular Uptake cell->stress toxicity Immunotoxicity & Genotoxicity stress->toxicity carcinogenic Potential Carcinogenic Effects toxicity->carcinogenic

References

An In-depth Technical Guide to 5-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-hydroxybenzonitrile, also known as 5-chlorosalicylonitrile. The document details its chemical identity, physicochemical properties, synthesis protocols, spectral data, and known biological activities, with a focus on its toxicological profile. This guide is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Synonyms

This compound is an aromatic organic compound characterized by a benzene ring substituted with a chlorine atom, a hydroxyl group, and a nitrile group.

Synonyms:

  • 5-chlorosalicylonitrile[1]

  • 4-Chloro-2-cyanophenol

  • 2-Cyano-4-chlorophenol

  • Benzonitrile, 5-chloro-2-hydroxy-

  • 5-chloro-2-hydroxy-benzonitrile[1]

  • AKOS B029245

  • 5-Chloro-2-hydroxybenzenecarbonitrile[1]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the tables below for easy reference and comparison.

Physicochemical Properties
PropertyValueReference
CAS Number 13589-72-5[1]
Molecular Formula C₇H₄ClNO[1]
Molecular Weight 153.57 g/mol
Appearance White to off-white crystalline powder
Melting Point 152-154 °C
Boiling Point 269.4 ± 25.0 °C (Predicted)
pKa 6.72 ± 0.18 (Predicted)
Solubility Soluble in ethanol and acetone; limited solubility in water.
Spectral Data

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.5d~2.5H-6
~7.4dd~8.7, 2.5H-4
~7.0d~8.7H-3
~5.9br s--OH

¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ) ppmAssignment
~158C-2 (C-OH)
~136C-4
~134C-6
~126C-5 (C-Cl)
~118C-3
~116C≡N
~101C-1

FT-IR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~3300-3200 (broad)O-H stretch
~2230 (strong)C≡N stretch
~1600, 1500, 1450Aromatic C=C stretch
~1250C-O stretch
~830C-Cl stretch

Mass Spectrometry (MS)

m/zProposed Fragment
153/155[M]⁺ (Molecular ion)
125/127[M-CO]⁺
98[M-Cl]⁺
90[M-CO-Cl]⁺

Experimental Protocols

Synthesis of this compound from 5-Chlorosalicylaldehyde

This protocol describes a common method for the synthesis of this compound from its corresponding aldehyde, 5-chlorosalicylaldehyde, via an oxime intermediate followed by dehydration.[2]

Step 1: Oximation of 5-Chlorosalicylaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 5-chlorosalicylaldehyde in 100 mL of ethanol.

  • Reagent Addition: In a separate beaker, prepare a solution of 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate in a minimal amount of water.

  • Reaction: Add the hydroxylamine hydrochloride/sodium acetate solution to the ethanolic solution of 5-chlorosalicylaldehyde. Heat the mixture to reflux for 1-2 hours.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. The 5-chlorosalicylaldoxime will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry in a desiccator.

Step 2: Dehydration of 5-Chlorosalicylaldoxime

  • Reaction Setup: In a round-bottom flask, place the dried 5-chlorosalicylaldoxime. Add 5-10 equivalents of a dehydrating agent, such as acetic anhydride.

  • Reaction: Gently heat the mixture to reflux for 1-2 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The this compound will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure this compound.

G Synthesis Workflow of this compound cluster_0 Step 1: Oximation cluster_1 Step 2: Dehydration 5-Chlorosalicylaldehyde 5-Chlorosalicylaldehyde Reaction1 Reflux in Ethanol 5-Chlorosalicylaldehyde->Reaction1 Hydroxylamine HCl + NaOAc Hydroxylamine HCl + NaOAc Hydroxylamine HCl + NaOAc->Reaction1 5-Chlorosalicylaldoxime 5-Chlorosalicylaldoxime Reaction1->5-Chlorosalicylaldoxime Reaction2 Reflux 5-Chlorosalicylaldoxime->Reaction2 Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction2 Crude Product Crude Product Reaction2->Crude Product Purification Recrystallization Crude Product->Purification Pure this compound Pure this compound Purification->Pure this compound G Toxicological Evaluation Workflow Compound This compound Cell_Culture CHO-K1 Cell Exposure Compound->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assessment Cell_Culture->Cytotoxicity_Assay Transcriptomics Transcriptomic Analysis (RNA-Seq) Cell_Culture->Transcriptomics Data_Analysis Bioinformatic Analysis Transcriptomics->Data_Analysis Genotoxicity Genotoxicity Identified Data_Analysis->Genotoxicity Immunotoxicity Immunotoxicity Identified Data_Analysis->Immunotoxicity

References

Biological activity of 5-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 5-Chloro-2-hydroxybenzonitrile

Executive Summary: this compound, also known as 4-chloro-2-cyanophenol, is an aromatic compound recognized more for its role as a versatile synthetic intermediate than for its intrinsic biological effects.[1] Its chemical structure, featuring a benzene ring substituted with hydroxyl, chloro, and nitrile groups, makes it a valuable precursor in the development of novel therapeutic agents.[2][3] Research has demonstrated that derivatives synthesized from this scaffold possess a wide spectrum of pharmacological activities, including potent antimicrobial, antimycobacterial, and antiviral properties. This guide provides a comprehensive overview of the known biological activities associated with derivatives of this compound, details the experimental protocols used to determine these activities, summarizes quantitative data, and illustrates key mechanisms and workflows.

Introduction

This compound (C₇H₄ClNO) is a key building block in medicinal chemistry.[3][4] While the compound itself is classified as an irritant and is harmful if swallowed or in contact with skin, its true value lies in its utility for synthesizing more complex molecules with significant therapeutic potential.[1][5] By modifying its core structure, researchers have developed a variety of derivatives that exhibit enhanced biological interactions, leading to promising antibacterial, antifungal, and antiviral candidates.[3][6][7] This technical paper will explore the biological landscape of compounds derived from this important scaffold.

Synthesis and Derivatization

This compound can be synthesized from precursors such as 5-chlorosalicylaldehyde or 4-chlorosalicylic acid.[3][4] A common method involves the dehydration of 5-chlorosalicylaldehyde oxime.[4] Another pathway starts with 4-chlorosalicylic acid, which is converted to an amide (5-chloro-2-hydroxybenzamide) and then dehydrated to yield the final nitrile product.[3]

Its functional groups are highly amenable to further chemical reactions, allowing it to serve as a starting point for a diverse range of derivatives. It is a key intermediate in synthesizing bioactive molecules, particularly those targeting bacterial, fungal, or viral pathogens.[2][7]

Biological Activities of Derivatives

The primary biological significance of this compound stems from the activities of the compounds synthesized from it. These activities are broad, spanning antimicrobial and antiviral domains.

Antimicrobial and Antifungal Activity

Derivatives of this compound have shown considerable promise as antimicrobial agents.[3] Novel sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold (a related structure) have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as mycobacteria and fungi.[6][8]

One notable derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide , proved to be the most active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA).[6][8] Another derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide , showed excellent activity against Mycobacterium kansasii.[6][8] However, the antifungal potency of these specific derivatives was found to be weak.[6]

A separate study described a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides which also exhibited significant antimycobacterial, antibacterial, and antifungal properties, with activities comparable to or higher than standards like isoniazid and ciprofloxacin.[9]

Antiviral Activity

A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections.[7] These compounds were shown to suppress not only viral replication but also the inflammatory responses associated with RSV infection. The two most potent compounds from this series were selected for further mechanistic studies.[7]

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) data for various derivatives, providing a quantitative measure of their antimicrobial potency.

Table 1: Antimycobacterial Activity of 5-Chloro-2-hydroxybenzamide Derivatives

Compound Target Organism MIC (µmol/L) Reference

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | 1 - 4 |[6][8] |

Table 2: Antibacterial Activity of 5-Chloro-2-hydroxybenzamide Derivatives

Compound Target Organism MIC (µmol/L) Reference

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | S. aureus (methicillin-sensitive & resistant) | 15.62 - 31.25 |[6][8] |

Mechanisms of Action and Signaling Pathways

The mechanisms by which these derivatives exert their biological effects are multifaceted and depend on their specific structures.

Antimicrobial Mechanism

For many phenolic compounds, a general proposed mechanism of antimicrobial action involves the disruption of the bacterial cell membrane. This leads to increased permeability, leakage of essential intracellular contents like ions and ATP, and ultimately, cell death.

cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption & Permeability Increase Membrane->Disruption Derivative Phenolic Derivative (e.g., from 5-Chloro-2- hydroxybenzonitrile) Derivative->Membrane Intercalation Leakage Leakage of Intracellular Contents (Ions, ATP) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Figure 1. Proposed antimicrobial mechanism of phenolic compounds.

Antiviral Signaling Pathway Inhibition

The antiviral derivatives of 5-chloro-2-hydroxybenzamide have been shown to inhibit RSV replication and the subsequent host inflammatory response.[7] This is achieved by suppressing the activation of key transcription factors, IRF3 and NF-κB, which are crucial for producing pro-inflammatory cytokines and chemokines upon viral infection.[7]

RSV RSV Infection HostCell Host Cell Sensors (e.g., RIG-I) RSV->HostCell Replication Viral Replication RSV->Replication IRF3 IRF3 Activation (Phosphorylation) HostCell->IRF3 NFkB NF-κB Activation (Phosphorylation) HostCell->NFkB Cytokines Pro-inflammatory Cytokine/Chemokine Production IRF3->Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Derivative 5-Chloro-2-hydroxybenzamide Derivative Derivative->IRF3 Derivative->NFkB Derivative->Replication

Figure 2. Inhibition of RSV-induced signaling by benzamide derivatives.

Experimental Protocols

The evaluation of the biological activity of these compounds relies on standardized in vitro assays.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[10]

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.[11]

  • Serial Dilution: The test compound is subjected to a two-fold serial dilution in a 96-well microtiter plate containing the broth.[10]

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Control wells (no compound, no inoculum) are included.

  • Incubation: The plate is incubated for 18-24 hours at 37°C.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[11]

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric method used to assess the viability and metabolic activity of cells, providing a measure of a compound's cytotoxicity (often reported as an IC₅₀ value).[10][12]

  • Cell Plating: Seed cells (e.g., A549 human lung carcinoma cells for RSV studies) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test derivative and incubate for an appropriate period (e.g., 48-72 hours).[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.[12]

cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Start: 5-Chloro-2- hydroxybenzonitrile Synth Chemical Derivatization Start->Synth Purify Purification & Characterization Synth->Purify Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Purify->Antimicrobial Antiviral Antiviral Assays (e.g., Plaque Reduction) Purify->Antiviral Cytotox Cytotoxicity Assays (e.g., MTT) Purify->Cytotox Data Determine MIC / IC50 Values Antimicrobial->Data Antiviral->Data Cytotox->Data LeadID Lead Identification & Mechanism Studies Data->LeadID

Figure 3. General workflow for synthesis and biological evaluation.

Conclusion

This compound is a privileged scaffold in medicinal chemistry and drug discovery. While its intrinsic biological activity is not extensively documented, its true power is realized in the diverse and potent biological activities of its derivatives. Research has successfully leveraged this molecule to create novel compounds with significant antimicrobial and antiviral properties. The demonstrated efficacy against challenging targets like MRSA and RSV underscores the therapeutic potential held within this chemical class. Future work focusing on structure-activity relationship (SAR) studies will likely lead to the development of even more potent and selective drug candidates based on the this compound framework.

References

5-Chloro-2-hydroxybenzonitrile derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chloro-2-hydroxybenzonitrile Derivatives and Analogs

Executive Summary

This compound serves as a versatile scaffold in medicinal chemistry, leading to the development of derivatives and analogs with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds. Key activities, including antiviral, antimicrobial, and gamma-secretase inhibition, are discussed in detail. The document summarizes quantitative biological data in structured tables, presents detailed experimental protocols for key synthetic and analytical methods, and utilizes graphical diagrams to illustrate complex synthetic workflows and biological signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the therapeutic potential of this chemical class.

Introduction

This compound, also known as 5-chlorosalicylonitrile, is an aromatic compound characterized by a benzene ring substituted with chloro, hydroxyl, and nitrile functional groups. This unique arrangement provides multiple reactive sites, making it a valuable starting material for the synthesis of a diverse range of heterocyclic and substituted aromatic compounds. Derivatives have shown significant promise as potent inhibitors of viral replication, bacterial growth, and key enzymatic pathways implicated in neurodegenerative diseases. This document explores the core chemistry and biology of these derivatives, providing a technical foundation for further research and development.

Synthesis of this compound Derivatives

The synthesis of derivatives typically begins with the core this compound molecule, which can be prepared from precursors like 5-chlorosalicylaldehyde or 4-chlorosalicylic acid.[1][2] From this core, various analogs such as benzamides (including niclosamide analogs), benzofurans, and sulfonamides can be synthesized through targeted modifications.

A general workflow for the synthesis of key derivatives is presented below.

General synthetic workflow for key derivatives.

Biological Activities and Mechanisms of Action

Derivatives of this compound exhibit a range of biological activities, with antiviral, gamma-secretase inhibitory, and antimicrobial effects being the most prominent.

Antiviral Activity

Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, which are derivatives of the anthelmintic drug niclosamide, have demonstrated potent antiviral activity, particularly against Respiratory Syncytial Virus (RSV).[3] These compounds have been shown to suppress viral replication and the associated inflammatory responses.[3] More recent studies have also identified niclosamide analogs with efficacy against SARS-CoV-2.[4]

Mechanism of Action: Inhibition of RSV-Induced Inflammation

Upon infection, RSV is recognized by host cell pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[5][6] This recognition initiates a signaling cascade that leads to the activation of key transcription factors, namely Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[5][6] These factors then move to the nucleus to trigger the production of pro-inflammatory cytokines and interferons. Certain benzamide derivatives inhibit this process by decreasing the phosphorylation of IRF3 and the p65 subunit of NF-κB, thereby reducing the inflammatory cascade that contributes to RSV-induced pathology.[3]

G cluster_cell Host Cell cluster_tf Transcription Factors RSV RSV Virus PRR PRRs (TLR, RIG-I) RSV->PRR Infection & Recognition Adaptor Adaptor Proteins (MAVS, TRIF, MyD88) PRR->Adaptor Signal Transduction Kinases Kinase Complex (TBK1, IKK) Adaptor->Kinases IRF3 IRF3 Kinases->IRF3 Phosphorylation NFkB NF-κB (p65) Kinases->NFkB Phosphorylation Nucleus Nucleus IRF3->Nucleus Translocation NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines & Interferons Nucleus->Cytokines Gene Expression Inhibitor Benzamide Derivatives Inhibitor->IRF3 Blocks Phosphorylation Inhibitor->NFkB Blocks Phosphorylation

Inhibition of RSV-induced inflammatory signaling.

Table 1: Antiviral Activity of Selected Derivatives

Compound ClassTarget VirusAssayEndpointResultReference
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide AnalogsRSVPlaque ReductionViral Titer Reduction>1.0 log reduction at 10 µM[3]
Niclosamide Analog 21 SARS-CoV-2Viral ReplicationEC₅₀1.00 µM[4]
NiclosamideSARS-CoV-2Viral ReplicationIC₅₀0.4 µM[1]
Niclosamide Analog 5 SARS-CoV-2Viral ReplicationIC₅₀0.057 µM[1]
Gamma-Secretase Inhibition

Gamma-secretase is a multi-protein enzyme complex crucial for the cleavage of several transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptor.[7] Dysregulation of APP cleavage leads to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. Inhibition of gamma-secretase is therefore a key therapeutic strategy. N-alkyl-arylsulfonamides derived from a 5-chloro-2-hydroxymethyl scaffold have been identified as gamma-secretase inhibitors.[8]

Mechanism of Action: Dual Inhibition of APP and Notch Cleavage

Gamma-secretase cleaves its substrates within their transmembrane domains. In the case of APP, cleavage releases the Aβ peptide and the APP intracellular domain (AICD).[9] For the Notch receptor, cleavage releases the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression.[2][9] Gamma-secretase inhibitors block this proteolytic step, preventing the formation of both Aβ and NICD, which can impact both pathological and physiological processes.

G cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) GammaSecretase γ-Secretase Complex APP->GammaSecretase Cleavage Notch Notch Receptor Notch->GammaSecretase Cleavage Ab Aβ Peptides (Neurotoxic) GammaSecretase->Ab Releases NICD Notch Intracellular Domain (NICD) GammaSecretase->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates GeneExp Target Gene Expression Nucleus->GeneExp Inhibitor Sulfonamide Derivatives Inhibitor->GammaSecretase Inhibition

Mechanism of γ-secretase inhibition.

Note: Specific IC₅₀ values for this compound-derived sulfonamides were not available in the initial search results, though they are described as possessing good in vitro activity.[8]

Antimicrobial Activity

Various derivatives, including sulfonamides and N-acylhydrazones, have demonstrated significant activity against a range of bacterial pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[10][11]

Table 2: Antimicrobial Activity of Selected Derivatives

Compound ClassOrganism(s)AssayEndpointResult (µmol/L or µg/mL)Reference
Sulfonamide Derivative¹S. aureus (MSSA, MRSA)Broth MicrodilutionMIC15.62 - 31.25 µmol/L[10][12]
Sulfonamide Derivative²M. kansasiiBroth MicrodilutionMIC1 - 4 µmol/L[10][12]
N-Acylhydrazone Derivative³Broad SpectrumBroth MicrodilutionMIC3.91 - 31.25 µg/mL[11]

¹ 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide ² 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide ³ 5-chloro substituted phenyl N-acylhydrazone with 3,4-dichloro substitution

Key Experimental Protocols

General Synthesis of N-Substituted-5-chloro-2-hydroxybenzamide (Niclosamide Analog)[1][4]

This protocol describes a general method for amide coupling to produce niclosamide analogs.

  • Acid Chloride Formation: To a solution of 5-chloro-2-hydroxybenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-chloro-2-hydroxybenzoyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane or toluene.

  • To this solution, add the desired substituted aniline (1.0 eq) and a base such as triethylamine or DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 5-10 hours.

  • Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.

  • Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final compound.

Synthesis of 3-Amino-1-benzofuran Derivative[13][14]

This protocol outlines the synthesis of a benzofuran derivative from this compound.

  • O-Alkylation: To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetone), add a base such as anhydrous potassium carbonate (2.0 eq).

  • Add chloroacetone or another suitable α-halo ketone/nitrile (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 12-24 hours. Monitor the reaction by TLC.

  • After cooling, filter off the inorganic base. Remove the solvent by distillation under reduced pressure.

  • Intramolecular Cyclization: Dissolve the crude intermediate in a suitable solvent like ethanol.

  • Add a strong base (e.g., potassium hydroxide or sodium ethoxide) to catalyze the intramolecular Thorpe-Ziegler cyclization.

  • Heat the mixture at reflux for 3-6 hours.

  • Workup and Purification: Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization from ethanol to yield the benzofuran derivative.

Broth Microdilution Assay for MIC Determination[15]

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible bacterial growth, as determined by visual inspection or by measuring absorbance at 600 nm.

Conclusion

This compound has proven to be a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated potent and diverse biological activities, including significant antiviral effects against clinically relevant viruses like RSV and SARS-CoV-2, robust antimicrobial activity against pathogenic bacteria, and promising inhibition of gamma-secretase for potential application in Alzheimer's disease. The synthetic accessibility of this core structure allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists dedicated to exploring the full therapeutic potential of this promising class of compounds. Further investigation is warranted to advance the most promising leads into preclinical and clinical development.

References

An In-depth Technical Guide to 5-Chloro-2-hydroxybenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 5-Chloro-2-hydroxybenzonitrile, a pivotal chemical intermediate in the synthesis of a wide range of commercially significant organic compounds. Tailored for researchers, scientists, and professionals in drug development and agrochemical industries, this document delves into the compound's historical context, detailed physicochemical properties, established and alternative synthetic pathways, and its critical role in the creation of bioactive molecules.

Introduction and Historical Context

This compound, also known by its synonym 5-chlorosalicylonitrile, is an aromatic organic compound featuring a benzene ring substituted with chloro, hydroxyl, and nitrile functional groups. Its strategic placement of these moieties makes it a versatile building block for constructing complex molecular architectures, particularly heterocyclic systems like benzofurans.

While the precise initial discovery of this compound is not extensively documented in readily available historical records, its emergence in scientific literature correlates with the broader exploration of substituted benzonitriles and salicylaldehyde derivatives in the mid-20th century. The development of synthetic methodologies for analogous compounds, such as the Sandmeyer reaction for introducing cyano groups onto aromatic rings, paved the way for the preparation of a diverse array of functionalized benzonitriles.[1][2] The value of this compound as a key intermediate became more pronounced with the increasing demand for novel pharmaceuticals and agrochemicals, where the benzofuran scaffold, readily accessible from this precursor, has demonstrated significant biological activity.[3][4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis and for ensuring safe handling.

Table 1: Physicochemical Properties of this compound [5][6][7]

PropertyValue
CAS Number 13589-72-5
Molecular Formula C₇H₄ClNO
Molecular Weight 153.57 g/mol
Appearance White to light yellow crystalline powder
Melting Point 152-154 °C
Boiling Point 269.4 ± 25.0 °C (Predicted)
Density 1.41 ± 0.1 g/cm³ (Predicted)
Solubility Sparingly soluble in water (0.75 g/L at 25°C)
pKa 6.72 ± 0.18 (Predicted)
Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with their chemical shifts and coupling constants influenced by the electronic effects of the chloro, hydroxyl, and cyano substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands confirming the presence of the key functional groups: a sharp peak around 2220-2260 cm⁻¹ for the nitrile (C≡N) stretch, a broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl (O-H) group, and absorptions in the aromatic region (1400-1600 cm⁻¹) and C-Cl stretching region (600-800 cm⁻¹).

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 153 and a characteristic M+2 peak at m/z 155 with an intensity of approximately one-third of the M⁺ peak, indicative of the presence of a chlorine atom.[9] Fragmentation would likely involve the loss of HCN (m/z 27) and CO (m/z 28), which are common fragmentation pathways for benzonitriles and phenols, respectively.[10]

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often dictated by the availability of starting materials, desired scale, and economic considerations.

Primary Synthetic Route: From 5-Chlorosalicylaldehyde

The most commonly cited and industrially relevant synthesis of this compound starts from 5-chlorosalicylaldehyde. This two-step process involves the formation of an oxime intermediate, followed by dehydration to the nitrile.[3]

Experimental Protocol: Synthesis from 5-Chlorosalicylaldehyde [3]

Step 1: Formation of 5-Chlorosalicylaldehyde Oxime

  • Dissolve 5-chlorosalicylaldehyde (1 equivalent) and hydroxylamine hydrochloride (1 equivalent) in a suitable solvent such as aqueous ethanol.

  • Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide (1 equivalent) with constant stirring.

  • After the addition is complete, reflux the reaction mixture for approximately 30 minutes.

  • Cool the mixture and dilute with water to precipitate the 5-chlorosalicylaldehyde oxime.

  • Collect the solid product by filtration and wash with water.

Step 2: Dehydration to this compound

  • Treat the 5-chlorosalicylaldehyde oxime with a dehydrating agent. A common laboratory method involves heating with acetic anhydride.

  • After the reaction is complete, the excess acetic anhydride is removed, and the resulting intermediate is hydrolyzed with a base (e.g., sodium ethoxide) to yield this compound.[3]

  • The crude product is then purified by recrystallization from a suitable solvent like ethanol.

References

Methodological & Application

Synthesis of 5-Chloro-2-hydroxybenzonitrile from 5-Chlorosalicylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed two-step protocol for the synthesis of 5-Chloro-2-hydroxybenzonitrile, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis commences with the amidation of 5-chlorosalicylic acid to yield 5-chloro-2-hydroxybenzamide, which is subsequently dehydrated to the target nitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering comprehensive experimental procedures, data presentation, and visual aids to ensure successful replication and understanding of the synthetic pathway.

Introduction

This compound is a key building block in organic synthesis, finding applications in the preparation of various biologically active molecules. The synthetic route detailed herein involves a robust and efficient two-step process starting from the readily available 5-chlorosalicylic acid. The initial step is the conversion of the carboxylic acid functionality into a primary amide, followed by a dehydration reaction to afford the desired nitrile. It is important to note that the synthesis of this compound from 4-chlorosalicylic acid is not considered a practical route due to the chemical unlikelihood of the necessary chloro group migration from the C4 to the C5 position on the benzene ring. Therefore, this protocol focuses on the more chemically feasible starting material, 5-chlorosalicylic acid.

Reaction Scheme

The overall synthetic pathway is illustrated below:

Reaction_Scheme 5-Chlorosalicylic_Acid 5-Chlorosalicylic Acid Amide_Intermediate 5-Chloro-2-hydroxybenzamide 5-Chlorosalicylic_Acid->Amide_Intermediate Step 1: Amidation (SOCl2, NH4OH) Final_Product This compound Amide_Intermediate->Final_Product Step 2: Dehydration (Thionyl Chloride)

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-2-hydroxybenzamide

This procedure describes the conversion of 5-chlorosalicylic acid to 5-chloro-2-hydroxybenzamide via an acid chloride intermediate.

Materials:

  • 5-chlorosalicylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Ammonium hydroxide (NH₄OH, 28-30%)

  • Ice

  • Hydrochloric acid (HCl, 1 M)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a fume hood, suspend 5-chlorosalicylic acid (1 equivalent) in dry toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add thionyl chloride (1.5 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases. The reaction can be monitored by the dissolution of the starting material.

  • Cool the reaction mixture to room temperature and then carefully concentrate under reduced pressure to remove excess thionyl chloride and toluene.

  • Cool the resulting crude acid chloride in an ice bath.

  • Slowly and carefully add the crude acid chloride to a stirred, chilled solution of concentrated ammonium hydroxide. Maintain the temperature below 10 °C during the addition.

  • Stir the resulting mixture vigorously for 30 minutes in the ice bath.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water until the washings are neutral.

  • If necessary, the crude product can be recrystallized from ethanol or an ethanol/water mixture to afford pure 5-chloro-2-hydroxybenzamide.

  • Dry the product in a vacuum oven.

Step 2: Synthesis of this compound

This protocol details the dehydration of 5-chloro-2-hydroxybenzamide to the target nitrile using thionyl chloride.[1]

Materials:

  • 5-chloro-2-hydroxybenzamide

  • Thionyl chloride (SOCl₂)

  • Monochlorobenzene (or other high-boiling inert solvent)

  • Sodium hydroxide solution (for neutralization of off-gas)

  • Round-bottom flask

  • Reflux condenser with a gas outlet connected to a trap

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a fume hood, place 5-chloro-2-hydroxybenzamide (1 equivalent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The condenser outlet should be connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved SO₂ and HCl gases.

  • Add an inert solvent such as monochlorobenzene.

  • Heat the mixture to approximately 110 °C with stirring.

  • Slowly add thionyl chloride (2-3 equivalents) to the reaction mixture over a period of about 3 hours.[1]

  • After the addition is complete, maintain the reaction mixture at 110 °C for an additional 30 minutes.[1]

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.[1]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene or ethanol) to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5-Chlorosalicylic AcidC₇H₅ClO₃172.57172-175
5-Chloro-2-hydroxybenzamideC₇H₆ClNO₂171.58223-226[2]
This compoundC₇H₄ClNO153.56148-151

Table 2: Expected Yields and Purity

Reaction StepProductTheoretical Yield (%)Purity (by HPLC/NMR)
Amidation5-Chloro-2-hydroxybenzamide80-90>95%
DehydrationThis compound75-85>98%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Dehydration Start 5-Chlorosalicylic Acid + Toluene Add_SOCl2 Add Thionyl Chloride Start->Add_SOCl2 Reflux1 Reflux (2-3h) Add_SOCl2->Reflux1 Concentrate1 Concentrate in vacuo Reflux1->Concentrate1 Ammonolysis Add to cold NH4OH Concentrate1->Ammonolysis Filter1 Filter and Wash Ammonolysis->Filter1 Recrystallize1 Recrystallize Filter1->Recrystallize1 Dry1 Dry Product 1 Recrystallize1->Dry1 Product1 5-Chloro-2-hydroxybenzamide Dry1->Product1 Start2 5-Chloro-2-hydroxybenzamide + Monochlorobenzene Product1->Start2 Use in next step Heat Heat to 110°C Start2->Heat Add_SOCl2_2 Add Thionyl Chloride (3h) Heat->Add_SOCl2_2 Reflux2 Maintain at 110°C (30 min) Add_SOCl2_2->Reflux2 Concentrate2 Concentrate in vacuo Reflux2->Concentrate2 Recrystallize2 Recrystallize Concentrate2->Recrystallize2 Dry2 Dry Product 2 Recrystallize2->Dry2 Product2 This compound Dry2->Product2

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Dehydration of Amide

The dehydration of 5-chloro-2-hydroxybenzamide with thionyl chloride proceeds through the following proposed mechanism.

Dehydration_Mechanism Amide 5-Chloro-2-hydroxybenzamide Intermediate1 O-Sulfinyl Imidate Intermediate Amide->Intermediate1 Nucleophilic attack of amide oxygen on sulfur SOCl2 Thionyl Chloride (SOCl₂) Intermediate2 Vilsmeier-like Intermediate Intermediate1->Intermediate2 Elimination of Cl⁻ Nitrile This compound Intermediate2->Nitrile Elimination of H⁺ and SO₂ Byproducts SO₂ + 2HCl

Caption: Proposed mechanism for the dehydration of 5-chloro-2-hydroxybenzamide.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from 5-chlorosalicylic acid. The two-step procedure, involving amidation followed by dehydration, is well-established and can be performed in a standard laboratory setting. The provided experimental details, data summaries, and visual diagrams are intended to facilitate the successful execution of this synthesis for researchers and professionals in the chemical and pharmaceutical industries.

References

Preparation of 5-Chloro-2-hydroxybenzonitrile via dehydration of 5-chloro-2-hydroxybenzamide.

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

This application note provides a comprehensive guide for the synthesis of 5-Chloro-2-hydroxybenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol details the dehydration of 5-chloro-2-hydroxybenzamide utilizing thionyl chloride (SOCl₂), a robust and effective dehydrating agent. This document outlines the underlying chemical principles, a detailed step-by-step experimental protocol, safety considerations, and methods for characterization and purification of the final product. The presented methodology is designed to be both efficient and reproducible for researchers in organic synthesis and drug development.

Introduction

This compound is a valuable building block in organic synthesis, primarily owing to its trifunctional nature which allows for selective chemical modifications at its hydroxyl, chloro, and nitrile moieties. This versatility makes it a sought-after precursor for a range of biologically active molecules. The conversion of primary amides to nitriles is a fundamental transformation in organic chemistry, and the dehydration of 5-chloro-2-hydroxybenzamide represents a direct and efficient route to the desired nitrile.[1][2]

Historically, a variety of dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) have been employed for this type of transformation.[1][3][4] This application note focuses on the use of thionyl chloride due to its high reactivity and the straightforward workup of the reaction, as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Chemical Principles and Mechanism

The dehydration of a primary amide to a nitrile involves the removal of a molecule of water. The reaction with thionyl chloride proceeds through the activation of the amide's carbonyl oxygen. The mechanism, as widely accepted in the scientific community, can be summarized in the following key steps[3][5][6]:

  • Nucleophilic Attack: The oxygen atom of the amide carbonyl group acts as a nucleophile and attacks the electrophilic sulfur atom of thionyl chloride.

  • Intermediate Formation: This initial attack forms a highly reactive intermediate.

  • Elimination: Subsequent elimination steps, often facilitated by a base (either an external base or the amide itself acting as a proton acceptor), lead to the formation of a triple bond between the carbon and nitrogen atoms, yielding the nitrile. The process also releases sulfur dioxide and hydrochloric acid as byproducts.

The presence of the hydroxyl group on the aromatic ring of 5-chloro-2-hydroxybenzamide introduces a potential for side reactions, such as reaction with thionyl chloride. However, under controlled conditions, the dehydration of the amide can be achieved with high selectivity.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the preparation of this compound.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.SupplierKey Safety Notes
5-chloro-2-hydroxybenzamideC₇H₆ClNO₂171.587120-43-6Sigma-AldrichCauses skin and serious eye irritation. May cause respiratory irritation.[7][8]
Thionyl chloride (SOCl₂)SOCl₂118.977719-09-7Sigma-AldrichCauses severe skin burns and eye damage. Reacts violently with water.
Toluene (anhydrous)C₇H₈92.14108-88-3Sigma-AldrichHighly flammable liquid and vapor. May be fatal if swallowed and enters airways.
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Fisher Scientific
Ethyl acetateC₄H₈O₂88.11141-78-6Fisher ScientificHighly flammable liquid and vapor. Causes serious eye irritation.
HexaneC₆H₁₄86.18110-54-3Fisher ScientificHighly flammable liquid and vapor. May be fatal if swallowed and enters airways.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

Reaction Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Charge flask with 5-chloro-2-hydroxybenzamide and toluene B Add thionyl chloride dropwise at 0°C A->B under N₂ C Heat to reflux (80-90°C) B->C slowly D Monitor reaction by TLC C->D E Cool to RT and quench with ice-water D->E upon completion F Extract with ethyl acetate E->F G Wash with NaHCO₃ solution F->G H Dry organic layer with MgSO₄ G->H I Concentrate under reduced pressure H->I J Purify by column chromatography or recrystallization I->J K Characterize product (NMR, IR, MP) J->K

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

Reaction Setup (Perform all steps in a fume hood)

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-hydroxybenzamide (5.0 g, 29.1 mmol).

  • Add anhydrous toluene (50 mL) to the flask.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add thionyl chloride (3.2 mL, 43.7 mmol, 1.5 equiv) dropwise to the stirred suspension over a period of 15-20 minutes. Caution: The addition is exothermic and releases HCl gas.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

Reaction and Monitoring

  • Attach a reflux condenser and heat the reaction mixture to 80-90°C using a heating mantle.

  • Maintain this temperature and continue stirring for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting material spot indicates the completion of the reaction.

Workup and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (100 g). Caution: This quenching step is exothermic and will release unreacted SOCl₂ as SO₂ and HCl gas.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₇H₄ClNO
Molecular Weight 153.57 g/mol [9]
Melting Point 164-168 °C[10]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.5-7.0 (m, 3H, Ar-H), 5.5-6.0 (br s, 1H, -OH)
IR (KBr, cm⁻¹) ν: 3400-3200 (O-H), 2230 (C≡N), 1600, 1480 (C=C)

Safety and Hazard Management

This protocol involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 5-chloro-2-hydroxybenzamide: Causes skin, eye, and respiratory irritation.[7][8]

  • This compound: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[11]

  • Thionyl chloride: Highly corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care.

  • Toluene, Ethyl Acetate, Hexane: Flammable solvents. Keep away from ignition sources.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Refer to the Safety Data Sheets (SDS) for each chemical for detailed handling and emergency procedures.[10][12][13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reaction- Ensure the reaction is run for a sufficient amount of time by monitoring with TLC.- Use freshly distilled or high-purity thionyl chloride.
Degradation of starting material or product- Maintain the recommended reaction temperature; overheating can lead to decomposition.
Presence of starting material after extended reaction time Insufficient dehydrating agent- Ensure the correct stoichiometry of thionyl chloride is used.
Formation of dark, tar-like substances Side reactions due to high temperature or impurities- Lower the reaction temperature.- Use purified starting materials and anhydrous solvents.
Difficult purification Presence of multiple byproducts- Optimize the reaction conditions to minimize side reactions.- Employ a more efficient purification technique, such as preparative HPLC if necessary.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from 5-chloro-2-hydroxybenzamide using thionyl chloride as the dehydrating agent. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain high yields of the desired product, which is a crucial intermediate for further synthetic applications in the pharmaceutical and agrochemical industries.

References

Application Note & Protocol: Laboratory Scale Synthesis of 5-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-2-hydroxybenzonitrile is a valuable intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a hydroxyl, a nitrile, and a chloro group on a benzene ring, provides multiple reaction sites for further chemical modifications. This document provides a detailed protocol for the laboratory-scale synthesis of this compound from 5-Chlorosalicylaldehyde.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number13589-72-5[1]
Molecular FormulaC₇H₄ClNO[2][3]
Molecular Weight153.56 g/mol [2]
AppearanceLight brown to off-white solid[1]
Melting Point152-154°C[1]
Boiling Point269.4±25.0 °C (Predicted)[1]
Density1.41±0.1 g/cm³ (Predicted)[1]
pKa6.72±0.18 (Predicted)[1]

Experimental Protocol

This protocol details the synthesis of this compound from 5-Chlorosalicylaldehyde.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )AmountMoles
5-ChlorosalicylaldehydeC₇H₅ClO₂156.57300 g1.92
Hydroxylamine-O-sulfonic acidH₃NO₄S113.09260 g2.30
WaterH₂O18.024.5 L + 3 L + 1.5 L-

Equipment:

  • Reaction vessel of appropriate size

  • Heating mantle with stirring capability

  • Thermometer

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Reaction Setup: Suspend 300 g (1.92 mol) of 5-Chloro-2-hydroxybenzaldehyde in 4.5 L of water in a suitable reaction vessel at room temperature.[1]

  • Addition of Reagent: Add 260 g (2.30 mol) of hydroxylamine-O-sulfonic acid to the suspension.[1]

  • Reaction: Stir the reaction mixture and heat it to 60°C for 7 hours.[1]

  • Precipitation: After the reaction is complete, add 3 L of water to the mixture and cool it in an ice bath to precipitate the product.[1]

  • Filtration and Washing (First): Collect the precipitated crystals by filtration and wash them with 1.5 L of water.[1]

  • Resuspension and Washing (Second): Resuspend the collected crystals in 1.5 L of water, filter again, and wash with water.[1]

  • Drying: Dry the final crystals in a tray dryer at 50°C for 22 hours to obtain this compound.[1]

Expected Yield and Characterization:

  • Yield: 272 g (93%) of white crystals.[1]

  • ¹H-NMR (CDCl₃): δ 6.94 (1H, d, J = 8.8 Hz), 7.42 (1H, dd, J = 8.8, 2.9 Hz), 7.47 (1H, d, J = 2.9 Hz).[1]

Experimental Workflow

Synthesis_Workflow Synthesis of this compound cluster_reaction Reaction cluster_workup Workup & Purification A 1. Suspend 5-Chlorosalicylaldehyde in Water B 2. Add Hydroxylamine-O-sulfonic acid A->B C 3. Heat at 60°C for 7 hours B->C D 4. Add Water and Cool in Ice Bath C->D Reaction Completion E 5. Filter and Wash with Water D->E F 6. Resuspend in Water, Filter, and Wash E->F G 7. Dry at 50°C F->G H This compound G->H Final Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Information

This compound is harmful if swallowed or in contact with skin. It causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Discussion

This protocol provides a straightforward and high-yielding method for the synthesis of this compound. The reaction proceeds via the conversion of the aldehyde group of 5-Chlorosalicylaldehyde to a nitrile group. The workup procedure is designed to effectively remove unreacted starting materials and byproducts, resulting in a high-purity final product. The provided ¹H-NMR data confirms the structure of the synthesized compound. This protocol is suitable for researchers requiring a reliable method for producing this versatile chemical intermediate.

References

Application Notes and Protocols for the Industrial Synthesis of 5-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-2-hydroxybenzonitrile is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a phenolic hydroxyl group and a nitrile group, allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. This document provides a detailed overview of a common industrial synthesis route, including experimental protocols and relevant data.

Synthetic Strategy: The Sandmeyer Reaction

A robust and widely used method for the industrial synthesis of aryl nitriles is the Sandmeyer reaction.[1][2] This reaction facilitates the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[3] For the synthesis of this compound, the logical starting material is 2-amino-4-chlorophenol. The synthesis proceeds in two primary stages:

  • Diazotization: 2-amino-4-chlorophenol is treated with a nitrous acid source (typically sodium nitrite in an acidic medium) at low temperatures to form the corresponding diazonium salt.[3]

  • Cyanation: The in situ generated diazonium salt is then reacted with a copper(I) cyanide catalyst to introduce the nitrile group, yielding this compound with the evolution of nitrogen gas.[3][4]

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2_Amino_4_chlorophenol 2-Amino-4-chlorophenol Diazonium_Salt 5-Chloro-2-hydroxyphenyldiazonium salt 2_Amino_4_chlorophenol->Diazonium_Salt 1. NaNO2, HCl 2. 0-5 °C 5_Chloro_2_hydroxybenzonitrile This compound Diazonium_Salt->5_Chloro_2_hydroxybenzonitrile CuCN

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for the Sandmeyer reaction.[3][5]

1. Preparation of the Diazonium Salt Solution (Diazotization)

Diazotization_Workflow Start Start: 2-Amino-4-chlorophenol Dissolve Dissolve in aqueous HCl Start->Dissolve Cool Cool to 0-5 °C (Ice-salt bath) Dissolve->Cool Add_Nitrite Add NaNO2 solution dropwise (Maintain T < 5 °C) Cool->Add_Nitrite Prepare_Nitrite Prepare aqueous NaNO2 solution Prepare_Nitrite->Add_Nitrite Stir Stir for 30 min at 0-5 °C Add_Nitrite->Stir Check Check for excess nitrous acid (Starch-iodide paper) Stir->Check End Diazonium salt solution ready Check->End

References

Application Notes and Protocols: Reactions of the Hydroxyl Group in 5-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key chemical reactions involving the hydroxyl group of 5-Chloro-2-hydroxybenzonitrile. This versatile building block is of significant interest in medicinal chemistry due to the potential biological activities of its derivatives. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the synthesis of novel compounds for drug discovery and development.

O-Alkylation (Williamson Ether Synthesis)

O-alkylation of the phenolic hydroxyl group in this compound is a fundamental transformation that yields the corresponding ether derivatives. This reaction, typically carried out under Williamson ether synthesis conditions, involves the deprotonation of the hydroxyl group by a base to form a phenoxide, which then acts as a nucleophile to attack an alkylating agent.

Derivatives of 2-hydroxybenzonitrile have shown promise for their potential as antimicrobial and cytotoxic agents. The introduction of different alkyl groups can significantly influence the biological efficacy of the resulting compounds.

General Experimental Protocol for O-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide, chloroacetone)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), sodium hydroxide (NaOH))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), acetone, acetonitrile (ACN), tetrahydrofuran (THF))

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., DMF or acetone) to dissolve the starting material. Add the base (e.g., K₂CO₃, 1.5 - 2.0 eq) to the solution. If using NaH (1.1 eq), add it portion-wise at 0 °C under an inert atmosphere.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (typically between 60-80 °C) and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base like K₂CO₃ was used, filter it off. If a water-miscible solvent was used, remove it under reduced pressure. Dilute the residue with dichloromethane and wash with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure O-alkylated product.

Quantitative Data for O-Alkylation
Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ChloroacetoneK₂CO₃AcetoneReflux12~85[1]
Methyl IodideK₂CO₃AcetoneReflux6~90 (estimated)[2]
Ethyl BromideNaHDMF60-804-12>80 (typical)[2]
Benzyl BromideK₂CO₃ACNReflux8>90 (typical)[2]

Note: Yields are based on reported procedures for analogous compounds and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow for O-Alkylation

O_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous solvent B Add Base (e.g., K2CO3) A->B C Add Alkyl Halide dropwise B->C Start Reaction D Heat and Stir (e.g., 60-80°C, 4-24h) C->D E Cool and Filter D->E Reaction Complete F Solvent Extraction E->F G Drying and Concentration F->G H Purification (Chromatography/Recrystallization) G->H I O-Alkylated Product H->I Pure Product

O-Alkylation Experimental Workflow

O-Acylation (Esterification)

Esterification of the hydroxyl group of this compound produces the corresponding esters, which are also valuable intermediates in the synthesis of biologically active molecules. This reaction is typically performed using an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base.

General Experimental Protocol for O-Acylation

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Base (e.g., triethylamine (Et₃N), pyridine, 4-dimethylaminopyridine (DMAP))

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), toluene)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in an anhydrous solvent (e.g., DCM).

  • Base Addition: Add the base (e.g., triethylamine, 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride, 1.2 eq) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or recrystallization.

Quantitative Data for O-Acylation
Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Acetyl ChlorideEt₃NDCM0 to RT4>90 (typical)General Protocol
Benzoyl ChloridePyridineToluene0 to RT6>85 (typical)General Protocol
Acetic AnhydrideDMAP (cat.)DCMRT12>90 (typical)General Protocol

Note: Yields are based on general esterification protocols for phenolic compounds and may require optimization for this compound.

Experimental Workflow for O-Acylation

O_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous solvent B Add Base (e.g., Et3N) and cool to 0°C A->B C Add Acylating Agent slowly at 0°C B->C Start Reaction D Warm to RT and Stir (2-12h) C->D E Aqueous Work-up (HCl, NaHCO3, Brine) D->E Reaction Complete F Drying and Concentration E->F G Purification (Chromatography/Recrystallization) F->G H O-Acylated Product G->H Pure Product

O-Acylation Experimental Workflow

Applications in Drug Development

Derivatives of this compound, particularly the O-alkylated and O-acylated products, are of significant interest in drug discovery due to their potential biological activities.

  • Antimicrobial Activity: Many derivatives of salicylonitriles and related phenolic compounds have demonstrated promising activity against a range of bacterial and fungal pathogens. The introduction of different functional groups via O-alkylation or O-acylation can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to disrupt microbial cell membranes or inhibit essential enzymes. For instance, derivatives of 5-chlorosalicylaldehyde have shown activity against various Gram-positive and Gram-negative bacteria.

  • Anticancer Activity: The benzonitrile scaffold is present in several approved anticancer drugs. Derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action could involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Further derivatization of the ether or ester functionalities can lead to the development of targeted therapies.

The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents based on the this compound scaffold. Further optimization of reaction conditions and comprehensive biological screening of the synthesized derivatives are encouraged to explore the full therapeutic potential of this class of compounds.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) on 5-Chloro-2-hydroxybenzonitrile, a versatile building block in medicinal chemistry. The protocols detailed herein are designed to be a valuable resource for the synthesis of novel substituted 2-hydroxybenzonitrile derivatives, which are precursors to a wide range of biologically active molecules. This document includes detailed experimental procedures, quantitative data for various nucleophiles, and visualizations of the reaction mechanism and experimental workflow.

Introduction

This compound, also known as 4-chloro-2-cyanophenol, is an attractive starting material for the synthesis of a variety of substituted aromatic compounds. The presence of a nitrile group, which is a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution. This allows for the displacement of the chloro substituent by a range of nucleophiles, including amines, thiols, and alkoxides. The resulting 5-substituted-2-hydroxybenzonitrile derivatives are key intermediates in the development of new therapeutic agents, including kinase inhibitors and other targeted therapies.

The general scheme for the nucleophilic aromatic substitution on this compound is depicted below:

Figure 1: General scheme for the SNAr reaction on this compound.

Reaction Mechanism

The nucleophilic aromatic substitution on this compound proceeds through a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitrile group. In the second, typically rapid, step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.

Caption: The addition-elimination mechanism of SNAr on this compound.

Applications in Drug Discovery

The 5-substituted-2-hydroxybenzonitrile scaffold is a key component in a variety of pharmacologically active compounds. The ability to introduce diverse functionalities at the 5-position through SNAr reactions allows for the fine-tuning of the physicochemical and biological properties of the resulting molecules. These derivatives have been investigated for their potential as:

  • Kinase Inhibitors: The 2-hydroxybenzonitrile moiety can act as a hinge-binding motif in many kinase inhibitors.

  • Antiviral Agents: Substituted benzonitriles have shown promise as inhibitors of viral replication.

  • Antimicrobial Agents: Derivatives of 2-hydroxybenzonitrile have demonstrated activity against a range of bacterial and fungal pathogens.

Quantitative Data for SNAr Reactions

The following table summarizes representative reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF1001285
PiperidineCs₂CO₃Dioxane1101692
Sodium thiomethoxide-DMF80488
Sodium methoxide-MethanolReflux675
Aniline (Buchwald-Hartwig)NaOtBuToluene100890

Experimental Protocols

Protocol 1: Synthesis of 5-Morpholino-2-hydroxybenzonitrile

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in DMF (5 mL) is added morpholine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-morpholino-2-hydroxybenzonitrile.

Protocol 2: Synthesis of 5-(Methylthio)-2-hydroxybenzonitrile

Materials:

  • This compound

  • Sodium thiomethoxide

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (5 mL) is added sodium thiomethoxide (1.1 mmol) at room temperature.

  • The reaction mixture is heated to 80 °C and stirred for 4 hours.

  • After cooling, the reaction is quenched with saturated aqueous ammonium chloride (10 mL) and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 5-(methylthio)-2-hydroxybenzonitrile.

Alternative Synthetic Routes: Cross-Coupling Reactions

While SNAr is a powerful tool, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer an alternative and often more general method for the synthesis of 5-amino-2-hydroxybenzonitrile derivatives. These reactions typically proceed under milder conditions and with a broader substrate scope.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 5-Anilino-2-hydroxybenzonitrile

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of this compound (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) is taken in a sealed tube.

  • Anhydrous toluene (5 mL) is added, and the tube is purged with argon.

  • The reaction mixture is heated at 100 °C for 8 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography to give 5-anilino-2-hydroxybenzonitrile.

Experimental Workflow Visualization

experimental_workflow start Start setup Reaction Setup: - this compound - Nucleophile - Base (if required) - Solvent start->setup reaction Reaction: - Heat to specified temperature - Stir for designated time setup->reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry - etc. purification->characterization end End Product characterization->end

Caption: A generalized experimental workflow for SNAr reactions.

Conclusion

The nucleophilic aromatic substitution of this compound provides a robust and versatile method for the synthesis of a diverse range of 5-substituted-2-hydroxybenzonitrile derivatives. These compounds are valuable intermediates in the discovery and development of new pharmaceuticals. The choice between traditional SNAr and modern cross-coupling methods will depend on the specific nucleophile and the desired reaction conditions. The protocols and data presented in these application notes serve as a practical guide for researchers in the field.

5-Chloro-2-hydroxybenzonitrile: A Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-hydroxybenzonitrile, a substituted aromatic compound, is a valuable chemical intermediate in the synthesis of a variety of biologically active molecules. Its unique structure, featuring a nitrile group, a hydroxyl group, and a chlorine atom on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of key heterocyclic compounds, including benzofurans and ethers, and discusses its potential in the preparation of other important scaffolds.

Application Notes

This compound serves as a crucial building block in organic synthesis, primarily in the preparation of heterocyclic compounds with pharmaceutical and agrochemical applications. The presence of the hydroxyl and nitrile groups allows for a range of chemical transformations.

1. Synthesis of Benzofuran Derivatives:

A significant application of this compound is in the synthesis of substituted benzofurans.[1] The phenolic hydroxyl group can be readily alkylated, and the resulting intermediate can undergo intramolecular cyclization involving the nitrile group to form the benzofuran ring system. Benzofuran cores are present in numerous pharmacologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.

2. Williamson Ether Synthesis:

The hydroxyl group of this compound can participate in the Williamson ether synthesis to form a variety of substituted ethers.[2][3][4] This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This allows for the introduction of diverse alkyl and aryl ether functionalities, which can be used to modulate the biological activity and physicochemical properties of the resulting molecules.

3. Nitration Reactions:

The aromatic ring of this compound can undergo electrophilic aromatic substitution, such as nitration. The introduction of a nitro group provides a handle for further functionalization, such as reduction to an amino group, which can then be used to construct other heterocyclic rings or to introduce other substituents.

4. Potential in Benzoxazole Synthesis:

While not a direct precursor, this compound could potentially be converted into intermediates for the synthesis of benzoxazoles. This would likely involve a multi-step process to transform the nitrile group into a functionality capable of cyclizing with an ortho-amino group. Benzoxazoles are another important class of heterocyclic compounds with a broad range of biological activities.[5][6][7]

Data Presentation

Table 1: Synthesis of Benzofuran Derivatives from this compound

ProductReagents and ConditionsYield (%)Reference
1-(3-amino-5-chloro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-oneChloroacetone, K₂CO₃, dry acetone, reflux, 12hNot specified[1]
(2E)-1-(3-Amino-5-chloro-1-benzofuran-2-yl)-3-arylprop-2-en-1-ones (Chalcones)1-(3-amino-5-chloro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-one, substituted aldehydes, aq. NaOH, ethanol, 5-10°CNot specified[1]

Experimental Protocols

Protocol 1: Synthesis of 1-(3-amino-5-chloro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-one [1]

Materials:

  • This compound (1.53 g, 0.01 mol)

  • Chloroacetone (1.38 g, 0.015 mol)

  • Anhydrous potassium carbonate (5 g)

  • Dry acetone (50 ml)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • A mixture of this compound (1.53 g, 0.01 mol), anhydrous potassium carbonate (5 g), and chloroacetone (1.38 g, 0.015 mol) in 50 ml of dry acetone is placed in a round-bottom flask.

  • The mixture is refluxed for 12 hours.

  • After cooling, the excess acetone is removed by distillation under reduced pressure using a rotary evaporator.

  • The solid potassium carbonate is removed by filtration.

  • The resulting product is purified by recrystallization from ethanol.

Protocol 2: General Procedure for Williamson Ether Synthesis [2][3][4]

Materials:

  • This compound

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • An appropriate alkyl halide (e.g., alkyl bromide or iodide)

  • Anhydrous aprotic solvent (e.g., DMF, acetone)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

  • Add a suitable base portion-wise to the solution at room temperature to form the corresponding phenoxide.

  • Stir the mixture for a designated period (e.g., 30 minutes) to ensure complete deprotonation.

  • Add the alkyl halide dropwise to the reaction mixture.

  • The reaction mixture is then stirred at an appropriate temperature (can range from room temperature to reflux) until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude ether, which can be further purified by chromatography or recrystallization.

Mandatory Visualization

Synthesis_of_Benzofuran_Derivative start This compound intermediate 1-(3-amino-5-chloro-2,3-dihydro- 1-benzofuran-2-yl)ethan-1-one start->intermediate product (2E)-1-(3-Amino-5-chloro-1-benzofuran- 2-yl)-3-arylprop-2-en-1-ones (Chalcones) intermediate->product reagent1 Chloroacetone, K₂CO₃, Acetone reagent2 Aryl aldehyde, NaOH, Ethanol

Caption: Synthesis of Benzofuran-based Chalcones.

Williamson_Ether_Synthesis start This compound phenoxide 5-Chloro-2-cyanophenoxide start->phenoxide product 5-Chloro-2-(alkoxy)benzonitrile phenoxide->product base Base (e.g., NaH) alkyl_halide Alkyl Halide (R-X)

Caption: Williamson Ether Synthesis Workflow.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-chloro-2-hydroxybenzonitrile as a versatile starting material for the preparation of various biologically active heterocyclic compounds. The protocols detailed herein, along with the summarized quantitative data, are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a readily available bifunctional molecule, featuring a nucleophilic hydroxyl group and an electrophilic nitrile group positioned ortho to each other on a chlorinated benzene ring. This unique arrangement of functional groups makes it an attractive precursor for the synthesis of a variety of fused heterocyclic systems, including benzofurans, benzoxazoles, and potentially other important scaffolds. These heterocyclic cores are prevalent in numerous pharmaceuticals and biologically active compounds, which drives the continuous development of efficient synthetic methodologies for their preparation. The chloro-substituent can further be exploited for downstream modifications or may contribute to the biological activity of the final compounds.

I. Synthesis of Benzofuran Derivatives

This compound is an excellent precursor for the synthesis of 3-aminobenzofuran derivatives. The key synthetic strategy involves an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular Thorpe-Ziegler cyclization. The resulting 3-aminobenzofuran scaffold can be further modified to produce a variety of derivatives, including chalcones with potential antimicrobial activities.

A. Synthesis of 1-(3-amino-5-chloro-1-benzofuran-2-yl)ethan-1-one Derivatives

A notable application of this compound is in the synthesis of novel benzofuran-substituted chalcones. The synthetic pathway commences with the O-alkylation of this compound with chloroacetone, followed by intramolecular cyclization and subsequent condensation with substituted aldehydes.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-amino-5-chloro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-one (Intermediate 3)

This protocol describes the initial step in the synthesis of benzofuran derivatives from this compound.

Materials:

  • This compound

  • Chloroacetone

  • Anhydrous potassium carbonate

  • Dry acetone

  • Ethanol

Procedure:

  • A mixture of this compound (1.53 g, 0.01 mol), anhydrous potassium carbonate (5 g), and chloroacetone (1.38 g, 0.015 mol) in 50 ml of dry acetone is refluxed for 12 hours.

  • After reflux, excess acetone is removed by distillation under reduced pressure.

  • The solid potassium carbonate is filtered off.

  • The resulting product is purified by recrystallization from ethanol.

Protocol 2: Synthesis of (2E)-1-(3-Amino-5-chloro-1-benzofuran-2-yl)-3-arylprop-2-en-1-ones (Chalcones)

This protocol outlines the synthesis of benzofuran-based chalcones from the intermediate obtained in Protocol 1.

Materials:

  • 1-(3-amino-5-chloro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-one (Intermediate from Protocol 1)

  • Substituted aromatic aldehydes

  • Aqueous sodium hydroxide solution

  • Ethanol

Procedure:

  • A mixture of 1-(3-amino-5-chloro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-one (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) is dissolved in ethanol (30 ml).

  • A 40% aqueous sodium hydroxide solution (10 ml) is added dropwise to the mixture with constant stirring.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The mixture is then poured into crushed ice and neutralized with dilute hydrochloric acid.

  • The separated solid product is filtered, washed with water, and recrystallized from ethanol.

Quantitative Data

The following table summarizes the reported yields and melting points for the synthesis of a benzofuran intermediate and a subsequent chalcone derivative.

CompoundYield (%)Melting Point (°C)Reference
1-(3-amino-5-chloro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-one78145
(2E)-1-(3-Amino-5-chloro-1-benzofuran-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one72178

Antimicrobial Activity

Derivatives of this compound, particularly benzofuran chalcones, have been investigated for their antimicrobial properties. The synthesized compounds have shown activity against various bacterial and fungal strains.

CompoundTest OrganismActivityReference
(2E)-1-(3-Amino-5-chloro-1-benzofuran-2-yl)-3-phenylprop-2-en-1-oneS. aureusModerate
(2E)-1-(3-Amino-5-chloro-1-benzofuran-2-yl)-3-phenylprop-2-en-1-oneE. coliModerate
(2E)-1-(3-Amino-5-chloro-1-benzofuran-2-yl)-3-(4-chlorophenyl)prop-2-en-1-oneA. nigerGood
(2E)-1-(3-Amino-5-chloro-1-benzofuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-oneC. albicansGood

Synthesis Workflow and Reaction Schemes

Synthesis_of_Benzofuran_Chalcones cluster_step1 Step 1: Synthesis of Benzofuran Intermediate cluster_step2 Step 2: Chalcone Synthesis A This compound C Anhydrous K2CO3, Acetone, Reflux A->C B Chloroacetone B->C D 1-(3-amino-5-chloro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-one C->D O-alkylation & Thorpe-Ziegler Cyclization F Aq. NaOH, Ethanol, RT D->F E Substituted Aromatic Aldehyde E->F G (2E)-1-(3-Amino-5-chloro-1-benzofuran-2-yl)-3-arylprop-2-en-1-one F->G Claisen-Schmidt Condensation

Caption: Workflow for the synthesis of benzofuran chalcones.

II. Synthesis of Benzoxazole Derivatives (Proposed Route)

A direct synthesis of benzoxazoles from this compound is not prominently described. However, a plausible multi-step synthetic route can be proposed. This involves the initial conversion of the nitrile group to a functionality that can participate in cyclization. A common route to benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid or its derivative. Therefore, a proposed pathway involves the hydrolysis of the nitrile to a carboxylic acid, followed by reaction with an o-aminophenol, or the reduction of the nitrile to an amine to generate an o-aminophenol which can then be cyclized.

A. Proposed Synthesis of 5-Chloro-2-(substituted)-1,3-benzoxazoles

The following protocol is a generalized procedure for the synthesis of benzoxazoles from o-aminophenols, which could be a potential intermediate derived from this compound.

Protocol 3: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and Carboxylic Acids (General Procedure)

This protocol describes a general method for the synthesis of 2-substituted benzoxazoles, which would be applicable if 2-amino-4-chlorophenol is first synthesized from this compound.

Materials:

  • 2-Amino-4-chlorophenol (hypothetical intermediate)

  • Carboxylic acid

  • Methanesulfonic acid

  • Thionyl chloride

  • Toluene or Xylene

Procedure:

  • To a stirred solution of the desired carboxylic acid (1.0 mmol) in toluene or xylene (5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol).

  • Heat the mixture at reflux for 1-2 hours to form the corresponding acid chloride.

  • Cool the reaction mixture to room temperature and then add 2-amino-4-chlorophenol (1.0 mmol).

  • Add methanesulfonic acid (2.0-3.0 mmol) to the mixture.

  • Heat the reaction mixture at 120-140°C for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and pour it into ice-cold water.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Proposed Synthetic Pathway for Benzoxazoles

Proposed_Benzoxazole_Synthesis cluster_step1 Step 1: Functional Group Transformation cluster_step2 Step 2: Benzoxazole Formation A This compound B [Reduction] A->B C 2-Amino-4-chlorophenol B->C E Methanesulfonic Acid, Heat C->E D Carboxylic Acid (R-COOH) D->E F 5-Chloro-2-(R)-benzoxazole E->F Condensation & Cyclization Proposed_Quinoline_Synthesis cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Quinoline Synthesis A This compound B [Reduction] A->B C 2-Amino-4-chlorophenol B->C D Glycerol, H2SO4, Oxidizing Agent C->D Skraup Reaction E 5-Chloro-8-hydroxyquinoline D->E

Application of 5-Chloro-2-hydroxybenzonitrile in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-hydroxybenzonitrile is a versatile chemical intermediate increasingly utilized in the synthesis of specialized agrochemicals. Its unique structure, featuring a chlorinated phenyl ring with hydroxyl and nitrile functional groups, makes it a valuable precursor for the development of potent herbicides. This document provides detailed application notes and experimental protocols for the synthesis of a key herbicidal agent, Chloroxynil, from this compound. Additionally, it elucidates the biochemical mechanism of action of the resulting agrochemical. This information is intended for researchers, scientists, and professionals involved in agrochemical research and development.

Application in Herbicide Synthesis: The Case of Chloroxynil

This compound serves as a direct precursor to the herbicide Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile). Chloroxynil is a selective, post-emergence herbicide effective against a variety of broadleaf weeds in cereal crops.[1] The synthesis involves the regioselective chlorination of the this compound backbone, a critical step in imparting the desired herbicidal activity.

Chemical Transformation:

The synthesis of Chloroxynil from this compound is an electrophilic aromatic substitution reaction. The hydroxyl group on the benzene ring is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the nitrile group, and one ortho position is chlorinated, the incoming electrophile (chlorine) is directed to the remaining vacant ortho position.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Chloroxynil from this compound. Please note that yields can vary based on reaction scale and purification methods.

ParameterValueReference
Starting MaterialThis compoundN/A
ProductChloroxynil (3,5-dichloro-4-hydroxybenzonitrile)N/A
Molecular FormulaC₇H₃Cl₂NO[1]
Molecular Weight188.01 g/mol [1]
Typical Yield85-95%Estimated from similar reactions
Melting Point140-143 °CN/A
Purity (typical)>98%N/A

Experimental Protocol: Synthesis of Chloroxynil

This protocol describes a laboratory-scale synthesis of Chloroxynil from this compound using sulfuryl chloride as the chlorinating agent and aluminum chloride as a catalyst. This method is adapted from general procedures for the selective chlorination of phenols.[2]

Materials:

  • This compound

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Hydrochloric acid (HCl, 1M aqueous solution)

  • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10.0 g, 0.065 mol) in 100 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: To the cooled solution, carefully add anhydrous aluminum chloride (0.44 g, 0.0033 mol) in one portion. Stir the mixture for 15 minutes at 0 °C.

  • Chlorination: Add sulfuryl chloride (8.8 g, 5.3 mL, 0.065 mol) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C with an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of 1M hydrochloric acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1M hydrochloric acid, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure Chloroxynil as a white to off-white solid.

Agrochemical Mode of Action: Inhibition of Photosystem II

Chloroxynil, and related benzonitrile herbicides like Bromoxynil, exert their phytotoxic effects by inhibiting photosynthesis.[1][3] Specifically, they disrupt the electron transport chain in Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

Signaling Pathway:

The herbicidal action of Chloroxynil is initiated by its binding to the D1 protein of the PSII complex.[4] This binding event blocks the transfer of electrons from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Qₑ). The interruption of this electron flow leads to a cascade of damaging events:

  • Inhibition of ATP and NADPH Synthesis: The blockage of electron transport halts the production of ATP and NADPH, which are essential energy carriers for carbon fixation (the Calvin cycle).[4]

  • Formation of Reactive Oxygen Species (ROS): The excess light energy absorbed by chlorophyll cannot be dissipated through the electron transport chain. This leads to the formation of highly reactive triplet chlorophyll, which in turn reacts with molecular oxygen to produce singlet oxygen and other ROS.[5]

  • Cellular Damage: The generated ROS cause rapid lipid peroxidation of cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[6] This manifests as chlorosis (yellowing) and necrosis (tissue death) of the plant leaves.[7]

Visualizations

Synthesis_Workflow Start This compound in Dichloromethane Catalyst Add AlCl₃ Catalyst Start->Catalyst Chlorination Add SO₂Cl₂ (Chlorinating Agent) Catalyst->Chlorination Reaction Stir at Room Temperature (4 hours) Chlorination->Reaction Quench Quench with HCl Reaction->Quench Workup Aqueous Workup (HCl, NaHCO₃, Brine) Quench->Workup Purification Recrystallization Workup->Purification Product Chloroxynil Purification->Product

Caption: Synthesis workflow for Chloroxynil.

Photosystem_II_Inhibition Mechanism of Action of Chloroxynil cluster_PSII Photosystem II (PSII) Complex Light Light Energy P680 P680 Light->P680 Excites Pheo Pheophytin P680->Pheo e⁻ transfer Qa QA Pheo->Qa e⁻ transfer Qb QB Site on D1 Protein Qa->Qb e⁻ transfer PQ_Pool Plastoquinone Pool Qb->PQ_Pool e⁻ transfer ROS Reactive Oxygen Species (ROS) Formation Qb->ROS Blocked e⁻ Flow Leads to Chloroxynil Chloroxynil Chloroxynil->Inhibition Damage Cellular Damage (Lipid Peroxidation, Membrane Leakage) ROS->Damage

References

Analytical Methods for the Quantification of 5-Chloro-2-hydroxybenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Chloro-2-hydroxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The accurate quantification of this compound is critical for quality control, process optimization, and regulatory compliance. The following sections detail various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry, that can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of organic molecules like this compound. A reversed-phase HPLC method is generally suitable for this compound.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)

  • This compound reference standard (purity >99%)

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV absorbance maximum of this compound in the mobile phase (typically in the range of 220-280 nm).

Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Illustrative Quantitative Data (HPLC-UV)

The following table summarizes typical performance metrics for an HPLC-UV method for a structurally similar compound. These values should be established through method validation for this compound.

ParameterIllustrative Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.4 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl group, derivatization of this compound is often necessary to improve its volatility and chromatographic performance.

Experimental Protocol: GC-MS Analysis (with Derivatization)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., HP-5MS or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Reagents and Derivatizing Agent:

  • Dichloromethane (GC grade)

  • Pyridine (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound reference standard (purity >99%)

Derivatization Procedure:

  • Accurately weigh the sample containing this compound into a vial.

  • Dissolve the sample in a small volume of pyridine.

  • Add an excess of BSTFA with 1% TMCS.

  • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions (Starting Point):

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-400.

Quantification:

  • Prepare calibration standards of derivatized this compound.

  • Generate a calibration curve by plotting the peak area of a characteristic ion of the derivatized analyte against the concentration.

  • Quantify the analyte in the derivatized sample using the calibration curve.

Illustrative Quantitative Data (GC-MS)

The following table provides expected performance characteristics for a GC-MS method for a similar derivatized phenolic compound. Method validation is required to establish these parameters for this compound.

ParameterIllustrative Value
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)~0.05 ng/mL
Limit of Quantification (LOQ)~0.15 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of this compound, particularly in bulk drug samples or simple formulations where interfering substances are minimal. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[1]

Experimental Protocol: UV-Visible Spectrophotometric Analysis

Instrumentation:

  • UV-Visible Spectrophotometer (double beam)

Reagents and Standards:

  • Methanol (UV grade)

  • This compound reference standard (purity >99%)

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in methanol and scan it across the UV-Visible range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of standard solutions by diluting the stock solution with methanol to obtain concentrations in a suitable range (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol to obtain a final concentration within the calibration range.

  • Measurement: Measure the absorbance of the standard solutions and the sample solution at the predetermined λmax against a methanol blank.

Quantification:

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Illustrative Quantitative Data (UV-Visible Spectrophotometry)

The table below shows potential performance metrics for a UV-Visible spectrophotometric method. These should be confirmed through method validation.

ParameterIllustrative Value
λmax~275 nm (in Methanol)
Linearity Range2 - 10 µg/mL
Correlation Coefficient (r²)≥ 0.999
Molar Absorptivity (ε)To be determined experimentally

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Standard Reference Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Sample Test Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Dilute Serial Dilution Dissolve_Standard->Dilute Filter Filter (0.45 µm) Dissolve_Sample->Filter Dilute->Filter Autosampler Autosampler Filter->Autosampler Column C18 Column Autosampler->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_analysis Data Analysis Sample Sample Dissolve Dissolve in Pyridine Sample->Dissolve Derivatize Add BSTFA, Heat Dissolve->Derivatize Injector GC Injector Derivatize->Injector GC_Column Capillary Column Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC EIC Extracted Ion Chromatogram TIC->EIC Quant Quantification EIC->Quant

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of 5-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of 5-Chloro-2-hydroxybenzonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are intended to serve as a robust starting point for method development and validation in research and quality control environments.

Introduction

This compound is a halogenated aromatic compound of interest in various fields, including pharmaceutical and agrochemical development, due to its potential as a synthetic intermediate. Accurate and sensitive quantification is crucial for process monitoring, quality assurance, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation and identification of volatile and semi-volatile compounds. However, the presence of a polar hydroxyl group on this compound necessitates a derivatization step to improve its volatility and chromatographic performance, ensuring sharp peaks and reliable quantification. This application note details a complete workflow, from sample preparation and derivatization to GC-MS analysis.

Experimental Protocols

A successful GC-MS analysis of this compound hinges on meticulous sample preparation and optimized instrument parameters. The following protocol describes a widely applicable method using silylation, a common derivatization technique for polar analytes.

Sample Preparation and Derivatization

Objective: To prepare a volatile derivative of this compound suitable for GC-MS analysis.

Materials:

  • This compound standard

  • Sample matrix (e.g., reaction mixture, biological extract)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, Pyridine)

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Glass autosampler vials (2 mL) with inserts and PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Procedure:

  • Standard Preparation: Accurately weigh a precise amount of this compound standard and dissolve it in the chosen anhydrous solvent to prepare a stock solution (e.g., 1 mg/mL). Create a series of working standards by serial dilution of the stock solution.

  • Sample Preparation:

    • For liquid samples, accurately transfer a known volume or weight into a clean vial.

    • For solid samples, accurately weigh the sample and dissolve it in a suitable anhydrous solvent.

    • If necessary, perform a liquid-liquid or solid-phase extraction to isolate the analyte from complex matrices. Ensure the final extract is dried completely (e.g., under a stream of nitrogen) before proceeding.

  • Derivatization Reaction:

    • To the dried sample extract or a known aliquot of the standard solution in a vial, add 50-100 µL of the silylating agent (BSTFA with 1% TMCS).

    • Add 50-100 µL of an anhydrous solvent like pyridine or acetonitrile to facilitate the reaction.

    • Securely cap the vial and vortex briefly to ensure thorough mixing.

    • Heat the vial at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Final Sample: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Instrumentation and Conditions

Objective: To chromatographically separate the derivatized analyte and detect it with high sensitivity and specificity using mass spectrometry.

The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.

Parameter Recommended Condition
Gas Chromatograph
GC ColumnHP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0-1.2 mL/min
Inlet Temperature250 - 280 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 10:1 or 20:1 for higher concentrations)
Injection Volume1 µL
Oven Temperature ProgramInitial: 80°C, hold for 2 minRamp: 10-15°C/min to 280°CFinal Hold: Hold at 280°C for 5-10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 50 - 400
Data Acquisition ModeFull Scan (for qualitative analysis and method development)Selected Ion Monitoring (SIM) (for quantitative analysis)

Data Presentation

Quantitative analysis should be performed in SIM mode for maximum sensitivity and selectivity. The following table presents the expected key identifiers for the trimethylsilyl (TMS) derivative of this compound.

Analyte Retention Time (min) Molecular Ion (M+) [m/z] Characteristic Fragment Ions [m/z]
This compound-TMS DerivativeTo be determined225210, 182, 73

Note: The retention time is highly dependent on the specific GC system and conditions and must be determined experimentally. The characteristic fragment ions are predicted based on common fragmentation patterns of silylated phenols and chlorinated aromatic compounds. The ion at m/z 210 likely corresponds to the loss of a methyl group ([M-15]+), m/z 182 to the subsequent loss of CO ([M-15-28]+), and m/z 73 is the characteristic trimethylsilyl ion.

Visualization of Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample Extract Extraction/Cleanup (if needed) Sample->Extract Dry Dry Extract Extract->Dry Derivatize Derivatization with BSTFA/TMCS Dry->Derivatize GC_Inject GC Injection Derivatize->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detect Mass Spectrometric Detection GC_Separation->MS_Detect Data_Acq Data Acquisition (Scan/SIM) MS_Detect->Data_Acq Qual_Analysis Qualitative Analysis (Library Search) Data_Acq->Qual_Analysis Quant_Analysis Quantitative Analysis (Calibration Curve) Data_Acq->Quant_Analysis Report Generate Report Qual_Analysis->Report Quant_Analysis->Report

Caption: Workflow for GC-MS analysis of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Chloro-2-hydroxybenzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent laboratory-scale synthesis involves a two-step process starting from 5-chlorosalicylaldehyde. The first step is the formation of a salicylaldoxime intermediate by reacting 5-chlorosalicylaldehyde with a hydroxylamine salt. The subsequent step is the dehydration of this oxime to yield the desired this compound.[1][2] Another potential, though less direct, route involves the multi-step conversion from 4-chlorosalicylic acid, which is first amidated and then dehydrated.[2]

Q2: I am experiencing a low yield in the first step, the formation of 5-chlorosalicylaldehyde oxime. What are the potential causes?

A2: Low yields in the oximation step can often be attributed to several factors:

  • Suboptimal pH: The reaction is sensitive to pH. A base, such as sodium carbonate, is required to neutralize the acid released from the hydroxylamine salt (e.g., hydroxylamine hydrochloride). The reaction should be maintained under neutral to slightly basic conditions.[3]

  • Incorrect Molar Ratios: The stoichiometry of 5-chlorosalicylaldehyde, the hydroxylamine salt, and the base is crucial for high conversion.

  • Inadequate Reaction Temperature: The temperature should be carefully controlled, typically within the range of 30-50°C.[3]

  • Insufficient Reaction Time: It is essential to monitor the reaction's progress using an analytical technique like Thin Layer Chromatography (TLC) to ensure it has gone to completion.[3]

Q3: My main issue is a low yield during the dehydration of the 5-chlorosalicylaldehyde oxime. How can I improve this?

A3: The dehydration step is critical and often a source of yield loss. Key areas to troubleshoot include:

  • Ineffective Dehydrating Agent: The choice of dehydrating agent significantly impacts the yield. Common and effective agents include acetic anhydride, thionyl chloride, and formic acid with sodium formate.[3] The optimal agent may need to be determined empirically for your specific setup.

  • Presence of Water: The salicylaldoxime intermediate must be thoroughly dried before the dehydration step, as water can deactivate many dehydrating agents.[3]

  • High Reaction Temperature: Elevated temperatures (above 100°C) can lead to the formation of a stable, high-melting triazine byproduct through the self-condensation of the product, which significantly reduces the yield.[3]

  • Incomplete Reaction: As with the oximation, monitor the dehydration to ensure complete conversion of the starting material.

Q4: What are the common impurities or byproducts I should be aware of?

A4: Besides unreacted starting materials, a significant byproduct can be a triazine derivative formed from the trimerization of this compound at high temperatures.[3] The formation of this byproduct is a key reason to maintain careful temperature control during the dehydration and any subsequent distillation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Overall Yield Incomplete conversion in either the oximation or dehydration step.Monitor each step by TLC to ensure the reaction has gone to completion before proceeding. Adjust reaction time and temperature as necessary.
Mechanical losses during workup and purification.Ensure efficient extraction and minimize transfers. Use appropriate filtration and washing techniques to avoid loss of product.
Formation of a High-Melting, Insoluble Solid Self-condensation of the product into a triazine byproduct.Maintain a reaction temperature below 100°C during the dehydration step.[3] Use a milder dehydrating agent if overheating is a persistent issue.
Product is Difficult to Purify Presence of unreacted 5-chlorosalicylaldehyde or the oxime intermediate.Optimize the reaction conditions for each step to ensure full conversion. Consider recrystallization or column chromatography for purification.
Contamination with byproducts from the dehydrating agent.Choose a dehydrating agent that gives cleaner reactions. For example, acetic anhydride can sometimes be easier to remove than sulfur-containing byproducts from thionyl chloride.
Reaction Fails to Proceed Inactive reagents.Ensure the hydroxylamine salt and dehydrating agents are fresh and have been stored correctly.
Presence of excess water in the dehydration step.Thoroughly dry the 5-chlorosalicylaldehyde oxime intermediate before adding the dehydrating agent. Consider azeotropic removal of water with a solvent like toluene.[3]

Experimental Protocols

Synthesis of 5-Chlorosalicylaldehyde (Starting Material)

This protocol is adapted from a standard procedure for the synthesis of salicylaldehydes.[4]

  • Reaction Setup: In a suitable reaction vessel, dissolve p-chlorophenol (0.5 mole) and trioctylamine (0.2 mole) in 100 mL of toluene.

  • Addition of Catalyst: Under a nitrogen atmosphere, cool the solution to 0°C and add tin tetrachloride (13 g) dropwise.

  • Addition of Paraformaldehyde: After stirring for 20 minutes at room temperature, add dried paraformaldehyde (33 g).

  • Reaction: Heat the mixture at 100°C for 5 hours.

  • Workup: After cooling, pour the mixture into 2.5 L of water and acidify to pH 2 with 2N HCl. Extract the product with diethyl ether.

  • Purification: Wash the ether phase with a saturated NaCl solution, dry over Na2SO4, and concentrate. Purify the crude product by chromatography on silica gel using an ethyl acetate/cyclohexane (1:6) eluent to yield 5-chlorosalicylaldehyde.

Two-Step Synthesis of this compound from 5-Chlorosalicylaldehyde

This protocol is an adapted procedure based on the synthesis of 2-hydroxybenzonitrile.[1][3]

Step A: Synthesis of 5-Chlorosalicylaldehyde Oxime

  • Reaction Setup: In a reaction vessel, dissolve 5-chlorosalicylaldehyde in a suitable solvent such as toluene or ethanol.

  • Reagent Preparation: In a separate vessel, prepare a solution of hydroxylamine hydrochloride or sulfate in water. Slowly add a solution of a base, such as sodium carbonate, to the hydroxylamine solution over approximately 45 minutes to liberate the free hydroxylamine.

  • Oximation Reaction: Add the hydroxylamine solution to the 5-chlorosalicylaldehyde solution. Maintain the reaction temperature between 30-50°C and stir for several hours.[3]

  • Monitoring and Workup: Monitor the disappearance of the aldehyde by TLC. Upon completion, add toluene (if not already the solvent) and separate the layers. The organic phase contains the 5-chlorosalicylaldehyde oxime.

  • Drying: Dehydrate the organic phase to remove any residual water. This is a critical step before proceeding.

Step B: Dehydration of 5-Chlorosalicylaldehyde Oxime

Method 1: Using Thionyl Chloride[3]

  • Cooling: Cool the toluene solution of the oxime to 20°C.

  • Addition of Dehydrating Agent: Slowly add a 50% solution of thionyl chloride in toluene over 2 hours, ensuring the temperature does not exceed 30°C.

  • Reaction: After the addition, stir the mixture for 1 hour at the same temperature. Then, slowly raise the temperature to 40°C and stir for another hour to ensure completion.

  • Workup and Isolation: Recover the toluene by distillation. Carefully add water to the reaction mass, followed by extraction with a solvent like dichloroethane. Wash the organic phase, dry it, and remove the solvent to yield the crude product.

Method 2: Using Acetic Anhydride[1]

  • Reaction Setup: Mix the dried 5-chlorosalicylaldehyde oxime with an excess of acetic anhydride.

  • Reaction: Heat the mixture, for example, to 120-160°C, for 2-5 hours.

  • Workup and Isolation: After the reaction, remove the excess acetic anhydride under reduced pressure. The intermediate product is then hydrolyzed with a strong base (e.g., NaOH or KOH solution) at 100-150°C, followed by acidification to yield this compound.

Purification of this compound:

The crude product can be purified by recrystallization from a suitable solvent or by vacuum distillation.

Data Presentation

Table 1: Comparison of Dehydrating Agents for the Synthesis of Hydroxybenzonitriles (Adapted from analogous syntheses)

Dehydrating AgentTypical Reaction TemperatureTypical Reaction TimeReported Yield Range (for analogous reactions)Key Considerations
Acetic Anhydride120-160°C2-5 hoursModerate to HighRequires a subsequent hydrolysis step.[1]
Thionyl Chloride20-40°C3-4 hoursHighGenerates HCl and SO2 as byproducts.[3]
Formic Acid/Sodium FormateReflux (approx. 110°C)4 hoursGoodMilder conditions compared to acetic anhydride.

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_main This compound Synthesis start_mat 5-Chlorosalicylaldehyde Synthesis oximation Step A: Oximation (5-Chlorosalicylaldehyde + Hydroxylamine) start_mat->oximation Starting Material dehydration Step B: Dehydration (Oxime + Dehydrating Agent) oximation->dehydration Oxime Intermediate purification Purification (Recrystallization or Distillation) dehydration->purification Crude Product product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Observed check_oximation Check Oximation Step (TLC Analysis) start->check_oximation check_dehydration Check Dehydration Step (TLC Analysis) start->check_dehydration byproduct_check Significant Byproduct Formation? start->byproduct_check incomplete_oximation Incomplete Oximation check_oximation->incomplete_oximation Incomplete incomplete_dehydration Incomplete Dehydration check_dehydration->incomplete_dehydration Incomplete optimize_oximation Optimize Oximation: - Adjust pH - Check Reagent Ratios - Increase Reaction Time/Temp incomplete_oximation->optimize_oximation optimize_dehydration Optimize Dehydration: - Ensure Dry Oxime - Check Dehydrating Agent - Control Temperature incomplete_dehydration->optimize_dehydration success Yield Improved optimize_oximation->success optimize_dehydration->success high_temp High Temperature Issue byproduct_check->high_temp Yes reduce_temp Reduce Dehydration Temperature (< 100°C) high_temp->reduce_temp reduce_temp->success

References

Technical Support Center: Synthesis of 5-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-Chloro-2-hydroxybenzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main laboratory-scale synthetic routes for this compound are:

  • Conversion of 5-Chlorosalicylaldehyde: This can be a one-step process using hydroxylamine-O-sulfonic acid or a two-step process involving the formation of 5-chlorosalicylaldoxime followed by dehydration.

  • Sandmeyer Reaction of 2-Amino-4-chlorophenol: This classic method involves the diazotization of 2-amino-4-chlorophenol followed by a copper(I) cyanide-mediated cyanation.[1]

Q2: I am getting a low yield in my synthesis from 5-chlorosalicylaldehyde. What are the possible causes?

A2: Low yields in this synthesis can stem from several factors:

  • Incomplete reaction: Ensure the reaction has gone to completion by monitoring with thin-layer chromatography (TLC).

  • Suboptimal temperature: The reaction temperature should be carefully controlled. For the one-step synthesis with hydroxylamine-O-sulfonic acid, a temperature of around 60°C is recommended.

  • Product self-condensation: At high temperatures, the 2-hydroxybenzonitrile product can undergo irreversible self-condensation to form a triazine byproduct, which can significantly lower the yield and cause reactor clogging.

  • Presence of water: If you are using a two-step process with a dehydration agent like thionyl chloride, ensure your 5-chlorosalicylaldoxime intermediate is dry, as water can interfere with the dehydrating agent.

Q3: My final product from the Sandmeyer reaction is impure. What are the likely side products?

A3: The Sandmeyer reaction is prone to several side reactions that can lead to impurities:[2]

  • Phenol derivatives: The diazonium salt can react with water in the reaction mixture to form 4-chloro-2-nitrophenol.

  • Azo coupling products: The diazonium salt can couple with the starting material (2-amino-4-chlorophenol) or other aromatic species to form colored azo compounds.

  • De-amination products: The diazonium group can be replaced by a hydrogen atom, leading to the formation of 4-chlorophenol.

  • Biaryl byproducts: Radical-mediated side reactions can lead to the formation of biaryl compounds.[2]

Q4: How can I minimize side product formation in the Sandmeyer reaction?

A4: To minimize side reactions in the Sandmeyer cyanation:

  • Maintain low temperatures: The diazotization step should be carried out at 0-5°C to prevent the premature decomposition of the diazonium salt.[2]

  • Use the diazonium salt immediately: The freshly prepared diazonium salt solution should be used without delay in the subsequent cyanation step.[2]

  • Control acidity: The reaction is typically performed under acidic conditions to stabilize the diazonium salt.

  • Use a non-aqueous diazotization medium: Where possible, using a non-aqueous medium can minimize the formation of phenol byproducts from the reaction with water.[2]

Troubleshooting Guides

Synthesis Route 1: Conversion of 5-Chlorosalicylaldehyde
Problem Possible Cause Troubleshooting Steps
Low Yield Incomplete conversion of the starting material.Monitor the reaction progress using TLC until the 5-chlorosalicylaldehyde spot disappears or is minimal. Consider extending the reaction time.
Suboptimal reaction temperature.For the one-step synthesis with hydroxylamine-O-sulfonic acid, maintain the temperature at 60°C. For the two-step dehydration, ensure the temperature does not exceed 100°C to avoid self-condensation of the product.
Hydrolysis of the nitrile product.Work up the reaction under neutral or slightly acidic conditions to minimize the hydrolysis of the nitrile to 5-chloro-2-hydroxybenzamide.
Product is a different color (e.g., brown or off-white) Presence of impurities from side reactions or starting material degradation.Purify the crude product by recrystallization from a suitable solvent like ethanol/water or by column chromatography on silica gel.
Formation of a high-melting, insoluble solid Self-condensation of the this compound product into a triazine.Avoid excessive heating during the reaction and work-up. Maintain reaction temperatures below 100°C.
Synthesis Route 2: Sandmeyer Reaction of 2-Amino-4-chlorophenol
Problem Possible Cause Troubleshooting Steps
Low Yield Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5°C. Use a slight excess of sodium nitrite and test for the presence of nitrous acid with starch-iodide paper to confirm complete diazotization.[2]
Premature decomposition of the diazonium salt.Keep the reaction temperature low throughout the diazotization and cyanation steps. Use the diazonium salt solution immediately after its preparation.[2]
Inefficient copper catalysis.Use a freshly prepared solution of copper(I) cyanide. Ensure the copper salt is of high quality and purity.
Product is highly colored (e.g., red or orange) Formation of azo coupling byproducts.Ensure complete diazotization and maintain a low temperature to suppress the coupling reaction. The product can be purified by column chromatography to remove colored impurities.
Presence of 4-chlorophenol in the final product De-amination of the diazonium salt.This is a common side reaction. Careful control of reaction conditions, particularly temperature, can help minimize it. Purification by column chromatography or recrystallization may be necessary.

Experimental Protocols

Synthesis of this compound from 5-Chlorosalicylaldehyde (One-Step)

Materials:

  • 5-Chlorosalicylaldehyde

  • Hydroxylamine-O-sulfonic acid

  • Water

  • Ice

Procedure:

  • Suspend 5-chlorosalicylaldehyde (1.0 eq) in water.

  • Add hydroxylamine-O-sulfonic acid (1.2 eq) to the suspension at room temperature.

  • Stir the reaction mixture at 60°C for 7 hours.

  • Upon completion, add more water to the mixture and cool it with ice.

  • Collect the precipitated crystals by filtration and wash them with water.

  • Re-suspend the crystals in water, filter, and wash again with water.

  • Dry the crystals to obtain this compound.

Expected Yield: ~93%

Synthesis of this compound via Sandmeyer Reaction (General Protocol)

Materials:

  • 2-Amino-4-chlorophenol

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) cyanide

  • Sodium cyanide

  • Benzene (or another suitable organic solvent)

  • Ice

Procedure:

Part A: Diazotization

  • Dissolve 2-amino-4-chlorophenol (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5°C.

  • Stir the mixture for an additional 30 minutes at 0-5°C. Confirm the completion of diazotization using starch-iodide paper.

Part B: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Cool the cyanide solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the stirred cyanide solution. A vigorous evolution of nitrogen gas is expected.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C until the evolution of nitrogen ceases.

  • Cool the mixture and extract the product with an organic solvent (e.g., benzene or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Routes cluster_0 Route 1: From 5-Chlorosalicylaldehyde cluster_1 Route 2: Sandmeyer Reaction 5-Chlorosalicylaldehyde 5-Chlorosalicylaldehyde 5-Chlorosalicylaldoxime 5-Chlorosalicylaldoxime 5-Chlorosalicylaldehyde->5-Chlorosalicylaldoxime H2NOH 5-Chloro-2-hydroxybenzonitrile_R1 This compound 5-Chlorosalicylaldehyde->5-Chloro-2-hydroxybenzonitrile_R1 H2NOSO3H (One-step) 5-Chlorosalicylaldoxime->5-Chloro-2-hydroxybenzonitrile_R1 Dehydration 2-Amino-4-chlorophenol 2-Amino-4-chlorophenol Diazonium Salt Diazonium Salt 2-Amino-4-chlorophenol->Diazonium Salt NaNO2, HCl 5-Chloro-2-hydroxybenzonitrile_R2 This compound Diazonium Salt->5-Chloro-2-hydroxybenzonitrile_R2 CuCN

Caption: Primary synthetic routes to this compound.

Side_Reactions_Sandmeyer Diazonium Salt Diazonium Salt Target Product This compound Diazonium Salt->Target Product CuCN Phenol Byproduct 4-Chloro-2-nitrophenol Diazonium Salt->Phenol Byproduct H2O Azo Byproduct Azo Compound Diazonium Salt->Azo Byproduct Coupling Deamination Byproduct 4-Chlorophenol Diazonium Salt->Deamination Byproduct H-abstraction

Caption: Common side reactions in the Sandmeyer synthesis.

Troubleshooting_Workflow start Experiment Start issue Identify Issue (e.g., Low Yield, Impurities) start->issue check_reagents Check Reagent Quality and Stoichiometry issue->check_reagents Yield Issue analyze Analyze Product and Byproducts (TLC, GC-MS, NMR) issue->analyze Impurity Issue check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions purification Optimize Purification (Recrystallization, Chromatography) check_conditions->purification end Problem Solved purification->end analyze->purification

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of Crude 5-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 5-Chloro-2-hydroxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. Often, a combination of these techniques is employed to achieve high purity.

Q2: What are the likely impurities in crude this compound?

A2: Impurities are largely dependent on the synthetic route. If synthesized from 5-chlorosalicylaldehyde, common impurities include unreacted 5-chlorosalicylaldehyde and hydroxylamine-O-sulfonic acid.[1] Side products from chlorination of salicylaldehyde could also be present.

Q3: My purified this compound is discolored. How can I remove the color?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before filtration and recrystallization. Column chromatography can also be effective in separating colored impurities.

Q4: How can I assess the purity of my this compound?

A4: The purity of this compound can be assessed using several analytical techniques, including:

  • Melting Point: A sharp melting point range close to the literature value (152-154°C) is indicative of high purity.[1]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to identify and quantify impurities. The 1H-NMR spectrum for this compound in CDCl3 shows peaks at δ 6.94 (1H, d, J = 8.8 Hz), 7.42 (1H, dd, J = 8.8, 2.9 Hz), and 7.47 (1H, d, J = 2.9 Hz).[1]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Select a more polar solvent. A mixture of solvents, such as ethanol/water, can also be effective.
"Oiling out" occurs upon cooling. The solution is too concentrated, or the cooling is too rapid. The boiling point of the solvent may be too low.Reheat the solution to redissolve the oil. Add more solvent to dilute the solution. Allow the solution to cool more slowly. Use a higher boiling point solvent if necessary.
No crystals form upon cooling. The solution is not saturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure compound. If the solution is too dilute, evaporate some of the solvent.
Low recovery of purified product. Too much solvent was used. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Crystals are discolored. Colored impurities are present.Treat the hot solution with activated charcoal before filtration. A second recrystallization may be necessary.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. The mobile phase polarity is incorrect. The column is overloaded.Optimize the mobile phase using Thin-Layer Chromatography (TLC) first. A common starting point is a gradient of ethyl acetate in hexanes or heptane. Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the silica gel weight.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
The compound is eluting too quickly with the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase. For example, decrease the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
Streaking or tailing of the compound band. The compound is interacting too strongly with the silica gel. The sample is not fully dissolved when loaded.Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase to reduce strong interactions. Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading.

Experimental Protocols

Protocol 1: Purification by Washing/Recrystallization

This protocol is adapted from a documented synthesis of this compound.[1]

1. Initial Washing: a. Suspend the crude this compound in water. b. Stir the suspension vigorously for 15-20 minutes. c. Collect the solid by vacuum filtration and wash it with additional water.

2. Recrystallization from Aqueous Ethanol: a. Transfer the washed solid to an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to dissolve the solid completely. c. If the solution is colored, add a small amount of activated charcoal and heat the solution at a gentle boil for 5-10 minutes. d. Perform a hot filtration to remove the activated charcoal and any insoluble impurities. e. To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy. f. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. g. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. h. Collect the purified crystals by vacuum filtration, washing with a small amount of cold aqueous ethanol. i. Dry the crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

1. Selection of Mobile Phase: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a TLC plate and develop it with various solvent systems of differing polarities (e.g., different ratios of hexanes/ethyl acetate). c. The ideal solvent system will give the desired compound an Rf value of approximately 0.3-0.4.

2. Column Preparation: a. Prepare a slurry of silica gel in the initial, least polar mobile phase. b. Pour the slurry into a chromatography column and allow it to pack evenly.

3. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. b. Carefully load the solution onto the top of the silica gel bed.

4. Elution: a. Begin eluting the column with the selected mobile phase, starting with a lower polarity if a gradient is to be used. b. Collect fractions and monitor them by TLC to identify the fractions containing the pure product. c. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C7H4ClNO
Molecular Weight 153.57 g/mol
Melting Point 152-154 °C[1]
1H NMR (CDCl3) δ 6.94 (d, J=8.8 Hz, 1H), 7.42 (dd, J=8.8, 2.9 Hz, 1H), 7.47 (d, J=2.9 Hz, 1H)[1]
Appearance White to light brown crystalline solid[1]

Mandatory Visualization

PurificationWorkflow General Purification Workflow for this compound crude Crude this compound assess_purity Assess Purity (TLC, MP) crude->assess_purity decision Purity Acceptable? assess_purity->decision recrystallization Recrystallization (e.g., Aqueous Ethanol) decision->recrystallization No pure_product Pure this compound decision->pure_product Yes assess_purity_recrys Assess Purity (TLC, MP) recrystallization->assess_purity_recrys Assess Purity column_chromatography Column Chromatography (e.g., Silica Gel, Hexanes/EtOAc) assess_purity_col Assess Purity (TLC, MP) column_chromatography->assess_purity_col Assess Purity characterization Characterization (NMR, HPLC, MP) pure_product->characterization decision_recrys Purity Acceptable? assess_purity_recrys->decision_recrys Purity Acceptable? decision_recrys->column_chromatography No decision_recrys->pure_product Yes decision_col Purity Acceptable? assess_purity_col->decision_col Purity Acceptable? decision_col->recrystallization No, Re-purify decision_col->pure_product Yes

Caption: Purification workflow for crude this compound.

TroubleshootingRecrystallization Troubleshooting Common Recrystallization Issues cluster_solutions Solutions start Start Recrystallization dissolve Dissolve Crude in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? no_crystals No Crystals crystals_form->no_crystals No pure_crystals Collect Pure Crystals crystals_form->pure_crystals Yes oiling_out->crystals_form No oiled_out Product Oiled Out oiling_out->oiled_out Yes solution_no_crystals Induce Crystallization (Scratch/Seed) Evaporate some solvent no_crystals->solution_no_crystals solution_oiling_out Reheat and Add More Solvent Cool Slowly oiled_out->solution_oiling_out solution_no_crystals->cool Retry Cooling solution_oiling_out->cool Retry Cooling

Caption: Troubleshooting guide for recrystallization issues.

References

Technical Support Center: Recrystallization of 5-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for the recrystallization of 5-Chloro-2-hydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the purification of this compound. Our approach is grounded in established scientific principles to ensure you can confidently optimize your crystallization processes.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions you may have before starting your recrystallization experiment.

Q1: What is the primary goal of recrystallizing this compound?

A1: The primary goal is to purify the solid compound. Recrystallization is a technique that separates this compound from impurities based on differences in their solubility in a chosen solvent system. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving impurities behind in the solution.

Q2: What are the key safety precautions when handling this compound?

A2: this compound is harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation.[1] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] In case of contact, wash the affected area thoroughly with water.[2]

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. A general rule of thumb is that solvents with similar functional groups to the solute are often good candidates.[3] Given the polar hydroxyl and nitrile groups in this compound, polar solvents should be considered. A systematic approach to solvent screening is recommended, starting with common laboratory solvents.

Q4: What is the difference between a single-solvent and a two-solvent recrystallization?

A4: In a single-solvent recrystallization, the compound is dissolved in a minimal amount of a hot solvent and crystallizes upon cooling. A two-solvent (or mixed-solvent) system is used when a single solvent is not ideal. In this method, the compound is dissolved in a "good" solvent in which it is highly soluble, and then a "bad" solvent (an anti-solvent) in which it is poorly soluble is added to induce crystallization.[4]

In-Depth Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the recrystallization of this compound.

Problem 1: The compound "oils out" instead of forming crystals.

This phenomenon occurs when the compound separates from the solution as a liquid rather than a solid, often because the solution is too concentrated or cools too rapidly, causing the compound to come out of solution at a temperature above its melting point.[5]

Solutions:

  • Reheat and Dilute: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the concentration.[5]

  • Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask to reduce the cooling rate. Slow cooling provides more time for the molecules to orient themselves into a crystal lattice.

  • Change Solvent System: The boiling point of your solvent may be too high relative to the melting point of your compound. Consider a solvent with a lower boiling point.

Problem 2: Poor or no crystal yield.

A low yield of crystals can be frustrating and is often due to a few common procedural errors.

Solutions:

  • Excess Solvent: This is a very common reason for low yield.[2] If you have added too much solvent, you can carefully evaporate some of it by gently heating the solution in a fume hood to increase the concentration.

  • Premature Crystallization: If crystals form too early, for instance, in the filter funnel during a hot filtration step, it can lead to product loss. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently. After cooling to room temperature, placing the flask in an ice bath can maximize crystal formation.[4]

  • Supersaturation: If no crystals form even after cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites. Adding a "seed crystal" of the pure compound can also induce crystallization.

Problem 3: The recrystallized product is still impure or colored.

The presence of impurities after recrystallization indicates that the process was not fully effective.

Solutions:

  • Wash the Crystals: Ensure you wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[4]

  • Activated Carbon: If the solution is colored, it may be due to highly colored impurities. These can often be removed by adding a small amount of activated carbon to the hot solution before filtration. Be cautious not to add activated carbon to a boiling solution as it can cause vigorous bumping.

  • Second Recrystallization: For highly impure samples, a second recrystallization may be necessary to achieve the desired level of purity.

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice. Slower cooling rates generally result in the formation of larger, purer crystals.[1]

Troubleshooting Summary
Issue
"Oiling Out"
Potential Causes
- Solution is too concentrated. - Cooling is too rapid.
Solutions
- Reheat and add more solvent. - Slow the cooling rate.
Issue
Poor or No Crystal Yield
Potential Causes
- Too much solvent used. - Premature crystallization. - Supersaturated solution.
Solutions
- Evaporate excess solvent. - Use a pre-heated funnel for hot filtration. - Scratch the flask or add a seed crystal.
Issue
Impure or Colored Product
Potential Causes
- Inadequate washing of crystals. - Presence of colored impurities. - Impurities trapped during rapid crystallization.
Solutions
- Wash crystals with ice-cold solvent. - Treat with activated carbon. - Recrystallize a second time with slower cooling.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines the steps for a standard single-solvent recrystallization. Ethanol or an ethanol/water mixture is often a good starting point for compounds with similar functionalities.

Materials:

  • Crude this compound

  • Chosen recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Boiling chips

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a boiling chip. Add a small amount of the solvent and gently heat the mixture to boiling on a hot plate.

  • Achieve Saturation: Continue adding the hot solvent in small portions until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow A 1. Dissolve Crude Compound in Minimum Hot Solvent B 2. Hot Filtration (if insoluble impurities) A->B Impurities Present C 3. Slow Cooling to Room Temperature A->C No Impurities B->C D 4. Ice Bath Cooling C->D E 5. Vacuum Filtration (Collect Crystals) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Crystals F->G H Pure Crystalline Product G->H

Caption: A typical workflow for the single-solvent recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Recrystallization Issue? OilingOut Compound 'Oils Out'? Start->OilingOut LowYield Low or No Yield? Start->LowYield Impure Product Impure? Start->Impure OilingOut->LowYield No ReheatDilute Reheat and Add More Solvent OilingOut->ReheatDilute Yes SlowCool Slow Down Cooling OilingOut->SlowCool Yes LowYield->Impure No EvaporateSolvent Evaporate Excess Solvent LowYield->EvaporateSolvent Yes InduceCrystallization Scratch Flask or Add Seed Crystal LowYield->InduceCrystallization Yes WashCrystals Wash with Ice-Cold Solvent Impure->WashCrystals Yes ActivatedCarbon Use Activated Carbon and Re-filter Impure->ActivatedCarbon Yes

Caption: A decision tree to guide troubleshooting during recrystallization.

References

Technical Support Center: Purification of 5-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 5-Chloro-2-hydroxybenzonitrile using silica gel column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the purification of this compound?

A1: The standard stationary phase for this compound is silica gel (60 Å, 230-400 mesh). Due to the polar nature of the hydroxyl and nitrile groups, a mobile phase consisting of a non-polar solvent and a moderately polar solvent is recommended. A common and effective choice is a gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate to elute the target compound.

Q2: How do I determine the optimal solvent system before running a large-scale column?

A2: The best practice is to use Thin-Layer Chromatography (TLC) to determine the optimal solvent system.[1] Test various ratios of ethyl acetate and hexanes. The ideal system should provide a retardation factor (Rf) of approximately 0.2-0.3 for this compound, ensuring it moves off the baseline but is well-separated from less polar impurities (higher Rf) and more polar impurities (lower Rf or baseline).[2]

Q3: What are the most common impurities I might encounter?

A3: Impurities largely depend on the synthetic route. If synthesized from 5-chlorosalicylaldehyde, potential impurities include unreacted starting material or the intermediate aldoxime.[3] Other possible impurities can be side-products from the reaction or residual solvents. Colored impurities may also be present and can often be removed effectively with column chromatography.

Q4: My compound is not dissolving in the initial mobile phase for loading. What should I do?

A4: It is crucial to use a minimal amount of solvent to dissolve your crude sample before loading it onto the column.[4] If the compound is insoluble in the starting eluent (e.g., 10% ethyl acetate/hexanes), you can dissolve it in a slightly more polar solvent in which it is readily soluble, like dichloromethane (DCM) or 100% ethyl acetate. Use the absolute minimum volume required for dissolution. Alternatively, a "dry loading" technique is highly recommended.[5]

Q5: What is "dry loading" and when should I use it?

A5: Dry loading involves dissolving your crude product in a suitable solvent (e.g., dichloromethane), adding a small amount of silica gel (typically 1-2 times the weight of the crude material), and evaporating the solvent completely to get a dry, free-flowing powder.[2] This powder is then carefully added to the top of the packed column. This technique is advantageous when the compound has poor solubility in the mobile phase or to achieve a very narrow application band, which improves separation.[5]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound does not elute from the column. 1. Mobile phase polarity is too low. 2. Compound may have decomposed on the silica. 1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexanes in 5-10% increments.2. Check for compound stability on silica. Spot a solution of the pure compound on a TLC plate and let it sit for a few hours before eluting to see if degradation occurs. If it is unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[3]
Compound elutes too quickly (with the solvent front). 1. Mobile phase polarity is too high. 2. Column is overloaded. 1. Start with a lower polarity mobile phase. Use TLC to find a solvent system where the Rf is between 0.2-0.3.[1]2. Reduce the amount of crude material loaded. A general rule is to load 1-5% of the silica gel's weight.
Poor separation of the desired compound and impurities (co-elution). 1. Inappropriate solvent system. 2. Column was packed improperly. 3. Sample band was too wide during loading. 1. Optimize the mobile phase. Try a different solvent system (e.g., dichloromethane/methanol) or use a shallower gradient during elution.2. Ensure the column is packed uniformly without cracks or bubbles. The "slurry method" is often preferred for uniform packing.[6]3. Use the dry loading technique or dissolve the sample in the minimum possible volume of solvent for wet loading. [2][4]
Streaking or "tailing" of the compound band. 1. Compound is interacting too strongly with acidic sites on the silica gel. 2. The sample is overloaded on the column. 1. Add a small amount of a modifier to the mobile phase. For acidic compounds like phenols, adding ~0.1% acetic acid can sometimes improve peak shape. For basic compounds, ~0.1% triethylamine may be used.[1]2. Reduce the amount of sample loaded onto the column.
The collected fractions are very dilute. 1. The compound is eluting very slowly over many fractions. 1. Once the compound starts to elute, consider slightly increasing the mobile phase polarity. This can help push the compound off the column more quickly and in fewer fractions, reducing tailing.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of approximately 1 gram of crude this compound.

1. Materials:

  • Crude this compound

  • Silica Gel (Flash Grade, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane (all HPLC grade)

  • Glass chromatography column (e.g., 40 mm diameter)

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes/flasks

2. Mobile Phase Selection:

  • Prepare several test eluents with varying ratios of Ethyl Acetate (EtOAc) in Hexanes (e.g., 5%, 10%, 20%, 30%).

  • Run TLC plates of the crude mixture in each eluent.

  • Select the eluent that provides an Rf value of ~0.2-0.3 for the desired product and shows good separation from impurities. For this example, we'll assume 20% EtOAc/Hexanes is optimal.

3. Column Packing (Slurry Method):

  • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~1 cm).[6]

  • In a beaker, prepare a slurry of silica gel (approx. 50 g for a 1 g sample) in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes).

  • Pour the slurry into the column, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.[6]

  • Once the silica has settled, add a protective layer of sand (~1 cm) on top.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

4. Sample Loading (Dry Loading Method):

  • Dissolve the crude material (~1 g) in a minimal amount of dichloromethane in a round-bottom flask.

  • Add ~2 g of silica gel to the flask and swirl.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[2]

  • Carefully add this powder onto the top layer of sand in the packed column.

5. Elution and Fraction Collection:

  • Carefully add the initial eluent (5% EtOAc/Hexanes) to the column.

  • Apply gentle air pressure (flash chromatography) to begin eluting the solvent through the column.[1]

  • Start collecting fractions (e.g., 20 mL per fraction) as soon as the solvent begins to drip from the column outlet.

  • Monitor the fractions by TLC to track the elution of compounds.

  • Gradually increase the polarity of the mobile phase (e.g., to 10% EtOAc/Hexanes, then to the target 20% EtOAc/Hexanes) to elute the this compound.

  • Once the desired compound has completely eluted, the column can be flushed with a higher polarity solvent to remove any remaining materials.

6. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Troubleshooting Workflow

G cluster_0 Purification Problem Identified cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Outcome start Poor Separation or Yield check_tlc Review TLC Data (Rf ≈ 0.2-0.3?) start->check_tlc check_stability Test Compound Stability on Silica start->check_stability check_load Check Sample Load (<5% of silica wt?) check_tlc->check_load Yes adjust_solvent Adjust Mobile Phase (Change Polarity/Solvents) check_tlc->adjust_solvent No reduce_load Reduce Sample Load check_load->reduce_load No dry_load Use Dry Loading Technique check_load->dry_load Yes success Successful Purification adjust_solvent->success reduce_load->success dry_load->success check_stability->success

Caption: Troubleshooting workflow for column chromatography purification.

References

Troubleshooting low yield in the dehydration of 5-chloro-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the dehydration of 5-chloro-2-hydroxybenzamide to 2-cyano-4-chlorophenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My dehydration reaction of 5-chloro-2-hydroxybenzamide is resulting in a low yield of 2-cyano-4-chlorophenol. What are the common causes?

Low yields can stem from several factors, including incomplete reaction, degradation of starting material or product, and formation of byproducts. Key areas to investigate are the choice and quality of the dehydrating agent, reaction temperature, and reaction time. The presence of the hydroxyl group on the aromatic ring can lead to side reactions, particularly with aggressive dehydrating agents.

Q2: Which dehydrating agent is most suitable for this conversion?

Common dehydrating agents for converting primary amides to nitriles include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentoxide (P₂O₅).[1] The choice of reagent can significantly impact the reaction's success.

  • Thionyl Chloride (SOCl₂): Often a good choice for amide dehydration.[2] However, its reactivity with the phenolic hydroxyl group can lead to the formation of undesired byproducts. The reaction of SOCl₂ with alcohols can form alkyl chlorides, and in the case of phenols, it can lead to the formation of diaryl sulfites if not properly controlled.

  • Phosphorus Oxychloride (POCl₃): A powerful dehydrating agent that is also used for the dehydration of alcohols.[3][4][5] It can react with phenols to form phosphate esters, which could be a potential side reaction.[3][6] Using a base like pyridine is common to neutralize the HCl generated and can favor the desired E2 elimination pathway.[5][7]

  • Phosphorus Pentoxide (P₂O₅): A very strong dehydrating agent, but its heterogeneous nature can sometimes lead to inconsistent results and difficult work-ups.

For substrates sensitive to strong acids, using POCl₃ with pyridine can be a milder alternative.[4][7]

Q3: What are the potential side reactions that could be lowering my yield?

The presence of the hydroxyl group on the benzamide introduces the possibility of side reactions that are not present in the dehydration of simple amides.

  • Reaction at the Hydroxyl Group: Dehydrating agents like SOCl₂ and POCl₃ can react with the phenolic hydroxyl group. POCl₃ can form phosphate esters with phenols.[3][6] Thionyl chloride can also react with hydroxyl groups.

  • Ring Chlorination: While less common under these conditions, aggressive chlorinating agents could potentially lead to further chlorination of the aromatic ring.

  • Formation of Polymeric Materials: Harsh reaction conditions can lead to the formation of intractable polymeric byproducts.

  • Incomplete Reaction: Insufficient reaction time or temperature can leave a significant amount of the starting material unreacted.

  • Hydrolysis of the Nitrile: During workup, if the conditions are not carefully controlled, the newly formed nitrile group can be hydrolyzed back to the amide or to a carboxylic acid.

Q4: How can I optimize the reaction conditions to improve the yield?

Optimization is key to achieving a high yield. Consider the following parameters:

  • Temperature: The reaction temperature is critical. A study on the dehydration of salicylamide (a similar compound) showed that while higher temperatures increased the conversion of the starting material, they also led to the formation of more byproducts.[8] It is advisable to start with a moderate temperature and monitor the reaction progress.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar, aprotic solvents are typically used for these reactions.

  • Order of Addition: The order in which reagents are added can be important. For instance, when using a base like pyridine with POCl₃, it is common to add the POCl₃ to a solution of the amide in pyridine.

  • Purity of Reagents: Ensure that the 5-chloro-2-hydroxybenzamide starting material and the dehydrating agent are pure and dry. Moisture can consume the dehydrating agent and lead to unwanted side reactions.

Q5: What is a recommended experimental protocol for this dehydration?

General Experimental Protocol: Dehydration of 5-chloro-2-hydroxybenzamide using Phosphorus Oxychloride

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-hydroxybenzamide in a suitable anhydrous solvent (e.g., pyridine or a mixture of an inert solvent with a stoichiometric amount of a non-nucleophilic base).

  • Addition of Dehydrating Agent: Cool the solution in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice or into cold water to quench the excess POCl₃.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the organic layer sequentially with a dilute acid solution (to remove any remaining base), water, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 2-cyano-4-chlorophenol.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 2-cyano-4-chlorophenol. A patent for the synthesis of 2-chloro-4-cyanophenol from the corresponding aldoxime reported a melting point of 155 °C after purification, which can be used as a reference for product identification.[9]

Q6: How can I effectively purify the final product, 2-cyano-4-chlorophenol?

Purification is crucial to obtain a high-purity product.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system should be determined experimentally.

  • Column Chromatography: If recrystallization is not effective in removing all impurities, silica gel column chromatography can be employed. A solvent system with appropriate polarity should be chosen to achieve good separation of the product from any byproducts and unreacted starting material.

  • Acid-Base Extraction: The phenolic nature of the product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution to deprotonate the phenol, moving it to the aqueous layer. The aqueous layer can then be separated, acidified to re-protonate the phenol, and the product extracted back into an organic solvent.

Quantitative Data Summary

The following table summarizes reaction conditions and yields found in the literature for the dehydration of similar hydroxy-substituted aromatic amides or the synthesis of cyanophenols. This data can serve as a starting point for optimizing the dehydration of 5-chloro-2-hydroxybenzamide.

Starting MaterialDehydrating Agent/CatalystSolventTemperatureYield of CyanophenolReference
3-chloro-4-hydroxybenzaldoximePhosgeneIsopropyl etherRoom Temperature80.0%[9]
3-methyl-4-hydroxybenzaldoximePhosgeneBenzeneHeating90%[9]
3-methoxy-4-hydroxybenzaldoximePhosgeneChlorobenzeneHeating80%[9]
3,5-diiodo-4-hydroxybenzaldoximePhosgeneChlorobenzene70-90 °C95%[9]
SalicylamideImmobilized Phosphoric AcidGas Phase480 ± 10 °C86.99%[8]

Visualized Workflows and Pathways

Dehydration Reaction Workflow

Dehydration_Workflow General Workflow for Dehydration of 5-chloro-2-hydroxybenzamide A 1. Dissolve 5-chloro-2-hydroxybenzamide in anhydrous solvent B 2. Add dehydrating agent (e.g., POCl3) dropwise at 0°C A->B C 3. Heat reaction mixture and monitor progress (TLC/HPLC) B->C D 4. Quench reaction with ice/water C->D E 5. Extract product with organic solvent D->E F 6. Wash organic layer E->F G 7. Dry and concentrate F->G H 8. Purify product (Recrystallization/Chromatography) G->H

Caption: General experimental workflow for the dehydration reaction.

Troubleshooting Logic Diagram

Troubleshooting_Low_Yield Troubleshooting Low Yield Start Low Yield Observed Q1 Is starting material consumed? (Check TLC/HPLC) Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are there significant byproducts? A1_Yes->Q2 Action1 Increase reaction time or temperature A1_No->Action1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Action2 Optimize conditions: - Lower temperature - Change dehydrating agent - Use a milder catalyst A2_Yes->Action2 Action3 Investigate workup and purification steps for product loss A2_No->Action3

Caption: A decision tree for troubleshooting low reaction yields.

General Reaction Pathway

Reaction_Pathway Dehydration of 5-chloro-2-hydroxybenzamide cluster_reactants Reactants cluster_reagents Reagents cluster_products Products A 5-chloro-2-hydroxybenzamide C₇H₆ClNO₂ C 2-cyano-4-chlorophenol C₇H₄ClNO A:f0->C:f0 Dehydration D Byproducts (e.g., H₂O, HCl, SO₂) A:f0->D:f0 Side Reactions B Dehydrating Agent (e.g., POCl₃, SOCl₂) B:f0->C:f0

Caption: The overall chemical transformation and potential side reactions.

References

Byproduct formation in the synthesis of 2-hydroxybenzonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of 2-hydroxybenzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-hydroxybenzonitrile?

A1: The most prominent methods for synthesizing 2-hydroxybenzonitrile include the dehydration of 2-hydroxybenzamide (salicylamide), the conversion of salicylaldehyde via an oxime intermediate, and the Sandmeyer reaction of 2-aminophenol.[1] Each route has distinct advantages and challenges related to reagent availability, reaction conditions, yield, and scalability.[1]

Q2: What are the typical impurities found in crude 2-hydroxybenzonitrile?

A2: Common impurities are dependent on the synthetic route. In the synthesis from salicylaldehyde, unreacted salicylaldehyde and the salicylaldoxime intermediate are often present.[2] At high temperatures, a triazine byproduct can form.[2][3] Acetylation of the phenolic hydroxyl group can occur when using acetic anhydride as a dehydrating agent.[2] In the Sandmeyer reaction, phenol formation is a common side reaction.

Q3: How can I purify crude 2-hydroxybenzonitrile?

A3: Common purification techniques include recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the physical state of the crude product and the nature of the impurities. For colored impurities, treatment with activated carbon can be effective.

Troubleshooting Guides

Synthesis from Salicylaldehyde

This two-step process involves the formation of salicylaldoxime, followed by its dehydration to 2-hydroxybenzonitrile.

Issue 1: Low yield of salicylaldoxime in the first step.

  • Possible Cause: Suboptimal reaction conditions.

  • Troubleshooting:

    • Molar Ratios: Ensure appropriate stoichiometry. A common molar ratio for salicylaldehyde to hydroxylamine salt to base is in the range of 1.0:0.5:0.5 to 1.0:1.0:1.0.[2]

    • pH Control: The reaction is sensitive to pH. A base, such as sodium carbonate, is necessary to neutralize the acid liberated from the hydroxylamine salt.[2]

    • Temperature: Maintain the reaction temperature between 30-50°C.[2]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting salicylaldehyde to ensure the reaction goes to completion.[2]

Issue 2: Inefficient dehydration of salicylaldoxime.

  • Possible Cause: Ineffective dehydrating agent or improper reaction conditions.

  • Troubleshooting:

    • Choice of Dehydrating Agent: Acetic anhydride, thionyl chloride, and triphosgene are commonly used. Their effectiveness can vary based on the specific reaction conditions.[2]

    • Presence of Water: Ensure the salicylaldoxime intermediate is thoroughly dried before the dehydration step, as water can deactivate many dehydrating agents. Azeotropic distillation with toluene can be used to remove residual water.[2]

    • Temperature Control: Avoid excessive temperatures (>100°C) to prevent the formation of the triazine byproduct.[2]

Issue 3: Formation of 1,2-benzisoxazole or benzoxazole byproducts.

  • Possible Cause: Undesired side reactions during the dehydration of salicylaldoxime.

  • Troubleshooting:

    • Beckmann Rearrangement: The use of strong acids as catalysts for dehydration can promote a Beckmann rearrangement of salicylaldoxime, leading to the formation of benzoxazole. Using milder dehydrating agents can minimize this side reaction.

    • Intramolecular Cyclization: An activated salicylaldoxime intermediate can undergo intramolecular cyclization to form 1,2-benzisoxazole. Careful selection of the dehydrating agent and control of reaction conditions are crucial.

Data Presentation: Dehydration of Salicylaldoxime
Dehydrating AgentSolventTemperature (°C)Reported Yield (%)Reference
Thionyl ChlorideToluene20-4075[2]
TriphosgeneToluene40-6078[2]
Acetic AnhydrideAcetic Anhydride110-12085 (from oxime)[2]
Formic Acid / Sodium FormateFormic AcidRefluxNot specified[2]
Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxybenzonitrile from Salicylaldehyde

Step A: Synthesis of Salicylaldoxime [2]

  • Dissolve salicylaldehyde in toluene in a reaction vessel.

  • Prepare an aqueous solution of hydroxylamine hydrochloride or sulfate.

  • Slowly add a solution of sodium carbonate to the hydroxylamine solution over approximately 45 minutes.

  • Maintain the reaction temperature between 30-50°C and stir for several hours.

  • Monitor the reaction by TLC until the salicylaldehyde is consumed.

  • Add toluene and separate the organic layer containing the salicylaldoxime.

  • Dry the organic phase to remove any residual water.

Step B: Dehydration of Salicylaldoxime using Thionyl Chloride [2]

  • Cool the toluene solution of salicylaldoxime to 20°C.

  • Slowly add a 50% solution of thionyl chloride in toluene over 2 hours, keeping the temperature below 30°C.

  • Stir the mixture for 1 hour at the same temperature.

  • Slowly increase the temperature to 40°C and stir for another hour.

  • Remove the toluene by distillation.

  • Carefully add water to the residue, followed by extraction with a suitable solvent (e.g., dichloroethane).

  • Separate the organic layer and evaporate the solvent to obtain crude 2-hydroxybenzonitrile.

Protocol 2: Purification by Recrystallization

  • Select a suitable solvent or solvent pair where the crude product has high solubility at elevated temperatures and low solubility at room temperature (e.g., toluene, ethanol/water).

  • Dissolve the crude 2-hydroxybenzonitrile in the minimum amount of the hot solvent.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Byproduct_Formation_Salicylaldehyde cluster_main_pathway Main Synthetic Pathway cluster_byproducts Byproduct Formation Pathways Salicylaldehyde Salicylaldehyde Salicylaldoxime Salicylaldoxime Salicylaldehyde->Salicylaldoxime + Hydroxylamine UnreactedAldehyde Unreacted Salicylaldehyde Product 2-Hydroxybenzonitrile Salicylaldoxime->Product Dehydration Benzoxazole Benzoxazole Salicylaldoxime->Benzoxazole Beckmann Rearrangement (Strong Acid) UnreactedOxime Unreacted Salicylaldoxime Triazine Triazine Byproduct Product->Triazine > 100°C AcetylatedProduct Acetylated Product Product->AcetylatedProduct Acetic Anhydride

Caption: Byproduct formation in 2-hydroxybenzonitrile synthesis from salicylaldehyde.

Troubleshooting_Workflow Start Low Yield or Impure Product IdentifyRoute Identify Synthetic Route Start->IdentifyRoute SalicylaldehydeRoute From Salicylaldehyde IdentifyRoute->SalicylaldehydeRoute Salicylaldehyde SalicylamideRoute From Salicylamide IdentifyRoute->SalicylamideRoute Salicylamide SandmeyerRoute Sandmeyer Reaction IdentifyRoute->SandmeyerRoute Sandmeyer CheckOximation Check Oximation Step (Yield, Purity) SalicylaldehydeRoute->CheckOximation CheckDehydration Check Dehydration Step (Temp, Reagent) SalicylamideRoute->CheckDehydration CheckDiazotization Check Diazotization (Temp, Stoichiometry) SandmeyerRoute->CheckDiazotization CheckOximation->CheckDehydration Oximation OK OptimizeConditions Optimize Reaction Conditions CheckOximation->OptimizeConditions Issue Found CheckDehydration->OptimizeConditions Issue Found Purify Purify Product (Recrystallization, Chromatography) CheckDehydration->Purify Dehydration OK CheckDiazotization->OptimizeConditions Issue Found CheckDiazotization->Purify Diazotization OK OptimizeConditions->Start Re-evaluate

Caption: General troubleshooting workflow for 2-hydroxybenzonitrile synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start: Salicylaldehyde Oximation Oximation with Hydroxylamine Start->Oximation Isolation1 Isolate Salicylaldoxime (Liquid-Liquid Extraction) Oximation->Isolation1 Dehydration Dehydration (e.g., with Thionyl Chloride) Isolation1->Dehydration Workup Reaction Workup Dehydration->Workup Crude Crude 2-Hydroxybenzonitrile Workup->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Analysis Analysis (TLC, GC-MS, NMR) Purification->Analysis Final Pure 2-Hydroxybenzonitrile Analysis->Final

Caption: Experimental workflow for synthesis and purification from salicylaldehyde.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-hydroxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Chloro-2-hydroxybenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two primary and well-established synthetic routes for the preparation of this compound. The first is the Sandmeyer reaction, which involves the diazotization of 2-amino-4-chlorophenol followed by cyanation. The second common method involves the amidation of 4-chlorosalicylic acid to form 5-chloro-2-hydroxybenzamide, which is then dehydrated to yield the desired nitrile.

Q2: Which synthetic route is preferable?

Q3: What are the critical parameters to control during the Sandmeyer reaction for this synthesis?

A3: The most critical parameters for a successful Sandmeyer reaction are temperature control and the stability of the diazonium salt. The diazotization step must be carried out at low temperatures, typically between 0-5°C, to prevent the premature decomposition of the unstable diazonium salt. It is also crucial to use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step.

Q4: What are the common challenges in the dehydration of 5-chloro-2-hydroxybenzamide?

A4: The main challenges in the dehydration step are ensuring complete conversion and avoiding side reactions. The choice of a suitable dehydrating agent is critical, with reagents like phosphorus oxychloride or thionyl chloride commonly employed. Reaction temperature is another key parameter to control, as elevated temperatures can lead to degradation of the product.

Troubleshooting Guides

Sandmeyer Reaction Route

Issue 1: Low yield of this compound.

Potential Cause Troubleshooting Suggestion
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Test for the presence of excess nitrous acid using starch-iodide paper to confirm the completion of the reaction.
Decomposition of Diazonium Salt Use the diazonium salt solution immediately after its preparation. Avoid letting it warm up. Ensure the cyanation reaction is set up and ready before starting the diazotization.
Inefficient Cyanation Ensure the copper(I) cyanide is of good quality and that the reaction is adequately stirred. The temperature of the cyanation reaction may need to be optimized; it is often carried out at a slightly elevated temperature compared to the diazotization.
Side Reactions The formation of byproducts such as chlorophenols can occur if the diazonium salt reacts with water. Minimizing the amount of water and controlling the temperature can help reduce these side reactions. The radical nature of the Sandmeyer reaction can also lead to the formation of biaryl byproducts.[1]

Issue 2: Formation of a tar-like substance in the reaction mixture.

Potential Cause Troubleshooting Suggestion
High Reaction Temperature Strictly maintain the temperature at 0-5°C during diazotization. Localized heating can cause decomposition of the diazonium salt, leading to polymerization and tar formation.
Impure Starting Materials Use pure 2-amino-4-chlorophenol and ensure all reagents are of high quality. Impurities can catalyze the decomposition of the diazonium salt.
Amidation-Dehydration Route

Issue 1: Incomplete amidation of 4-chlorosalicylic acid.

Potential Cause Troubleshooting Suggestion
Inefficient Activation of Carboxylic Acid Ensure the activating agent (e.g., thionyl chloride) is added in the correct stoichiometric amount and that the reaction is carried out under anhydrous conditions.
Low Reactivity of Ammonia Use a concentrated solution of ammonia and ensure it is added in excess. The reaction may require heating to go to completion.

Issue 2: Low yield during the dehydration of 5-chloro-2-hydroxybenzamide.

Potential Cause Troubleshooting Suggestion
Ineffective Dehydrating Agent Use a powerful dehydrating agent such as phosphorus oxychloride or thionyl chloride. Ensure it is fresh and added in the appropriate molar ratio.
Suboptimal Reaction Temperature The reaction temperature for the dehydration needs to be carefully optimized. It is typically carried out at an elevated temperature, but excessive heat can lead to decomposition.
Presence of Moisture Ensure the 5-chloro-2-hydroxybenzamide is thoroughly dried before the dehydration step, as water will react with the dehydrating agent.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Sandmeyer Reaction Route Amidation-Dehydration Route
Starting Material 2-amino-4-chlorophenol4-chlorosalicylic acid
Key Reagents Sodium nitrite, Hydrochloric acid, Copper(I) cyanideThionyl chloride, Ammonia, Phosphorus oxychloride
Number of Steps 2 (Diazotization, Cyanation)2 (Amidation, Dehydration)
Typical Yield Moderate to GoodModerate to Good
Key Advantages Well-established, versatile for nitrile synthesis.Utilizes a potentially more accessible starting material.
Key Disadvantages Requires careful temperature control, diazonium salts can be unstable.Involves corrosive and hazardous dehydrating agents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Step 1a: Preparation of 2-amino-4-chlorophenol (Starting Material)

A common method for the preparation of 2-amino-4-chlorophenol is the reduction of 4-chloro-2-nitrophenol.

  • In a reaction flask, 50g of finely powdered cast iron shavings, 200 mL of water, and 25 mL of 2N hydrochloric acid are combined and heated in a boiling water bath.[2]

  • With vigorous stirring, 34.7g (0.2 mole) of 4-chloro-2-nitrophenol is added over 1 to 1.5 hours.[2]

  • The mixture is heated and stirred for at least 30 more minutes until the reduction is complete, which can be monitored by the disappearance of the starting material's odor.[2]

  • To the reaction mixture, 25 mL of 2N sodium carbonate solution is added to precipitate dissolved iron, followed by 25 mL of sodium hydroxide solution to dissolve the 2-amino-4-chlorophenol.[2]

  • The iron sludge is filtered off from the hot solution, and the filtrate is carefully acidified with concentrated hydrochloric acid to a faintly acidic pH.[2]

  • The precipitated product is cooled, and the crystallization is completed by the addition of salt. The solid is collected by filtration, washed with a 15% salt solution and then with water, and dried. This method can yield approximately 26g (90% of the theoretical amount) of 2-amino-4-chlorophenol.[2]

Step 1b: Sandmeyer Reaction

  • Diazotization: Dissolve 2-amino-4-chlorophenol in an aqueous acidic solution (e.g., hydrochloric acid) and cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the low temperature. The completion of the diazotization can be checked with starch-iodide paper.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Nitrogen gas evolution is typically observed.

  • Allow the reaction mixture to warm to room temperature and stir for a designated period to ensure the complete decomposition of the diazonium salt.

  • Work-up and Purification: The product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed. The crude this compound can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Amidation and Dehydration

Step 2a: Amidation of 4-chlorosalicylic acid

  • 4-chlorosalicylic acid is converted to its amide, 5-chloro-2-hydroxybenzamide.[3] This can be achieved by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride.[3]

  • The resulting acyl chloride is then reacted with ammonia to form the amide.[3]

Step 2b: Dehydration of 5-chloro-2-hydroxybenzamide

  • The 5-chloro-2-hydroxybenzamide is then dehydrated to yield this compound.[3]

  • A suitable dehydrating agent, such as phosphorus oxychloride, is used for this transformation.[3] The reaction is typically heated to drive the dehydration to completion.

  • Work-up and Purification: After the reaction is complete, the mixture is carefully quenched, and the product is extracted. The crude product is then purified, for example, by recrystallization or column chromatography.

Visualizations

Reaction_Pathway_Sandmeyer 2-amino-4-chlorophenol 2-amino-4-chlorophenol Diazonium Salt Diazonium Salt 2-amino-4-chlorophenol->Diazonium Salt NaNO2, HCl 0-5°C This compound This compound Diazonium Salt->this compound CuCN

Caption: Sandmeyer reaction pathway for the synthesis of this compound.

Reaction_Pathway_Amidation_Dehydration 4-chlorosalicylic acid 4-chlorosalicylic acid 5-chloro-2-hydroxybenzamide 5-chloro-2-hydroxybenzamide 4-chlorosalicylic acid->5-chloro-2-hydroxybenzamide 1. SOCl2 2. NH3 This compound This compound 5-chloro-2-hydroxybenzamide->this compound POCl3, Heat Troubleshooting_Workflow start Low Yield or Impure Product route Which synthetic route? start->route sandmeyer_check Check Diazotization - Temperature (0-5°C)? - Starch-iodide test positive? route->sandmeyer_check Sandmeyer amide_dehydration_check Check Amidation - Anhydrous conditions? - Excess ammonia? route->amide_dehydration_check Amidation/ Dehydration sandmeyer_cyanation Check Cyanation - CuCN quality? - Immediate use of diazonium salt? sandmeyer_check->sandmeyer_cyanation purification Optimize Purification - Recrystallization? - Column chromatography? sandmeyer_cyanation->purification dehydration_check Check Dehydration - Potent dehydrating agent? - Optimized temperature? amide_dehydration_check->dehydration_check dehydration_check->purification end Improved Yield and Purity purification->end

References

Technical Support Center: Conversion of Salicylaldehyde to 2-Cyanophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyanophenol (salicylonitrile) from salicylaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for converting salicylaldehyde to 2-cyanophenol?

The most common and well-documented method is a two-step synthesis. First, salicylaldehyde is reacted with hydroxylamine or one of its salts (like hydroxylamine hydrochloride) to form an intermediate, salicylaldoxime. This process is known as oximation. The salicylaldoxime is then dehydrated to yield 2-cyanophenol.[1][2][3][4][5]

Q2: What are the most common dehydrating agents for converting salicylaldoxime to 2-cyanophenol?

Several dehydrating agents can be used, with the choice often depending on the desired yield, purity, and safety considerations. Commonly used agents include:

  • Acetic Anhydride: A widely used and effective dehydrating agent.[5][6]

  • Thionyl Chloride (SOCl₂): Known for its high reactivity and efficiency in dehydration reactions.[7]

  • Phosgene (COCl₂): A highly effective but also highly toxic reagent, typically used in industrial settings with stringent safety protocols.[3][7][8]

Q3: What are the main byproducts to watch out for in this conversion?

The primary byproduct of concern is a triazine derivative, specifically 2,4,6-tris(2-hydroxyphenoxy)-1,3,5-triazine. This can form at elevated temperatures, significantly reducing the yield of the desired 2-cyanophenol. Other potential impurities include unreacted starting materials (salicylaldehyde and salicylaldoxime) and byproducts from side reactions with the dehydrating agent.

Troubleshooting Guide

Problem 1: Low yield of the final 2-cyanophenol product.

Possible Cause Suggested Solution
Incomplete Oximation: The conversion of salicylaldehyde to salicylaldoxime is not complete.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete disappearance of the salicylaldehyde spot before proceeding to the dehydration step. Ensure the appropriate stoichiometry of hydroxylamine and a suitable base (e.g., sodium bicarbonate) are used.[1][2]
Ineffective Dehydration: The chosen dehydrating agent or reaction conditions are not optimal.Select a dehydrating agent appropriate for your scale and safety protocols. Acetic anhydride and thionyl chloride are common laboratory choices. Ensure anhydrous conditions, as water can quench the dehydrating agent.
Suboptimal Reaction Temperature: The temperature for the dehydration step is either too low (incomplete reaction) or too high (byproduct formation).For dehydration with acetic anhydride, a temperature of around 120-160°C is often employed.[9] For thionyl chloride, the reaction can often be performed at a lower temperature. It is crucial to carefully control the temperature to prevent the formation of the triazine byproduct, which is favored at higher temperatures.
Loss during Workup and Purification: Significant product loss during extraction, washing, or purification steps.Optimize the extraction procedure by ensuring the correct pH for aqueous washes. For purification, recrystallization from a suitable solvent system (e.g., methylene chloride-petroleum ether) or column chromatography can be employed to minimize losses.[10]

Problem 2: The final product is a dark-colored oil or solid, not the expected white crystals.

Possible Cause Suggested Solution
Formation of Colored Impurities: Side reactions or decomposition at high temperatures can lead to colored byproducts.Maintain strict temperature control during the dehydration step. The use of an inert atmosphere (e.g., nitrogen) can sometimes prevent oxidative side reactions that may cause coloration.
Residual Reagents or Solvents: Incomplete removal of reagents or high-boiling solvents.Ensure thorough removal of the dehydrating agent and solvent under reduced pressure. If a high-boiling solvent was used, consider purification by column chromatography.
Presence of Triazine Byproduct: The triazine byproduct can sometimes be colored.Purify the crude product by recrystallization or column chromatography to separate the 2-cyanophenol from the triazine and other impurities.

Problem 3: The reaction stalls, and TLC analysis shows the presence of starting material even after prolonged reaction time.

Possible Cause Suggested Solution
Insufficient Reagent: The molar ratio of the dehydrating agent to salicylaldoxime is too low.Ensure at least a stoichiometric amount of the dehydrating agent is used. In some cases, a slight excess may be beneficial.
Presence of Water: Moisture in the reaction flask or reagents is deactivating the dehydrating agent.Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the reaction. If the salicylaldoxime intermediate was isolated, ensure it is completely dry.
Low Reaction Temperature: The reaction temperature is not high enough to drive the dehydration to completion.Gradually increase the reaction temperature while carefully monitoring for byproduct formation by TLC.

Data Presentation

Table 1: Reported Yields and Purity for 2-Cyanophenol Synthesis

Dehydrating Agent Reported Yield Reported Purity Reference
Acetic Anhydride>92% (overall)>95%[4][9]
Phosgene92.5%99.1%[3][7]
Thionyl Chloride/DMF82.8%Not specified[7]

Experimental Protocols

Protocol 1: Synthesis of Salicylaldoxime from Salicylaldehyde

This protocol is adapted from established laboratory procedures.[1][2]

Materials:

  • Salicylaldehyde (0.20 mol)

  • Hydroxylamine hydrochloride (0.21 mol)

  • Sodium bicarbonate (0.20 mol)

  • 95% Ethanol (40 mL)

  • Water (40 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the hydroxylamine hydrochloride in water.

  • Slowly add the sodium bicarbonate in small portions to the stirred solution. Continue stirring until gas evolution ceases.

  • To this solution, add the salicylaldehyde followed by the 95% ethanol.

  • Heat the reaction mixture to reflux for approximately 1 hour. Monitor the reaction progress by TLC until the salicylaldehyde is consumed.

  • After the reaction is complete, cool the mixture and remove the ethanol via rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath to induce crystallization of the salicylaldoxime.

  • Collect the white crystals by vacuum filtration and wash with a small amount of cold water.

  • Dry the salicylaldoxime crystals before proceeding to the dehydration step. The reported yield for this step is typically high, around 98%.[2]

Protocol 2: Dehydration of Salicylaldoxime to 2-Cyanophenol using Acetic Anhydride

This protocol is based on procedures described in the patent literature.[4][9]

Materials:

  • Salicylaldoxime (from Protocol 1)

  • Acetic anhydride

Procedure:

  • Place the dried salicylaldoxime in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add acetic anhydride to the flask. The molar ratio of acetic anhydride to salicylaldoxime should be at least 1:1, with a slight excess of acetic anhydride often being beneficial.

  • Heat the reaction mixture to a temperature between 120-160°C for 2-5 hours.[9] Monitor the reaction by TLC for the disappearance of the salicylaldoxime spot and the appearance of the 2-cyanophenol product spot.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add a strong base solution (e.g., 10-30% NaOH or KOH) to hydrolyze any remaining acetic anhydride and the intermediate acetate ester. This step is often exothermic and should be performed with cooling. The hydrolysis is typically conducted at 100-150°C.[5]

  • After hydrolysis, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 2-cyanophenol.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-cyanophenol.

  • Purify the crude product by recrystallization (e.g., from a methylene chloride/petroleum ether mixture) or by column chromatography on silica gel to obtain pure 2-cyanophenol as white crystals.[10]

Mandatory Visualizations

Reaction_Pathway cluster_0 Step 1: Oximation cluster_1 Step 2: Dehydration cluster_2 Byproduct Formation Salicylaldehyde Salicylaldehyde Salicylaldoxime Salicylaldoxime Salicylaldehyde->Salicylaldoxime Hydroxylamine (NH2OH) Cyanophenol 2-Cyanophenol (Product) Salicylaldoxime->Cyanophenol Dehydrating Agent (e.g., Acetic Anhydride) Triazine Triazine Byproduct Cyanophenol->Triazine High Temperature (>100-150°C)

Caption: Reaction pathway for the synthesis of 2-cyanophenol.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_Oximation Check Oximation Step Start->Check_Oximation Check_Dehydration Check Dehydration Step Check_Oximation->Check_Dehydration No Incomplete_Oximation Incomplete Reaction? (Monitor by TLC) Check_Oximation->Incomplete_Oximation Yes Check_Purification Check Purification Step Check_Dehydration->Check_Purification No Dehydration_Conditions Incorrect Temperature or Presence of Water? Check_Dehydration->Dehydration_Conditions Yes Purification_Loss Product Loss During Extraction/Recrystallization? Check_Purification->Purification_Loss Yes End End: Improved Yield and Purity Check_Purification->End No Optimize_Oximation Optimize Reagent Stoichiometry and Reaction Time Incomplete_Oximation->Optimize_Oximation Optimize_Oximation->End Optimize_Dehydration Control Temperature Strictly Ensure Anhydrous Conditions Dehydration_Conditions->Optimize_Dehydration Optimize_Dehydration->End Optimize_Purification Optimize pH for Extraction Choose Appropriate Solvent for Recrystallization Purification_Loss->Optimize_Purification Optimize_Purification->End

Caption: Troubleshooting workflow for 2-cyanophenol synthesis.

References

Removal of unreacted starting materials from 5-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-hydroxybenzonitrile. The focus is on the effective removal of common unreacted starting materials to ensure the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might encounter in my this compound product?

A1: Based on common synthetic routes, the most likely unreacted starting materials are 5-chlorosalicylaldehyde (if the synthesis proceeds via an oxime intermediate) or 4-chloro-2-aminophenol (if a Sandmeyer-type reaction is employed). The presence of a 5-chlorosalicylaldehyde oxime intermediate is also possible.

Q2: How can I detect the presence of these unreacted starting materials?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for initial purity assessment. By co-spotting your crude product with authentic samples of the potential starting materials, you can visualize any residual impurities. A difference in the Rf values between your product and the starting materials will indicate their presence. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Q3: Which purification technique is generally more effective for removing these impurities: recrystallization or column chromatography?

A3: Both techniques can be effective, and the choice depends on the specific impurity and its concentration.

  • Recrystallization is often a good first choice for removing larger quantities of impurities, especially if there is a significant difference in solubility between the product and the starting materials in a particular solvent system.

  • Column chromatography offers higher resolution and is ideal for removing trace impurities or separating compounds with very similar polarities.

Q4: Are there any specific safety precautions I should take when handling this compound and its potential starting materials?

A4: Yes, it is crucial to handle these chemicals with appropriate safety measures. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for each compound for specific handling and disposal instructions.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Persistent impurity spot on TLC after recrystallization The chosen recrystallization solvent does not provide sufficient differentiation in solubility between the product and the impurity.- Experiment with different solvent systems. A good starting point for this compound is a mixture of ethanol and water, or toluene. - Consider a multi-step purification approach, such as following recrystallization with column chromatography.
Product "oils out" during recrystallization The solution is supersaturated, or the cooling rate is too fast. The solvent may also be inappropriate.- Ensure you are using the minimum amount of hot solvent to dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a different recrystallization solvent or a solvent pair.
Poor separation of product and impurity during column chromatography The mobile phase polarity is not optimized for the separation.- Use TLC to screen for an optimal mobile phase. A common starting point is a gradient of ethyl acetate in a non-polar solvent like hexanes or cyclohexane. - Adjust the solvent gradient during the column run to improve separation.
Streaking of spots on the TLC plate The compound may be acidic or basic, leading to interactions with the silica gel. The sample may also be overloaded.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC mobile phase. - Ensure the sample spotted on the TLC plate is not too concentrated.

Experimental Protocols

Below are detailed methodologies for the purification of this compound.

Note: The following protocols are based on established methods for analogous compounds due to the limited availability of specific quantitative data for this compound. Researchers should optimize these conditions for their specific experimental setup.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, toluene, ethyl acetate, and water) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. A solvent pair, such as ethanol/water, can also be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The product should crystallize out of the solution. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase for column chromatography by performing TLC analysis of the crude product. A good solvent system will show good separation between the this compound and any impurities, with the product having an Rf value between 0.2 and 0.4. A common mobile phase for similar compounds is a mixture of ethyl acetate and hexanes or cyclohexane.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

The following table summarizes the physical properties of this compound and its potential unreacted starting materials, which is crucial for developing purification strategies.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Solubility
This compoundC₇H₄ClNO153.57143-146Not availableSoluble in hot ethanol, toluene
5-ChlorosalicylaldehydeC₇H₅ClO₂156.5798-101Not availableSoluble in ethanol, ether
4-Chloro-2-aminophenolC₆H₆ClNO143.57138-140Not availableSparingly soluble in cold water, soluble in hot water, ethanol

Note: Solubility data is qualitative and may vary depending on the specific conditions.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification crude_product Crude 5-Chloro-2- hydroxybenzonitrile recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography purity_check Purity Check (TLC, HPLC) recrystallization->purity_check column_chromatography->purity_check pure_product Pure 5-Chloro-2- hydroxybenzonitrile purity_check->pure_product

Caption: General workflow for the purification of this compound.

Logical Relationship of Potential Impurities

logical_relationship cluster_route1 Synthesis Route 1 cluster_route2 Synthesis Route 2 start1 5-Chlorosalicylaldehyde intermediate1 5-Chlorosalicylaldehyde Oxime start1->intermediate1 Oximation product This compound intermediate1->product Dehydration start2 4-Chloro-2-aminophenol start2->product Sandmeyer-type Reaction

Caption: Potential synthetic routes and corresponding starting materials.

Technical Support Center: 5-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Chloro-2-hydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to protect it from moisture and air.[1] It is also advisable to keep it away from direct sunlight, heat sources, and open flames.[1] For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C is recommended.[3]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Contact with these substances should be avoided to prevent degradation.

Q3: I observed a change in the color of my this compound sample. What could be the cause?

A3: A change in color, such as the appearance of a light brown to off-white solid, could indicate degradation.[3] This can be caused by exposure to light, air (oxidation), or high temperatures. Phenolic compounds, in general, are susceptible to oxidation, which can lead to the formation of colored quinone-type structures. It is recommended to verify the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q4: Is this compound sensitive to pH?

Q5: How can I monitor the stability of this compound in my experimental solutions?

A5: A stability-indicating analytical method, typically reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common and reliable way to monitor the stability of this compound.[4] This method should be able to separate the intact compound from its potential degradation products. Developing such a method often involves a forced degradation study.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Symptom: When analyzing a sample of this compound by HPLC, unexpected peaks are observed, suggesting the presence of impurities or degradation products.

Troubleshooting Workflow:

G Troubleshooting Unexpected Chromatographic Peaks start Start: Unexpected peaks in HPLC chromatogram check_blank Analyze a blank (solvent injection) start->check_blank check_control Analyze a freshly prepared standard of known purity check_blank->check_control Blank is clean investigate_source Investigate potential sources of degradation check_control->investigate_source Standard is pure no_degradation Issue likely not degradation. Check for system contamination or issues with the mobile phase. check_control->no_degradation Standard shows similar peaks degradation_confirmed Degradation Confirmed: Proceed to identify degradants investigate_source->degradation_confirmed Sample stored improperly or exposed to stress conditions investigate_source->no_degradation Sample handling and storage are correct

Caption: Workflow for troubleshooting unexpected peaks in an HPLC analysis.

Possible Causes and Solutions:

  • Contamination:

    • Cause: Contaminated solvent, glassware, or HPLC system.

    • Solution: Inject a solvent blank. If peaks are still present, investigate and clean the HPLC system and use fresh, high-purity solvents.

  • Degradation during Sample Preparation:

    • Cause: The compound may be degrading in the sample solvent or under the sample preparation conditions (e.g., heat, light).

    • Solution: Prepare samples in a low-light environment and analyze them immediately. If possible, use a mobile phase-like solvent for sample preparation.

  • Inherent Instability:

    • Cause: The compound has degraded during storage or within the experimental matrix.

    • Solution: Review the storage conditions of the stock material. If the degradation is happening in the experimental matrix, a forced degradation study can help to understand the degradation pathway and identify the degradation products.

Issue 2: Poor Reproducibility of Results

Symptom: Inconsistent analytical results (e.g., varying peak areas for the main compound) are obtained for the same sample or between different preparations.

Logical Relationship for Troubleshooting Poor Reproducibility:

G Troubleshooting Poor Reproducibility start Start: Poor reproducibility of analytical results check_method Verify analytical method parameters (e.g., flow rate, wavelength) start->check_method check_sample_prep Review sample preparation procedure for consistency check_method->check_sample_prep Method is consistent assess_stability Assess sample stability in the analytical solvent over time check_sample_prep->assess_stability Preparation is consistent instability_issue Instability in analytical solvent is likely. Optimize solvent or reduce analysis time. assess_stability->instability_issue Degradation observed over time method_or_prep_issue Issue is likely with the analytical method or sample preparation. assess_stability->method_or_prep_issue Sample is stable

Caption: Logical flow for troubleshooting poor reproducibility in analytical results.

Possible Causes and Solutions:

  • Inconsistent Sample Preparation:

    • Cause: Variations in weighing, dilution, or extraction procedures.

    • Solution: Standardize the sample preparation protocol and ensure all steps are performed consistently. Use calibrated equipment.

  • Sample Instability in Solution:

    • Cause: this compound may be degrading in the diluent used for analysis over the time course of the experiment.

    • Solution: Perform a solution stability study by analyzing the same sample preparation at different time points (e.g., 0, 2, 4, 8, 24 hours). If degradation is observed, consider using a different, more stable solvent or analyzing samples immediately after preparation.

  • Instrumental Variability:

    • Cause: Fluctuations in the performance of the analytical instrument (e.g., detector lamp, pump).

    • Solution: Run system suitability tests before each analysis sequence to ensure the instrument is performing within specifications.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on the stability of this compound under various stress conditions. To obtain such data, a forced degradation study would need to be performed. The table below provides a template for how such data could be presented.

Table 1: Example Data Presentation for a Forced Degradation Study of this compound

Stress ConditionTimeTemperature% Degradation of this compoundNumber of Degradation Products
Acid Hydrolysis
0.1 M HCl24 h60°CData to be generatedData to be generated
Base Hydrolysis
0.1 M NaOH2 hRoom TempData to be generatedData to be generated
Oxidation
3% H₂O₂24 hRoom TempData to be generatedData to be generated
Thermal Degradation
Solid State48 h80°CData to be generatedData to be generated
Photostability
Solid State24 hICH Light BoxData to be generatedData to be generated

Experimental Protocols

The following are generalized protocols for conducting a forced degradation study to assess the stability of this compound. These protocols would need to be adapted and validated for the specific analytical method used.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions to develop and validate a stability-indicating analytical method.

Experimental Workflow:

G Forced Degradation Experimental Workflow start Start: Prepare stock solution of this compound stress_conditions Expose aliquots to stress conditions: - Acid Hydrolysis (HCl) - Base Hydrolysis (NaOH) - Oxidation (H2O2) - Thermal (Heat) - Photolytic (Light) start->stress_conditions neutralize Neutralize acidic and basic samples (if necessary) stress_conditions->neutralize analyze Analyze all samples by a suitable analytical method (e.g., HPLC-UV/MS) neutralize->analyze evaluate Evaluate results: - % Degradation - Number of degradants - Peak purity of the main peak analyze->evaluate end End: Characterize degradation products and validate the stability-indicating method evaluate->end

Caption: A general workflow for conducting a forced degradation study.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for a specified period (e.g., 2, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute it with the mobile phase for analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for a specified period (e.g., 1, 4, 8 hours). At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute it with the mobile phase for analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 8, 24, 48 hours). At each time point, withdraw a sample and dilute it with the mobile phase for analysis.

  • Thermal Degradation: Place a known amount of the solid compound in a vial and keep it in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 24, 48, 72 hours). Also, subject a solution of the compound to the same conditions. At each time point, dissolve the solid in a suitable solvent or dilute the solution for analysis.

  • Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light. After exposure, prepare the samples for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to help identify degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column and Mobile Phase Screening: Start with a common reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm). Screen different mobile phase compositions (e.g., mixtures of acetonitrile or methanol and water or a buffer) and pH values.

  • Gradient Optimization: Develop a gradient elution method to ensure the separation of both polar and non-polar degradation products from the parent compound.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the ability of the method to resolve the parent peak from all degradation product peaks generated during the forced degradation study.

For further assistance, please contact our technical support team.

References

Validation & Comparative

A Comparative Analysis of 2-hydroxybenzonitrile and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, biological activity, and structure-activity relationships of 2-hydroxybenzonitrile and its derivatives, offering a valuable resource for the rational design of novel therapeutic agents.

2-Hydroxybenzonitrile, also known as salicylonitrile, is a versatile aromatic organic compound featuring a hydroxyl group ortho to a nitrile substituent on a benzene ring.[1][2] This unique arrangement of functional groups provides a valuable platform for the synthesis of a diverse array of heterocyclic compounds with significant biological activities.[2][3] Derivatives of 2-hydroxybenzonitrile have garnered considerable interest in medicinal chemistry and drug development for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[2][3][4] This guide provides a comparative analysis of 2-hydroxybenzonitrile and its key derivatives, focusing on their synthesis, in vitro efficacy, and mechanisms of action, supported by experimental data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-hydroxybenzonitrile is crucial for its application in both synthesis and biological studies.

PropertyValue
Molecular Formula C₇H₅NO
Molecular Weight 119.12 g/mol
Melting Point 92-95 °C
Boiling Point 149 °C at 14 mmHg
Appearance White to light yellow powder
Solubility Soluble in ethanol and acetone; limited solubility in water

Synthesis of 2-hydroxybenzonitrile and Its Derivatives

The synthesis of 2-hydroxybenzonitrile can be achieved through several methods, with the dehydration of salicylaldoxime or 2-hydroxybenzamide being common laboratory approaches.[3] Derivatives are often synthesized by introducing various substituents to the aromatic ring of the parent compound.[3]

General Synthetic Workflow

The general workflow for the synthesis of 2-hydroxybenzonitrile and its subsequent derivatization is depicted below.

G Salicylaldehyde Salicylaldehyde Salicylaldoxime Salicylaldoxime Salicylaldehyde->Salicylaldoxime Reaction with Hydroxylamine Hydroxylamine Hydroxylamine->Salicylaldoxime Dehydration Dehydration Salicylaldoxime->Dehydration Hydroxybenzonitrile 2-Hydroxybenzonitrile Dehydration->Hydroxybenzonitrile Derivatization Derivatization Hydroxybenzonitrile->Derivatization SubstitutedDerivatives Substituted Derivatives Derivatization->SubstitutedDerivatives

Caption: General synthetic workflow for 2-Hydroxybenzonitrile and its derivatives.

Experimental Protocols

Synthesis of 2-hydroxybenzonitrile from Salicylaldoxime: [3]

  • Oxime Formation: Salicylaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form salicylaldoxime.[3]

  • Dehydration: The resulting salicylaldoxime is then refluxed with a dehydrating agent, such as acetic anhydride, to yield 2-hydroxybenzonitrile.[3]

  • Purification: The crude product is purified by recrystallization or column chromatography.[3]

Synthesis of a Halogenated Derivative (e.g., 5-Chloro-2-hydroxybenzonitrile): [3]

Halogenated derivatives often exhibit enhanced biological activity.[3]

  • Starting Material: 4-Chlorosalicylic acid is used as the starting material.[3]

  • Amidation: The carboxylic acid is converted to an amide (5-chloro-2-hydroxybenzamide) using thionyl chloride followed by reaction with ammonia.[3]

  • Dehydration: The amide is then dehydrated using a suitable reagent like phosphorus oxychloride to yield this compound.[3]

Comparative Biological Activities

The biological activity of 2-hydroxybenzonitrile derivatives is significantly influenced by the nature and position of substituents on the benzene ring.[1]

Antimicrobial Activity

Derivatives of 2-hydroxybenzonitrile have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[3] The introduction of different functional groups on the aromatic ring can significantly influence their efficacy.[3] The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity, with lower values indicating higher potency.[1]

Compound/DerivativeTest OrganismMIC (µg/mL)
Benzimidazole derivative 19Enterococcus faecalis (ATCC 29212)12.5
Benzimidazole derivatives 17, 18, 21Enterococcus faecalis (ATCC 29212)25
Benzimidazole derivatives 20, 22, 24Staphylococcus aureus (ATCC 29213)50
2-hydroxy-N-phenylnaphthalene-1-carboxamideMycobacterium kansasii15.2
2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamideStaphylococcus aureus (MRSA)26.0
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Cytotoxic Activity

The cytotoxic potential of 2-hydroxybenzonitrile derivatives is a critical aspect of their evaluation for therapeutic applications, particularly in cancer research.[3]

Compound ClassDerivative ExampleCancer Cell LineIC₅₀
2-PhenylacrylonitrilesCompound 1g2aHCT116 (Colon)5.9 nM
BEL-7402 (Liver)7.8 nM
Benzotriazole-acrylonitrilesCompound 2.1VX2 (Carcinoma)3.80 ± 0.75 µM
Compound 2.2MGC (Stomach)3.72 ± 0.11 µM
Compound 2.5A549 (Lung)5.47 ± 1.11 µM
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and, by extension, cytotoxicity.[3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated to allow for attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24-72 hours.[3]

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for 3-4 hours.[3]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength, and cell viability is calculated as a percentage of the untreated control cells.[3]

Enzyme Inhibitory Activity

Derivatives of 2-hydroxybenzonitrile have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2).[4][5]

Acetylcholinesterase (AChE) Inhibition

Benzofuran derivatives synthesized from 2-hydroxybenzonitrile have shown potent inhibitory activity against AChE, an enzyme implicated in the progression of Alzheimer's disease.[5]

Cyclooxygenase-2 (COX-2) Inhibition

CompoundTarget EnzymeIC₅₀ (µM)
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-25.84
Celecoxib (Reference)COX-20.04
Diclofenac (Reference)COX-10.611
COX-20.63

Signaling Pathways and Mechanisms of Action

Cytotoxicity and Apoptosis

Phenolic compounds, including derivatives of 2-hydroxybenzonitrile, often exert their cytotoxic effects by inducing apoptosis (programmed cell death).[3] This can occur through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] A significant mechanism for some benzonitrile derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[6] This process is often characterized by the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[6][7]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Activation Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Activation Benzonitrile_Derivatives Benzonitrile Derivatives Tubulin Tubulin Polymerization Benzonitrile_Derivatives->Tubulin Inhibition Mitochondrion Mitochondrion Tubulin->Mitochondrion Disruption leads to Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Activation Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Activation Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified diagram of apoptosis pathways potentially induced by benzonitrile derivatives.

Anti-inflammatory Action

Enzyme inhibitors like 2-hydroxybenzonitrile derivatives can exert anti-inflammatory effects by modulating key signaling pathways.[4] Inhibition of COX-2 disrupts the production of prostaglandins, which are potent inflammatory mediators.[4] This, in turn, can affect downstream signaling cascades such as the NF-κB and MAPK pathways.[4]

Conclusion

2-Hydroxybenzonitrile serves as a valuable and versatile scaffold for the development of novel bioactive molecules.[3] Its derivatives, particularly those with halogen and nitro substitutions, have demonstrated significant antimicrobial and cytotoxic activities.[3] The comparative data and experimental protocols presented in this guide highlight the potential of these compounds as leads for new therapeutic agents and provide a foundation for further research. Detailed mechanistic investigations are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

A Comparative Analysis of 5-Chloro-2-hydroxybenzonitrile and Other Halogenated Benzonitriles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, biological activities, and experimental protocols of 5-Chloro-2-hydroxybenzonitrile in comparison to other halogenated benzonitriles.

Halogenated benzonitriles are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry, agrochemistry, and material science. The presence of a nitrile group and one or more halogen atoms on the benzene ring imparts unique electronic and lipophilic properties, leading to a wide range of biological activities. This guide provides a comparative overview of this compound against other notable halogenated benzonitriles, focusing on their performance backed by experimental data to aid researchers, scientists, and drug development professionals in their work.

Physicochemical Properties: A Comparative Overview

The substitution pattern of halogens and other functional groups on the benzonitrile core significantly influences its physicochemical properties such as melting point, boiling point, and solubility. These parameters are crucial for determining the compound's behavior in biological systems and for designing experimental protocols.

PropertyThis compound2,6-Dichlorobenzonitrile4-Bromobenzonitrile
Molecular Formula C₇H₄ClNO[1]C₇H₃Cl₂NC₇H₄BrN
Molecular Weight 153.57 g/mol [1]172.01 g/mol 182.02 g/mol
Melting Point 152-154 °C144.5-146.5 °C110-115 °C
Boiling Point 269.4 °C (Predicted)270 °C235-237 °C
Water Solubility Data not readily available18 mg/L (20 °C)0.4 g/L (20 °C)
LogP 2.23 (Predicted)2.62.5

Biological Activities: A Data-Driven Comparison

Halogenated benzonitriles have been investigated for a variety of biological activities, including cytotoxic, antifungal, and herbicidal effects. The nature and position of the halogen substituent play a critical role in the potency and selectivity of these compounds.

Cytotoxicity against Human Cancer Cell Lines

The cytotoxic potential of halogenated benzonitriles is a key area of research for the development of novel anticancer agents. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth. While direct comparative studies on a wide range of halogenated benzonitriles are limited, the available data suggests that the cytotoxic activity is structure-dependent.

CompoundCell LineIC50 (µM)Reference
This compoundHepG2 (Liver)Data not readily available
2,6-DichlorobenzonitrileHepG2 (Liver)Data not readily available
4-BromobenzonitrileHepG2 (Liver)Data not readily available
Related Halogenated Compounds
Vanadium complex of a Schiff base containing a 5-chloro-2-hydroxyphenyl moietyHepG2 (Liver)79 (at 48h)[2]
Doxorubicin (Control)HepG2 (Liver)~1-29[3][4][5]

Note: The lack of directly comparable IC50 values for the primary compounds of interest highlights a gap in the current research literature. The provided data for a related halogenated compound is for illustrative purposes and underscores the need for further comparative studies.

Antifungal Activity

Certain halogenated benzonitriles have demonstrated efficacy against various fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundFungal StrainMIC (µg/mL)Reference
This compoundCandida albicansData not readily available
2,6-DichlorobenzonitrileCandida albicansData not readily available
4-BromobenzonitrileCandida albicansData not readily available
Related Halogenated Compounds
Terbinafine (Control)Aspergillus fumigatus0.21 (GMIC)[6]
Isavuconazole (Control)Aspergillus fumigatus8[7]

Note: As with cytotoxicity, directly comparable MIC data for the specified halogenated benzonitriles is scarce. The control data illustrates the range of activities observed for established antifungal agents.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate overnight_incubation Incubate overnight cell_seeding->overnight_incubation add_compounds Add compound dilutions overnight_incubation->add_compounds incubation_treatment Incubate for 24-72h add_compounds->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt solubilize Add DMSO to dissolve formazan incubation_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate IC50

Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which halogenated benzonitriles exert their biological effects is crucial for drug development and optimization.

Inhibition of Photosystem II (Herbicidal Activity)

Many halogenated benzonitriles, such as bromoxynil and ioxynil, are potent herbicides that act by inhibiting photosynthesis. They specifically target the D1 protein in Photosystem II (PSII) of the photosynthetic electron transport chain in chloroplasts.

Mechanism:

  • The herbicide molecule binds to the Q₈ binding site on the D1 protein.

  • This binding blocks the transfer of electrons from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Q₈).

  • The blockage of electron flow disrupts the entire photosynthetic process, leading to the production of reactive oxygen species (ROS).

  • The accumulation of ROS causes lipid peroxidation, membrane damage, and ultimately, cell death.

PSII_Inhibition cluster_photosystem Photosystem II (PSII) in Thylakoid Membrane cluster_consequences Downstream Effects P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Primary Quinone) Pheo->QA e- QB QB (Secondary Quinone) D1 Protein QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- Block Blocks Electron Transfer Herbicide Halogenated Benzonitrile (e.g., Bromoxynil) Herbicide->QB ROS Reactive Oxygen Species (ROS) Production Block->ROS Cell_Death Cell Death ROS->Cell_Death Lipid Peroxidation, Membrane Damage

Mechanism of Photosystem II inhibition by halogenated benzonitriles.
Induction of Apoptosis in Cancer Cells

The cytotoxic effects of some bioactive compounds are mediated through the induction of apoptosis, or programmed cell death. While the specific pathways for many halogenated benzonitriles are still under investigation, a common mechanism involves the intrinsic or mitochondrial pathway.

General Pathway:

  • The cytotoxic compound induces cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak.

  • Bax and Bak translocate to the mitochondria and disrupt the outer mitochondrial membrane, causing the release of cytochrome c.

  • In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome.

  • The apoptosome activates caspase-9, an initiator caspase.

  • Caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7.

  • These executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.

Apoptosis_Pathway cluster_stimulus Induction cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Compound Cytotoxic Halogenated Benzonitrile Cell_Stress Cellular Stress Compound->Cell_Stress Bax_Bak Activation of Bax/Bak Cell_Stress->Bax_Bak Mito_Perm Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito_Perm Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Apoptosome Apoptosome Formation (Cytochrome c + Apaf-1) Cyto_C->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3_7 Caspase-3/7 Activation Casp9->Casp3_7 Apoptosis Apoptosis Casp3_7->Apoptosis Cleavage of Cellular Substrates

Generalized intrinsic pathway of apoptosis induced by cytotoxic compounds.

This guide provides a foundational comparison of this compound with other halogenated benzonitriles. The presented data and protocols are intended to support further research and development in this promising area of chemical biology. The clear gaps in directly comparative data highlight numerous opportunities for future investigation.

References

Comparative Analysis of 5-Chloro-2-hydroxybenzonitrile Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 5-chloro-2-hydroxybenzonitrile scaffold, with a focus on their antimicrobial and potential anticancer activities. While direct and extensive SAR studies on a wide range of this compound derivatives are limited in publicly available literature, this guide synthesizes data from structurally related compounds, particularly 5-chloro-2-hydroxybenzamide and salicylonitrile analogs, to provide valuable insights for drug discovery and development.

Antimicrobial Activity of a 5-Chloro-2-hydroxybenzamide Derivative

A study on sulfonamide derivatives containing a 5-chloro-2-hydroxybenzoic acid scaffold provides quantitative data on their antimicrobial activity. The data for the most active compound against Staphylococcus aureus is presented below.

Table 1: Minimum Inhibitory Concentration (MIC) of a 5-Chloro-2-hydroxybenzamide Derivative

CompoundTarget OrganismMIC (μmol/L)
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-sensitive Staphylococcus aureus (MSSA)15.62 - 31.25[1][2]
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-resistant Staphylococcus aureus (MRSA)15.62 - 31.25[1][2]

Structure-Activity Relationship Insights:

The presented data on the sulfonamide derivative of 5-chloro-2-hydroxybenzamide suggests that the presence of the 5-chloro-2-hydroxybenzoyl moiety is compatible with potent antibacterial activity. The sulfamoylphenyl-dimethylpyrimidine substituent likely plays a crucial role in the compound's ability to inhibit bacterial growth. The similar MIC values against both MSSA and MRSA indicate that this compound may overcome common resistance mechanisms in S. aureus.

Anticancer Potential and Comparison with Related Structures

Table 2: Cytotoxic Activity of Structurally Related Chloro-Substituted Heterocyclic Compounds

Compound ClassCompound ExampleCancer Cell LineIC50 (µM)
Benzenesulfonylguanidine Derivative1-(2-(2-chloromethylbenzylthio)-4-chloro-5-methylbenzenesulfonyl)-3-[(2-chloroacetyl)amino]guanidineHCT-116 (Colon)12[3]
Benzenesulfonylguanidine Derivative1-(2-(2-chloromethylbenzylthio)-4-chloro-5-methylbenzenesulfonyl)-3-[(2-chloroacetyl)amino]guanidineMCF-7 (Breast)19[3]
7-Chloroquinoline DerivativeDerivative 8HCT-116 (Colon)27.19 ± 0.77[4]
7-Chloroquinoline DerivativeDerivative 10MCF-7 (Breast)54.46 ± 2.40[4]

These findings suggest that the incorporation of a chloro-substituent on an aromatic ring is a common feature in compounds with notable anticancer activity. Further investigation into this compound derivatives is warranted to explore their potential as cytotoxic agents.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

  • Preparation of Antimicrobial Agent: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[6][7]

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).[8]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only medium (sterility control) and medium with inoculum (growth control) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10]

  • Cell Seeding: Cancer cells (e.g., MCF-7 or HCT-116) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[11]

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathway Visualization

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[13][14][15][16][17] Its dysregulation is implicated in various cancers and inflammatory diseases.[13][15][16][17] Many antimicrobial and anticancer agents exert their effects by modulating this pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TNF-α, IL-1) Receptor Receptor (e.g., TNFR, IL-1R) Ligand->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p p-IκB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds Gene_expression Target Gene Expression (Inflammation, Survival) DNA->Gene_expression Promotes Transcription

References

A Comprehensive Guide to HPLC Method Validation for 5-Chloro-2-hydroxybenzonitrile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Chloro-2-hydroxybenzonitrile. The validation parameters and acceptance criteria discussed are based on the internationally recognized ICH Q2(R1) guidelines. While specific experimental data for this compound is not publicly available, this guide presents a representative, hypothetical HPLC method and a complete set of plausible validation data to illustrate the validation process. This serves as a practical comparison of a typical method's performance against regulatory standards.

Overview of this compound

This compound is a chemical compound with the molecular formula C₇H₄ClNO.[1][2] It is also known by its CAS number 13589-72-5.[1][2] Understanding the physicochemical properties of the analyte is a crucial first step in developing a robust analytical method.

Proposed HPLC Method

A reversed-phase HPLC method is proposed for the analysis of this compound. The following chromatographic conditions are suggested as a starting point for method development and subsequent validation.

ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes

Method Validation Parameters and Results

The following sections detail the experimental protocols and present hypothetical data for each validation parameter, comparing the results with the ICH Q2(R1) acceptance criteria.

Specificity

Experimental Protocol: Specificity was evaluated by analyzing the blank (mobile phase), a placebo solution (a mixture of all formulation components except the active pharmaceutical ingredient), and a solution of this compound. Additionally, the analyte was subjected to stress conditions (acid, base, oxidation, heat, and light) to assess for potential degradation products. The peak purity of the analyte peak was determined using a photodiode array (PDA) detector.

Data Presentation:

SampleRetention Time of Analyte (min)Interference at Analyte Retention TimePeak Purity Index
Blank-No peak observed-
Placebo-No peak observed-
Standard Solution5.2-0.9998
Acid Stressed Sample5.2Degradant peaks at 3.1, 4.5 min0.9997
Base Stressed Sample5.2Degradant peaks at 2.8, 3.9 min0.9996
Oxidative Stressed Sample5.2Degradant peak at 6.1 min0.9998
Thermal Stressed Sample5.2Minor degradant peak at 4.8 min0.9999
Photolytic Stressed Sample5.2No significant degradation0.9999

Comparison with Alternatives: The method demonstrates excellent specificity. The absence of interfering peaks from the blank and placebo at the retention time of this compound indicates that the method is specific for the analyte in the presence of formulation excipients. The peak purity index being close to 1 in all stressed samples confirms the homogeneity of the analyte peak and the ability of the method to separate the analyte from its degradation products.

Linearity and Range

Experimental Protocol: A series of five solutions of this compound were prepared at concentrations ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Each solution was injected in triplicate, and the peak areas were plotted against the corresponding concentrations.

Data Presentation:

Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75735200
100981100
1251225500
1501470300

Linearity Parameters:

ParameterResultICH Q2(R1) Acceptance Criteria
Correlation Coefficient (r²) 0.9995≥ 0.995
Regression Equation y = 9805x - 1250-
Y-intercept -1250Should be insignificant

Comparison with Alternatives: The high correlation coefficient (r²) of 0.9995 indicates a strong linear relationship between the concentration and the peak area over the specified range.[3] The method is linear and suitable for quantitative analysis within the range of 50 to 150 µg/mL.

Accuracy (Recovery)

Experimental Protocol: The accuracy of the method was determined by spiking a placebo with known amounts of this compound at three different concentration levels (80%, 100%, and 120% of the assay concentration). Each concentration was prepared in triplicate and analyzed. The percentage recovery was then calculated.

Data Presentation:

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL, mean, n=3)% Recovery
80%80.079.599.4%
100%100.0100.2100.2%
120%120.0119.199.3%
Mean % Recovery 99.6%

Comparison with Alternatives: The mean recovery of 99.6% is well within the typical acceptance criteria for accuracy (e.g., 98.0% to 102.0%). This demonstrates that the method is accurate for the quantification of this compound.

Precision

Experimental Protocol:

  • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the assay concentration were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay was repeated on a different day by a different analyst using a different instrument.

Data Presentation:

Repeatability:

ReplicatePeak Area
1981500
2982100
3979900
4983000
5980500
6981800
Mean 981467
Standard Deviation 1102
% RSD 0.11%

Intermediate Precision:

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Mean Peak Area (n=6) 981467985233
% RSD 0.11%0.15%

Comparison with Alternatives: The low relative standard deviation (%RSD) for both repeatability (0.11%) and intermediate precision (0.15%) indicates that the method is highly precise. The results are well within the typical acceptance limit of %RSD ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following formulas: LOD = 3.3 * (Standard Deviation of the Intercept / Slope) LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Data Presentation:

ParameterResult
Standard Deviation of Intercept 850
Slope 9805
LOD (µg/mL) 0.29
LOQ (µg/mL) 0.87

Comparison with Alternatives: The calculated LOD and LOQ values demonstrate the sensitivity of the method. The LOQ of 0.87 µg/mL represents the lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy.

Workflow of HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the HPLC method as per ICH Q2(R1) guidelines.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Interference Check) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness (Method's Capacity to Remain Unaffected) lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability documentation Validation Report system_suitability->documentation end End: Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

Conclusion

The presented hypothetical HPLC method for the analysis of this compound meets all the validation criteria set forth by the ICH Q2(R1) guidelines. The method is specific, linear, accurate, precise, and sensitive. This guide provides a comprehensive template for researchers and scientists to develop and validate a robust HPLC method for the quality control of this compound in pharmaceutical development.

References

A Comparative Guide to the Antimicrobial Efficacy of 5-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenolic compounds represent a vast and diverse class of molecules that have been recognized for their antimicrobial properties for over a century.[1] Their utility spans from industrial disinfectants to potential therapeutic agents. The core phenolic structure, a hydroxyl group attached to an aromatic ring, is a versatile scaffold that can be functionalized to enhance its biological activity.[2] The introduction of various substituents can significantly alter a compound's lipophilicity, acidity, and electronic properties, thereby influencing its antimicrobial potency and spectrum.

This guide provides an in-depth comparison of the antimicrobial activity of 5-Chloro-2-hydroxybenzonitrile, a halogenated phenolic compound, against other notable phenols. While direct comparative data for this compound is limited in publicly available literature, we can infer its potential efficacy by examining structure-activity relationships and the known impact of its functional groups—a hydroxyl, a chloro, and a nitrile group on a benzene ring. We will ground this analysis in established experimental protocols and comparative data from structurally related phenolic derivatives to provide a robust framework for researchers, scientists, and drug development professionals.

Mechanisms of Antimicrobial Action: A Phenolic Perspective

The antimicrobial efficacy of phenolic compounds is generally not attributed to a single, specific target but rather to a cascade of disruptive effects on microbial cells.[3] The primary mechanisms are centered on compromising the cell's structural and functional integrity.

  • Membrane Disruption: The hydrophobic nature of the benzene ring allows phenolic compounds to partition into the lipid bilayer of the cytoplasmic membrane.[4][5] This disrupts the membrane's structure, increasing its permeability and causing leakage of essential intracellular components like ions (K+), ATP, and nucleic acids.[2][3] Carvacrol, for example, has been shown to destabilize the cytoplasmic membrane and inhibit ATP synthesis.[3]

  • Protein Denaturation: The hydroxyl group of phenols can form hydrogen bonds with bacterial enzymes and membrane proteins, leading to their denaturation and inactivation.[6] This can disrupt critical metabolic pathways and transport systems.

  • Enzyme Inhibition: Phenols can inhibit the activity of essential enzymes necessary for microbial survival.[7]

  • Intracellular Acidification: Undissociated phenolic acids can diffuse across the cell membrane and then dissociate in the more alkaline cytoplasm, lowering the intracellular pH and disrupting cellular processes.[2]

The Role of Halogenation

The introduction of a halogen atom, such as chlorine, onto the phenolic ring is a well-established strategy for enhancing antimicrobial potency.[8][9] Halogenation increases the lipophilicity of the compound, which can improve its ability to penetrate the lipid-rich bacterial cell membrane.[5] Furthermore, the electron-withdrawing nature of chlorine can increase the acidity of the phenolic hydroxyl group, potentially enhancing its interaction with cellular targets. Studies have shown that halogenated phenols can be significantly more effective than their non-halogenated parent compounds.[8][9]

Logical Framework for Phenolic Antimicrobial Action

The following diagram illustrates the multi-targeted mechanism of action typical of phenolic compounds.

cluster_Cell Bacterial Cell Phenol Phenolic Compound (e.g., this compound) Membrane Cell Membrane (Lipid Bilayer) Phenol->Membrane Partitioning & Integration Proteins Membrane & Cytoplasmic Proteins (Enzymes) Phenol->Proteins Interaction & H-Bonding Cytoplasm Cytoplasm Phenol->Cytoplasm Diffusion Disruption Increased Permeability & Loss of Integrity Membrane->Disruption Causes Denaturation Denaturation & Inhibition Proteins->Denaturation Causes pH_Drop Intracellular Acidification Cytoplasm->pH_Drop Causes DNA DNA/RNA Leakage Leakage of Ions, ATP, Nucleic Acids Disruption->Leakage Leads to Death Bacterial Cell Death Leakage->Death Contributes to Denaturation->Death Contributes to pH_Drop->Death Contributes to

Caption: Multi-target mechanism of phenolic antimicrobials.

Comparative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several phenolic compounds against representative Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Data for this compound is not widely available; however, data for structurally related compounds like derivatives of 5-chlorosalicylic acid (5-chloro-2-hydroxybenzoic acid) are included to provide a basis for comparison.[10]

CompoundChemical StructureTarget MicroorganismMIC (µg/mL)Reference
5-Chloro-2-hydroxy-N-[...]-benzamide 5-Chloro-salicylamide derivativeStaphylococcus aureus (MRSA)1.2 - 4.8[10]
5-Chloro-N-{...}-2-hydroxybenzamide 5-Chloro-salicylamide derivativeStaphylococcus aureus (MRSA)15.62-31.25 (µmol/L)[11]
2,4,6-Triiodophenol Halogenated PhenolStaphylococcus aureus5[9]
Thymol Isopropyl PhenolPseudomonas aeruginosa>1024[3]
Carvacrol Isopropyl PhenolPseudomonas aeruginosa512[3]
2,4-Dihydroxybenzoic acid Dihydroxybenzoic AcidEscherichia coli2000[12]
3,4-Dihydroxybenzoic acid Dihydroxybenzoic AcidStaphylococcus aureus2000[12]

*Note: These are complex derivatives of 5-chlorosalicylic acid, not this compound itself. The data illustrates the high potency that can be achieved with a 5-chloro-2-hydroxy scaffold.

Experimental Methodologies

Accurate and reproducible data is the cornerstone of comparative analysis. The following are standardized protocols for evaluating antimicrobial activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered a gold standard for determining the MIC of an antimicrobial agent in a liquid medium.[13]

Principle: A standardized suspension of bacteria is challenged with serially diluted concentrations of the test compound in a 96-well microtiter plate. Growth is assessed after incubation, and the MIC is the lowest concentration that inhibits visible growth.[13]

Detailed Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[14]

    • Incubate the broth at 37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound and other test phenols in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the stock solution in the broth medium across the wells of a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.[13]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.[13]

start Start: Prepare 0.5 McFarland Bacterial Suspension dilute_stock Prepare Serial Dilutions of Test Compound in 96-Well Plate start->dilute_stock inoculate Inoculate Wells with Standardized Bacterial Suspension (~5x10^5 CFU/mL) dilute_stock->inoculate controls Include Positive (Inoculum only) & Negative (Broth only) Controls inoculate->controls incubate Incubate Plate (37°C for 18-24h) controls->incubate read Visually Inspect for Turbidity incubate->read end Determine MIC: Lowest Concentration with No Growth read->end

Caption: Workflow for MIC determination via broth microdilution.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[15][16]

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate swabbed with a uniform lawn of bacteria. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[17]

Detailed Protocol:

  • Plate Preparation:

    • Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[18] The inoculum should be prepared to a 0.5 McFarland turbidity standard.

    • Allow the plate to dry for 3-5 minutes.[19]

  • Disk Application:

    • Aseptically apply sterile paper disks (6 mm diameter) impregnated with a defined concentration of this compound and other phenols onto the agar surface.

    • Ensure disks are placed at least 24 mm apart to prevent overlapping zones.[19]

    • Gently press each disk to ensure complete contact with the agar.[18]

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or caliper.

    • The size of the zone correlates with the susceptibility of the microorganism to the compound.

start Start: Prepare Bacterial Lawn on Mueller-Hinton Agar apply_disks Aseptically Apply Compound-Impregnated Disks to Agar Surface start->apply_disks press_disks Gently Press Disks for Full Contact apply_disks->press_disks incubate Invert and Incubate Plate (37°C for 18-24h) press_disks->incubate measure Measure Diameter of the Zone of Inhibition (mm) incubate->measure end Interpret Susceptibility Based on Zone Size measure->end

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Time-Kill Kinetics Assay

This dynamic assay determines the rate at which an antimicrobial agent kills a microbial population and can differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[20][21]

Principle: A standardized bacterial culture is exposed to the test compound at various concentrations (typically multiples of the MIC). Aliquots are removed at specific time intervals, serially diluted, and plated to determine the number of viable cells (CFU/mL).[22] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20]

Detailed Protocol:

  • Assay Setup:

    • Prepare tubes with broth containing the test compound at concentrations such as 0.5x, 1x, 2x, and 4x MIC.[21]

    • Include a growth control tube with no compound.

    • Inoculate all tubes with a standardized bacterial suspension to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling Over Time:

    • Incubate all tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each tube.[23]

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto nutrient agar plates.

    • Incubate the plates at 37°C for 24 hours.

  • Data Analysis:

    • Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.

Conclusion and Future Directions

Researchers investigating this compound should employ the standardized methodologies outlined in this guide—broth microdilution for MIC, disk diffusion for initial screening, and time-kill assays for determining bactericidal or bacteriostatic effects. This systematic approach will enable a robust evaluation and allow for meaningful comparisons with a broad range of existing phenolic antimicrobials. Future work should focus on generating comprehensive MIC and time-kill data for this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens, to fully elucidate its antimicrobial spectrum and potential as a novel anti-infective agent.

References

Unveiling the Cellular Toll: A Comparative Guide to the Cytotoxicity of 5-Chloro-2-hydroxybenzonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the cytotoxic profiles of novel compounds is paramount. This guide provides a comparative analysis of the cytotoxicity of 5-Chloro-2-hydroxybenzonitrile and its analogs, supported by experimental data. The information presented herein is intended to facilitate further research and development in the fields of toxicology and medicinal chemistry.

Recent studies have identified this compound as a monohalohydroxybenzonitrile (monoHHBN) present in drinking water, exhibiting notable cytotoxicity.[1] This discovery has spurred further investigation into its mechanisms of action and a comparative assessment against its structural analogs.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of this compound and its analogs. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a biological process by 50%.

CompoundCell LineAssayIC50 (µM)Reference
This compound CHO-K1Not SpecifiedData Not Available[1]
3-chloro-2-hydroxybenzonitrile CHO-K1Not SpecifiedData Not Available[1]
3-chloro-4-hydroxybenzonitrile CHO-K1Not SpecifiedData Not Available[1]
3-bromo-2-hydroxybenzonitrile CHO-K1Not SpecifiedData Not Available[1]
5-bromo-2-hydroxybenzonitrile CHO-K1Not SpecifiedData Not Available[1]
3-bromo-4-hydroxybenzonitrile CHO-K1Not SpecifiedData Not Available[1]
5-iodo-2-hydroxybenzonitrile CHO-K1Not SpecifiedData Not Available[1]
3-iodo-4-hydroxybenzonitrile CHO-K1Not SpecifiedData Not Available[1]
Benzonitrile V79Micronucleus Assay>1000 µM (No cytotoxicity observed)[2]

Note: While the referenced study[1] confirms the cytotoxicity of these compounds in Chinese hamster ovary (CHO-K1) cells, the specific IC50 values were not available in the accessed literature. The data for Benzonitrile in V79 cells is provided for context, indicating its low cytotoxic potential in that specific assay.

Experimental Protocols

The assessment of cytotoxicity is crucial for evaluating the potential toxicity of chemical compounds. Standardized in vitro assays are employed to determine the concentration-dependent effects of substances on cell viability and proliferation. Below are detailed methodologies for commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compounds (e.g., this compound and its analogs) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Neutral Red (NR) Uptake Assay

This assay evaluates cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells. The amount of dye retained is proportional to the number of viable cells.

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound exposure.

  • Neutral Red Staining: After the treatment period, replace the medium with a medium containing Neutral Red and incubate for approximately 2-3 hours.

  • Dye Extraction: Wash the cells to remove excess dye and then add a destaining solution to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of about 540 nm.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Mechanism of Cytotoxicity: Signaling Pathways

Transcriptomic analysis of Chinese hamster ovary (CHO-K1) cells exposed to halohydroxybenzonitriles, including this compound, has revealed that the dominant mechanisms of cytotoxicity are immunotoxicity and genotoxicity .[1] These mechanisms can lead to potential carcinogenic effects.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Culture Preparation cluster_exposure Compound Exposure cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Maintain Cell Line (e.g., CHO-K1) cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding treat_cells Incubate Cells with Test Compounds cell_seeding->treat_cells prepare_compounds Prepare Serial Dilutions of This compound and Analogs prepare_compounds->treat_cells assay_choice Perform Viability Assay (e.g., MTT or Neutral Red) treat_cells->assay_choice read_plate Measure Absorbance assay_choice->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability determine_ic50 Determine IC50 Values calc_viability->determine_ic50

Caption: Workflow for in vitro cytotoxicity assessment of chemical compounds.

Postulated Signaling Pathway of Cytotoxicity

The genotoxic and immunotoxic effects of this compound and its analogs suggest the involvement of complex signaling pathways. Genotoxicity can arise from direct DNA damage or interference with cellular components involved in maintaining genome integrity, such as microtubules.[2] Immunotoxicity of halogenated aromatic compounds can be mediated through various mechanisms, including the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[3]

G cluster_genotoxicity Genotoxicity cluster_immunotoxicity Immunotoxicity compound This compound & Analogs dna_damage DNA Damage compound->dna_damage microtubule Microtubule Disruption compound->microtubule ahr Aryl Hydrocarbon Receptor (AhR) Activation compound->ahr apoptosis_g Apoptosis dna_damage->apoptosis_g microtubule->apoptosis_g cytokine Altered Cytokine Production ahr->cytokine immune_dys Immune Cell Dysfunction cytokine->immune_dys apoptosis_i Apoptosis immune_dys->apoptosis_i

Caption: Postulated signaling pathways for the cytotoxicity of benzonitrile analogs.

References

A Spectroscopic Comparison of Substituted Benzonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical substitution on the spectroscopic properties of aromatic compounds is paramount. This guide provides a comparative analysis of substituted benzonitriles, leveraging experimental data from Fourier-Transform Infrared (FT-IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy to illustrate how substituent choice modulates spectral features.

The benzonitrile scaffold is a common motif in medicinal chemistry and materials science. The introduction of various functional groups onto the benzene ring systematically alters the electronic distribution within the molecule, leading to predictable and measurable shifts in its spectroscopic fingerprint. This guide summarizes key quantitative data, provides detailed experimental protocols for the cited spectroscopic techniques, and visualizes the relationships between molecular structure and spectral output.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for a selection of para-substituted benzonitriles. The data highlights the influence of electron-donating groups (EDG) like -OCH₃ and -NH₂ and electron-withdrawing groups (EWG) like -NO₂ on the vibrational and electronic properties of the benzonitrile molecule.

Table 1: FT-IR and Raman Vibrational Frequencies (cm⁻¹) for para-Substituted Benzonitriles

Substituent (p-X)ν(C≡N) Stretch (IR)ν(C≡N) Stretch (Raman)Aromatic Ring Breathing (IR)Aromatic Ring Breathing (Raman)
-H (Benzonitrile)~2230~2230~1002[1]~992[2]
-OCH₃Lower than 2230Lower than 2230Lower than 1002Lower than 992
-NH₂Lower than 2230Lower than 2230~989 (for aniline)[1]Lower than 992
-NO₂Higher than 2230Higher than 2230Higher than 1002Higher than 992

Note: Specific frequency values can vary slightly based on the solvent and experimental conditions. Trends are more informative than absolute values.

Table 2: UV-Vis Absorption Maxima (λmax) for para-Substituted Benzonitriles in Ethanol

Substituent (p-X)λmax (nm) for π→π* transition
-H (Benzonitrile)~255
-OCH₃> 255 (Bathochromic shift)[1]
-NH₂> 255 (Bathochromic shift)[1]
-NO₂< 255 (Hypsochromic shift)[1]

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for para-Substituted Benzonitriles in CDCl₃

Substituent (p-X)Aromatic Protons (ortho to CN)Aromatic Protons (meta to CN)C-CN Carbon
-H (Benzonitrile)~7.6~7.4-7.5~118
-OCH₃~7.5~6.9Lower than 118
-NH₂~7.4~6.6Lower than 118
-NO₂~7.8~8.3Higher than 118

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Experimental Protocols

The data presented in this guide is based on standard spectroscopic techniques. Detailed methodologies for these key experiments are provided below.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or in a suitable solvent.

  • Acquisition: A background spectrum of the empty sample compartment or clean ATR crystal is recorded first.[3] The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The instrument typically scans the range of 4000 to 400 cm⁻¹.[3]

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance IR spectrum.[3] Key vibrational modes, such as the nitrile stretch and aromatic ring breathing, are then identified and their frequencies recorded.

2. Raman Spectroscopy

  • Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 633 nm He-Ne laser).[2]

  • Sample Preparation: Solid samples are typically analyzed as powders. Liquid samples can be held in a cuvette.

  • Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a Raman shift range of 100 to 4000 cm⁻¹.[4]

  • Data Processing: The resulting Raman spectrum is plotted as intensity versus Raman shift (in cm⁻¹). Vibrational modes are identified by their characteristic frequencies.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrument: A UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the benzonitrile derivative is prepared in a UV-transparent solvent, such as ethanol or cyclohexane.[1][5] The concentration is typically in the range of 10⁻⁵ M.[1]

  • Acquisition: The solution is placed in a quartz cuvette.[5] The absorbance of the sample is measured over a wavelength range of approximately 200-400 nm.

  • Data Processing: The wavelength of maximum absorbance (λmax) for the π→π* electronic transition is determined from the resulting spectrum.[1]

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[6]

  • Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). Chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard.

Visualization of Concepts

Diagrams created using the DOT language help visualize the experimental workflow and the logical relationships between substituent effects and spectroscopic outcomes.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Benzonitrile Substituted Benzonitrile FTIR FT-IR Spectroscopy Benzonitrile->FTIR Raman Raman Spectroscopy Benzonitrile->Raman UVVis UV-Vis Spectroscopy Benzonitrile->UVVis NMR NMR Spectroscopy Benzonitrile->NMR Vibrational Vibrational Frequencies (ν C≡N, Ring Breathing) FTIR->Vibrational Raman->Vibrational Electronic Electronic Transitions (λmax) UVVis->Electronic ChemicalShifts Chemical Shifts (δ ¹H, ¹³C) NMR->ChemicalShifts

General workflow for the spectroscopic analysis of substituted benzonitriles.

Substituent_Effects cluster_substituents Substituent Type cluster_effects Effect on Benzonitrile cluster_outcomes Spectroscopic Outcome EDG Electron-Donating Group (-OCH₃, -NH₂) ElectronDensity Alters Electron Density in Aromatic Ring EDG->ElectronDensity Increases EWG Electron-Withdrawing Group (-NO₂) EWG->ElectronDensity Decreases VibrationalShifts Shifts in ν(C≡N) and Ring Breathing ElectronDensity->VibrationalShifts ElectronicShifts Shifts in λmax (Bathochromic/Hypsochromic) ElectronDensity->ElectronicShifts NMRShifts Changes in Chemical Shifts (Shielding/Deshielding) ElectronDensity->NMRShifts

Relationship between substituent type and observed spectroscopic changes.

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Structure-Activity Relationship (QSAR) modeling represents a critical computational tool in the rational design of novel therapeutic agents. This guide provides a comparative analysis of QSAR studies on benzonitrile derivatives, a versatile class of compounds demonstrating a wide spectrum of pharmacological activities, including anticancer, herbicidal, and enzyme-inhibitory effects.[1][2][3] By summarizing quantitative data, outlining experimental methodologies, and visualizing key processes, this document aims to facilitate a deeper understanding of the structure-activity relationships governing the efficacy of benzonitrile derivatives.

Comparative Analysis of Biological Activities

Benzonitrile derivatives have been extensively investigated for various biological activities. QSAR studies have been instrumental in identifying the key structural features that determine their potency. The following sections provide a comparative overview of their anticancer and enzyme inhibitory activities.

Anticancer Activity:

Benzonitrile and its analogs have emerged as a promising scaffold in the development of novel anticancer agents.[1] QSAR studies have been pivotal in elucidating the structural requirements for their cytotoxic effects and their ability to inhibit key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase-3 (JNK3).[1][4]

Table 1: QSAR Studies of Benzonitrile Derivatives and Related Compounds with Anticancer Activity

Compound ClassTarget/Cell LineActivity (IC50/GI50)QSAR Model TypeKey Statistical ParametersReference
2-PhenylacrylonitrileHCT116, BEL-74025.9 nM, 7.8 nMNot SpecifiedNot Specified[1]
Indole-AcrylonitrileNCI-60 Panel (Mean)0.38 µMNot SpecifiedNot Specified[1]
Benzotriazole-AcrylonitrileHeLa (G2-M arrest)Potent (nM range)Not SpecifiedNot Specified[1]
N-benzoyl-N'-phenylthioureaMCF-70.31 mM2D-QSARNot Specified[1]
(Benzothiazole-2-yl) acetonitrile derivativesJNK3 inhibitorsNot Specified3D-QSAR (MFA)r² = 0.849, r(cv)² = 0.616[4]
(Benzothiazole-2-yl) acetonitrile derivativesJNK3 inhibitorsNot Specified3D-QSAR (RSA)r² = 0.766, r(cv)² = 0.605[4]
Xanthone derivativesWiDR and Vero cell lines9.23 µg/mL (Compound 5)2D-QSARr = 0.976, Q² = 0.651[5]

Enzyme Inhibition:

The benzonitrile moiety is a key feature in many enzyme inhibitors.[3] QSAR studies have been employed to understand the structural basis of their inhibitory activity against various enzymes, providing a pathway for the design of more potent and selective inhibitors.

Table 2: QSAR Studies of Benzonitrile Derivatives as Enzyme Inhibitors

Compound ClassTarget EnzymeQSAR Model TypeKey Statistical ParametersReference
Sulfonamide derivatives (benzene derivatives)Carbonic anhydrase, thrombin, trypsin, collagenaseQuantum theoretic QSARNot Specified[3]
2-pyrimidinecarbonitrile derivativesFalcipain-33D-QSAR (CoMFA)r(cv)² (q²) = 0.549, r² = 0.976[6]
2-pyrimidinecarbonitrile derivativesFalcipain-33D-QSAR (CoMSIA)r(cv)² (q²) = 0.608, r² = 0.932[6]

Experimental Protocols

A generalized workflow for QSAR studies typically involves the following key steps. The specific details may vary depending on the study.

1. Compound Synthesis and Characterization:

  • Synthesis: Derivatives are typically synthesized using established organic chemistry reactions. For instance, the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives involved multi-step reactions.

  • Characterization: The structures of newly synthesized compounds are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (HRMS, ESI-MS).

2. Biological Activity Assays:

  • In vitro assays: The biological activity of the compounds is determined using appropriate in vitro assays. For example, the nematicidal activity of indole derivatives was evaluated against Bursaphelenchus xylophilus.

  • Cytotoxicity assays: For anticancer studies, cytotoxicity is often measured using assays like the MTT assay on various cancer cell lines (e.g., WiDR, Vero).[5]

  • Enzyme inhibition assays: The inhibitory activity against specific enzymes is determined using biochemical assays.

3. Computational QSAR Modeling:

  • Molecular Descriptors Calculation: A variety of molecular descriptors, including constitutional, topological, physicochemical, geometrical, and quantum-chemical descriptors, are calculated for each compound in the dataset.[7][8]

  • Dataset Division: The full dataset of compounds is typically divided into a training set for model development and a test set for external validation.

  • Model Generation: Statistical methods such as Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN) are used to build the QSAR models.[7]

  • Model Validation: The predictive power of the generated QSAR models is rigorously validated using internal (e.g., leave-one-out cross-validation, Q²) and external validation techniques.[7][9]

Visualizations

Diagram 1: General Workflow of a QSAR Study

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Application A Chemical Structure & Biological Activity Data B Molecular Descriptor Calculation A->B C Data Splitting (Training & Test Sets) B->C D QSAR Model Generation (e.g., MLR, CoMFA) C->D E Model Validation (Internal & External) D->E F Interpretation of Structure-Activity Relationships E->F G Design of Novel Compounds F->G H Prediction of Activity G->H

Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.

Diagram 2: Simplified Kinase Signaling Pathway Targeted by Benzonitrile Derivatives

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition Receptor VEGFR-2 JNK3 JNK3 Receptor->JNK3 activates Downstream Downstream Signaling (Proliferation, Angiogenesis) JNK3->Downstream promotes Benzonitrile Benzonitrile Derivative Benzonitrile->Receptor Benzonitrile->JNK3

Caption: A simplified representation of a kinase signaling pathway often targeted by benzonitrile derivatives.

References

A Comparative Analysis of the Reactivity of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted benzonitriles is paramount. These compounds, characterized by a cyano group attached to a benzene ring, are pivotal building blocks in the synthesis of a vast array of pharmaceuticals and functional materials.[1] The reactivity of the benzonitrile core can be finely tuned by the nature and position of substituents on the aromatic ring. These modifications influence the electron density of both the nitrile group and the benzene ring, thereby dictating the compound's susceptibility to various reactions, including hydrolysis, reduction, and nucleophilic aromatic substitution.[1] This guide provides a comparative analysis of the reactivity of benzonitrile derivatives in key chemical transformations, supported by experimental data, detailed protocols, and visual workflows.

The electronic effects of substituents on the benzene ring play a crucial role in the reactivity of benzonitrile derivatives. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects, altering reaction rates and, in some cases, the reaction pathways.[1]

Comparative Reactivity Data

The following tables summarize quantitative data on the reactivity of substituted benzonitriles in three key transformations: acid-catalyzed hydrolysis, catalytic hydrogenation (reduction), and nucleophilic aromatic substitution.

Acid-Catalyzed Hydrolysis

The conversion of the nitrile group to a carboxylic acid via hydrolysis is a fundamental transformation. The rate of this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. A Hammett plot for the hydration of para-substituted benzonitriles reveals a positive slope, indicating that electron-withdrawing groups facilitate the hydration of the nitrile.[1] This is because EWGs increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[1]

Substituent (para)Relative Rate Constant (k/kH)
-NO₂7.8
-CN5.2
-Br2.1
-H1.0
-CH₃0.6
-OCH₃0.3

Data compiled from studies on the acid-catalyzed hydrolysis of para-substituted benzonitriles.[1]

Catalytic Hydrogenation (Reduction)

The reduction of the nitrile group to a primary amine is a vital reaction in the synthesis of many biologically active molecules.[1] The efficiency of this transformation can be influenced by the choice of reducing agent and the substitution pattern on the benzonitrile. In catalytic hydrogenation, electron-donating groups generally lead to higher yields of the corresponding primary amine.[1]

Substituent (para)Yield of Primary Amine (%)
-OCH₃92
-CH₃88
-H85
-Cl75
-NO₂68

Comparative yields for the catalytic hydrogenation of para-substituted benzonitriles.[1]

Nucleophilic Aromatic Substitution (SNAr)

In cases where the benzonitrile ring is substituted with a good leaving group, it can undergo nucleophilic aromatic substitution (SNAr). The nitrile group itself is a moderate electron-withdrawing group, which can activate the ring towards nucleophilic attack, particularly when positioned ortho or para to the leaving group.[1] The presence of additional strong electron-withdrawing groups, such as a nitro group, significantly enhances the reactivity.[1] The rate of SNAr reactions is highly dependent on the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer complex intermediate.[2]

Substituent (ortho/para to leaving group)Relative Rate of SNAr
-NO₂High
-CNModerate
-HLow

Qualitative comparison of reactivity in SNAr reactions.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Acid-Catalyzed Hydrolysis of Substituted Benzonitriles

Objective: To determine the relative rates of hydrolysis of various substituted benzonitriles.

Procedure:

  • Preparation of Acid Solutions: Prepare sulfuric acid solutions of the desired molarity (e.g., 10.0 M and 18.2 M) by carefully diluting concentrated sulfuric acid. The final concentration should be confirmed by titration against a standardized sodium hydroxide solution.[2]

  • Reaction Setup: Place the sulfuric acid solution in a thermostated water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).[2][3]

  • Initiation: Dissolve a small, accurately weighed amount of the substituted benzonitrile in the temperature-equilibrated sulfuric acid to initiate the reaction.[2]

  • Monitoring: Follow the progress of the reaction using UV-Vis spectrophotometry by recording the absorbance spectra at regular time intervals at the wavelength of maximum absorbance of the product (the corresponding benzoic acid or benzamide).[2]

  • Data Analysis: Calculate the observed pseudo-first-order rate constant (k_obs) by fitting the absorbance versus time data to a first-order rate equation.[2]

Reduction of Substituted Benzonitriles using LiAlH₄

Objective: To synthesize primary amines from substituted benzonitriles and compare reaction efficiency.

Procedure:

  • Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).[2]

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dropwise, add a solution of the substituted benzonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension with constant stirring.[2][4]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction's progress using thin-layer chromatography (TLC).[2]

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously add, in sequence, 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water for every 'x' g of LiAlH₄ used.[4]

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with ether or THF. The crude product can be purified by recrystallization or column chromatography.[4]

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the general mechanisms for the hydrolysis and reduction of nitriles, as well as a typical experimental workflow.

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Tautomerization cluster_step4 Step 4: Amide Hydrolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile Fast Proton H+ Water H₂O Intermediate1 R-C(OH₂⁺)=NH ProtonatedNitrile_ref->Intermediate1 Rate-Determining (High [Acid]) Amide R-C(O)NH₂ Intermediate1_ref->Amide Fast, -H⁺ CarboxylicAcid R-COOH + NH₃ Amide_ref->CarboxylicAcid +H₂O, H⁺

General mechanism of acid-catalyzed nitrile hydrolysis.

Reduction_Workflow A Suspend LiAlH₄ in anhydrous THF B Cool to 0°C A->B C Add substituted benzonitrile solution dropwise B->C D Warm to RT and reflux C->D E Monitor by TLC D->E F Cool to 0°C E->F Upon completion G Quench sequentially with H₂O, NaOH(aq), H₂O F->G H Filter and wash solid G->H I Purify product H->I

Experimental workflow for the reduction of benzonitriles.

SNAr_Mechanism Reactants Ar-X + Nu⁻ (Ar contains EWG) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack (RDS) Product Ar-Nu + X⁻ Intermediate->Product Loss of Leaving Group

General mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

Benchmarking the Efficacy of 5-Chloro-2-hydroxybenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic potential of 5-Chloro-2-hydroxybenzonitrile and its derivatives. It offers an objective comparison of their efficacy against various cancers, microbial strains, and viruses, benchmarked against established treatments. This document synthesizes experimental data from multiple studies to aid in the evaluation of these compounds as potential therapeutic leads.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy of various this compound derivatives in terms of their anti-cancer, antimicrobial, and antiviral activities.

Anticancer Activity

The cytotoxic potential of this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below. A lower IC50 value indicates higher potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Comparator DrugComparator IC50 (µM)Reference
5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMCF-7 (Breast)-Doxorubicin~0.040[1]
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h)MOLT-4 (Leukemia)< 0.01--[2]
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h)SW-620 (Colon)< 0.01--[2]
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h)SF-539 (CNS)< 0.01--[2]
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h)SK-MEL-5 (Melanoma)< 0.01--[2]
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f)HCT116 (Colon)-Erlotinib-
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5g)HCT116 (Colon)-Erlotinib-
5-chloro-indole-2-carboxylate (3b)--Erlotinib-[3]
5-chloro-indole-2-carboxylate (3e)--Erlotinib-[3]

Note: The data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Antimicrobial Activity

Derivatives of this compound have demonstrated promising activity against a spectrum of bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/DerivativeBacterial StrainMIC (µmol/L)Comparator DrugComparator MIC (µg/mL)Reference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MSSA & MRSA)15.62-31.25--[4]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4--[4]
2-chloroquinoline-6-sulfonamide derivative (QS-3)Pseudomonas aeruginosa-Ciprofloxacin0.25 - 1[5]
2-chloroquinoline-6-sulfonamide derivative (QS-3)Enterococcus faecalis-Ciprofloxacin0.5 - 2[5]
2-chloroquinoline-6-sulfonamide derivative (QS-3)Escherichia coli-Ciprofloxacin0.015 - 0.12[5]
2-chloroquinoline-6-sulfonamide derivative (QS-3)Salmonella typhi-Ciprofloxacin0.015 - 0.12[5]

Note: The provided MIC values for QS-3 are from a single study and should be interpreted as indicative of the potential activity of this class of compounds. Ciprofloxacin MIC values represent a typical range observed in susceptible isolates.[5]

Antiviral Activity

Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV). The efficacy is measured by the log reduction in virus titer.

Compound/DerivativeVirusLog Reduction in Virus TiterCytotoxicity (CC50, µM)Reference
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analoguesRSV>1>10[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Determination of IC50 for Anticancer Activity (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds on adherent cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 10 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Determination of MIC for Antimicrobial Activity (Broth Microdilution Method)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds (this compound derivatives)

  • Standard antimicrobial agent (e.g., Ciprofloxacin)

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum from a fresh culture on an agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare serial two-fold dilutions of the test compounds and the standard antimicrobial agent in the broth medium directly in the 96-well plates.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Signaling Pathways and Mechanisms of Action

This compound derivatives have been shown to exert their biological effects through the modulation of several key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Apoptosis Induction

Many salicylonitrile derivatives induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. The process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases, such as caspase-3.[7] The activation of caspase-9 is a hallmark of the intrinsic pathway.[8]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrial Stress Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 This compound Derivatives This compound Derivatives This compound Derivatives->Mitochondrial Stress Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: General overview of the intrinsic and extrinsic apoptosis pathways.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[9] Some salicylonitrile derivatives may act as EGFR inhibitors, blocking these pro-growth signals.

G EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P This compound Derivatives This compound Derivatives This compound Derivatives->EGFR Inhibition Grb2/Shc Grb2/Shc P->Grb2/Shc PI3K PI3K P->PI3K RAS RAS Grb2/Shc->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival AKT AKT PI3K->AKT AKT->Proliferation, Survival G cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt ON Destruction Complex Destruction Complex β-catenin_p β-catenin-P Destruction Complex->β-catenin_p Proteasomal Degradation Proteasomal Degradation β-catenin_p->Proteasomal Degradation Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP Dishevelled Dishevelled Frizzled/LRP->Dishevelled Dishevelled->Destruction Complex β-catenin_stable β-catenin Dishevelled->β-catenin_stable Nucleus Nucleus β-catenin_stable->Nucleus β-catenin_nuc β-catenin TCF/LEF TCF/LEF β-catenin_nuc->TCF/LEF Target Gene Transcription Target Gene Transcription TCF/LEF->Target Gene Transcription This compound Derivatives This compound Derivatives This compound Derivatives->β-catenin_stable Inhibition? G Cell Culture Cell Culture Cell Seeding (96-well) Cell Seeding (96-well) Cell Culture->Cell Seeding (96-well) Compound Treatment (Serial Dilutions) Compound Treatment (Serial Dilutions) Cell Seeding (96-well)->Compound Treatment (Serial Dilutions) Incubation (48-72h) Incubation (48-72h) Compound Treatment (Serial Dilutions)->Incubation (48-72h) MTT Assay MTT Assay Incubation (48-72h)->MTT Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation G Bacterial Culture Bacterial Culture Inoculum Preparation (0.5 McFarland) Inoculum Preparation (0.5 McFarland) Bacterial Culture->Inoculum Preparation (0.5 McFarland) Compound Dilution (96-well) Compound Dilution (96-well) Inoculum Preparation (0.5 McFarland)->Compound Dilution (96-well) Inoculation Inoculation Inoculum Preparation (0.5 McFarland)->Inoculation Compound Dilution (96-well)->Inoculation Incubation (18-24h) Incubation (18-24h) Inoculation->Incubation (18-24h) Visual Inspection for Growth Visual Inspection for Growth Incubation (18-24h)->Visual Inspection for Growth MIC Determination MIC Determination Visual Inspection for Growth->MIC Determination

References

A Comparative Guide to the Biological Activity of Halogenated Marine Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

The marine environment, a vast and chemically diverse ecosystem, is a prolific source of natural products with remarkable biological activities. Among these, halogenated compounds, which incorporate chlorine, bromine, or iodine into their complex molecular architectures, have garnered significant attention from the scientific community. The presence of a halogen atom often imparts unique physicochemical properties, enhancing the therapeutic potential of these molecules. This guide provides a comparative analysis of the biological activities of various halogenated marine natural products, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Introduction to Halogenated Marine Natural Products

The ocean's chemical diversity is driven by the unique environmental pressures faced by marine organisms, leading to the evolution of sophisticated chemical defense mechanisms. Halogenation, the enzymatic incorporation of halogens, is a key strategy employed by marine life, from microorganisms to complex invertebrates, to produce potent secondary metabolites. These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them a fertile ground for drug discovery.[1] This guide will delve into these key areas, comparing the efficacy of different halogenated marine natural products and elucidating the experimental frameworks used to assess their potential.

Antimicrobial Activity: A Battle Against Resistance

The rise of antibiotic-resistant pathogens is a global health crisis, necessitating the discovery of novel antimicrobial agents. Halogenated marine natural products have emerged as a promising source of new leads in this area.[2]

Comparative Analysis of Antimicrobial Potency

The antimicrobial efficacy of halogenated marine natural products varies significantly depending on the compound's structure, the type and position of the halogen atom, and the target microorganism. The following table provides a comparative overview of the Minimum Inhibitory Concentration (MIC) values for selected halogenated marine compounds against various pathogens.

Compound ClassSpecific CompoundHalogenSource OrganismTarget PathogenMIC (µg/mL)Reference
Phenols LaurinterolBromineLaurencia sp. (Red Alga)Methicillin-resistant Staphylococcus aureus (MRSA)3.13[3]
AllolaurinterolBromineLaurencia sp. (Red Alga)Vancomycin-resistant Enterococcus faecalis (VRE)3.13[3]
Indoles 6-BromoindoleBromineDicathais orbita (Marine Mollusc)Staphylococcus aureus>50[4]
5,6-DibromoindoleBromineSynthetic derivativeStaphylococcus aureus>50[4]
Terpenoids AplysiadiolBromineAplysia kurodai (Sea Hare)Bacillus subtilisPotent[5]
Polyketides Merochlorins A-DChlorineStreptomyces sp.Staphylococcus aureus, Bacillus subtilis1-2[6]

Key Insights from Experimental Data:

  • Brominated Phenols: Laurinterol and allolaurinterol, brominated sesquiterpenes from red algae, exhibit potent activity against multidrug-resistant Gram-positive bacteria, including MRSA and VRE.[3] This highlights the potential of brominated phenols as a scaffold for developing new antibiotics.

  • Indole Derivatives: While simple brominated indoles from the marine mollusc Dicathais orbita showed limited direct antibacterial activity, their primary role may be as precursors to more complex, active compounds.[4]

  • Chlorinated Polyketides: Merochlorins, produced by marine actinomycetes, demonstrate significant antibacterial activity at low concentrations, indicating the importance of chlorine in enhancing the potency of polyketide structures.[6]

  • Comparison of Halogens: Studies comparing isosteric active chlorine and bromine compounds have shown that in the absence of organic load, bromine compounds generally exhibit higher bactericidal activity. However, in the presence of proteinaceous material, the efficacy of bromine compounds can be reduced, and in some cases, chlorine-containing counterparts may be more effective.[7]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][8][9]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target bacterium is then added to each well. Following incubation, the lowest concentration of the compound that inhibits visible bacterial growth is recorded as the MIC.

Step-by-Step Methodology:

  • Preparation of Test Compound Stock Solution: Dissolve the halogenated marine natural product in a suitable solvent (e.g., DMSO) to a known concentration.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of each row to be tested.

    • Perform a serial two-fold dilution by transferring 100 µL of the solution from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • From a pure overnight culture of the test bacterium, pick 3-4 colonies and suspend them in 5 mL of saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using a nephelometer. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 35°C for many clinical isolates, or lower temperatures like 22°C or 28°C for some aquatic bacteria) for 16-20 hours.[6]

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow Diagram:

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Stock Solution of Halogenated Compound Plate_Prep Prepare Serial Dilutions in 96-Well Plate Compound_Prep->Plate_Prep Inoculation Inoculate Plate with Bacterial Suspension Plate_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Read_MIC Visually Determine MIC (Lowest Concentration with No Growth) Incubation->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anticancer Activity: Targeting Uncontrolled Cell Growth

The structural diversity and potent bioactivity of halogenated marine natural products make them a rich source for the discovery of novel anticancer agents.[10] Many of these compounds have demonstrated significant cytotoxicity against a range of cancer cell lines.

Comparative Analysis of Cytotoxic Potency

The anticancer activity of halogenated marine natural products is often evaluated by their ability to inhibit the proliferation of cancer cells, typically expressed as the half-maximal inhibitory concentration (IC50).

Compound ClassSpecific CompoundHalogenSource OrganismCancer Cell LineIC50 (µM)Reference
Indole Alkaloids Aplicyanin ABromineAplidium cyaneum (Tunicate)HT-29 (Colon)0.8[11]
Meridianin CBromineAplidium meridianum (Tunicate)LMM3 (Murine Adenocarcinoma)9.3[11]
Trichloro-bisindoleChlorineStreptomyces sp.HCT-116 (Colon)3.1 - 11.2[12]
Terpenoids Ingenin DBromineLaurencia sp. (Red Alga)MCF7 (Breast)2.9[13]
Ingenin CBromineLaurencia sp. (Red Alga)MCF7 (Breast)4.3[13]
Polyketides Neomangicol AChlorineFusarium sp. (Fungus)HCT-116 (Colon)Active[14]
Neomangicol C (non-halogenated)-Fusarium sp. (Fungus)HCT-116 (Colon)Inactive[14]

Key Insights from Experimental Data:

  • Structure-Activity Relationships (SAR): Studies on indole alkaloids like the meridianins have revealed that the position of the bromine atom on the indole ring significantly influences their cytotoxic potency. For instance, a single bromine substitution at position 5 or 6 generally improves activity.[11] Similarly, for aplicyanins, the presence and position of the bromine atom are critical for their antimitotic properties.[11]

  • Halogenation Enhances Activity: The comparison between the chlorinated neomangicol A and its non-halogenated analog, neomangicol C, clearly demonstrates the crucial role of halogenation in imparting cytotoxic activity.[14]

  • Selective Cytotoxicity: Some halogenated marine compounds exhibit selective cytotoxicity towards cancer cells over normal cells, a highly desirable characteristic for a potential anticancer drug. Further research is needed to fully explore this aspect for many of the identified compounds.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[15]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 2.5 x 10⁵ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated marine natural product in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Workflow Diagram:

Cytotoxicity_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cancer Cells in 96-Well Plate Compound_Treatment Treat Cells with Halogenated Compound Cell_Seeding->Compound_Treatment Incubation_Treatment Incubate for 24-72 hours Compound_Treatment->Incubation_Treatment MTT_Addition Add MTT Reagent Incubation_Treatment->MTT_Addition Formazan_Formation Incubate for 3-4 hours (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Marine natural products, particularly halogenated compounds, have shown significant potential as anti-inflammatory agents.[17]

Comparative Analysis of Anti-inflammatory Potency

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in stimulated immune cells.

Compound ClassSpecific CompoundHalogenSource OrganismAssayIC50 (µM)Reference
Indole Alkaloids 6-BromoisatinBromineDicathais orbita (Marine Mollusc)NO Inhibition (RAW 264.7)122.65[4]
5-BromoisatinBromineSyntheticNO Inhibition (RAW 264.7)34.3[4]
Isatin (non-halogenated)-SyntheticNO Inhibition (RAW 264.7)430[4]
Norsesterterpene Peroxides Epimuqubilin A-Latrunculia sp. (Sponge)NO Inhibition (RAW 264.7)7.4[3][18]
Sigmosceptrellin A-Latrunculia sp. (Sponge)NO Inhibition (RAW 264.7)9.9[3][18]
Polyketides Pestaloketide B-Pestalotiopsis sp. (Fungus)NO Inhibition (RAW 264.7)14.5[19]
Pestaloketide A-Pestalotiopsis sp. (Fungus)NO Inhibition (RAW 264.7)23.6[19]

Key Insights from Experimental Data:

  • Impact of Halogenation on Indoles: The comparison of brominated isatins with the non-halogenated parent compound, isatin, clearly demonstrates that the presence and position of the bromine atom significantly enhance anti-inflammatory activity, as evidenced by the much lower IC50 values for 5-bromoisatin and 6-bromoisatin in the NO inhibition assay.[4]

  • Potent Norsesterterpene Peroxides: Epimuqubilin A and sigmosceptrellin A, isolated from a marine sponge, are potent inhibitors of NO production, suggesting their potential as leads for anti-inflammatory drug development.[3][18]

  • Fungal Polyketides: Polyketides from marine-derived fungi, such as pestaloketides A and B, also exhibit moderate to potent anti-inflammatory effects.[19]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[3][18][20][21]

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified indirectly by measuring the accumulation of its stable end-product, nitrite, in the culture medium using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in complete DMEM medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the halogenated marine natural product for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate at room temperature for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

Signaling Pathway and Assay Workflow:

Anti_Inflammatory_Assay cluster_pathway Inflammatory Signaling Pathway cluster_workflow Assay Workflow LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds to NFkB NF-κB Activation TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO_Production Nitric Oxide (NO) Production iNOS->NO_Production produces Halogenated_Compound Halogenated Marine Natural Product Halogenated_Compound->NFkB inhibits Halogenated_Compound->iNOS inhibits Cell_Culture Culture RAW 264.7 Macrophages Treatment Treat with Compound and LPS Cell_Culture->Treatment Griess_Assay Measure Nitrite with Griess Reagent Treatment->Griess_Assay Analysis Calculate % NO Inhibition Griess_Assay->Analysis

Caption: Simplified signaling pathway of LPS-induced NO production and the workflow of the in vitro anti-inflammatory assay.

Conclusion

Halogenated marine natural products represent a vast and largely untapped resource for the discovery of new therapeutic agents. Their diverse chemical structures and potent biological activities against a range of diseases underscore their importance in modern drug discovery. This guide has provided a comparative overview of their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed methodologies. It is evident that halogenation plays a critical role in enhancing the biological efficacy of these marine-derived compounds. Further research, including more direct comparative studies and in vivo evaluations, is crucial to fully unlock the therapeutic potential of these remarkable molecules and translate them into novel clinical applications.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-2-hydroxybenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 5-Chloro-2-hydroxybenzonitrile must adhere to strict safety protocols to mitigate risks and ensure proper disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical in a laboratory setting.

Key Hazard and Safety Information

This compound presents several health hazards. It is harmful if swallowed or if it comes into contact with the skin, and it can cause serious skin and eye irritation.[1][2] Inhalation of this substance may also lead to respiratory irritation.[2] Adherence to proper personal protective equipment (PPE) guidelines is crucial to minimize exposure.

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Acute Toxicity (Dermal) Harmful in contact with skin.[1]Wear protective gloves and clothing.[2][3]
Skin Corrosion/Irritation Causes skin irritation.[1][2]Wear protective gloves and clothing.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Wear eye and face protection, such as goggles or a face shield.[2][3]
Specific Target Organ Toxicity May cause respiratory irritation.[2]Use in a well-ventilated area or with a respirator if exposure limits are exceeded.[3]

Experimental Protocol: Disposal of this compound

The following protocol outlines the step-by-step procedure for the safe disposal of this compound, including spill management and disposal of empty containers.

1.0 Personal Protective Equipment (PPE)

1.1 Before handling the chemical, ensure you are wearing the appropriate PPE as detailed in the table above. This includes, at a minimum, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

2.0 Spill Cleanup Procedure

2.1 In the event of a spill, evacuate non-essential personnel from the area. 2.2 Ensure adequate ventilation. 2.3 For small, dry spills, carefully sweep up the material, avoiding dust formation, and place it into a clearly labeled, sealed container for disposal.[3] 2.4 Prevent the spilled material from entering drains or waterways.[4] 2.5 After the bulk of the material has been collected, decontaminate the area with a suitable solvent and then wash with soap and water.

3.0 Waste Disposal

3.1 All waste containing this compound must be treated as hazardous waste. 3.2 Collect waste material in a designated, compatible, and properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and identify the contents. 3.3 Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. 3.4 Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal company.[5] Disposal methods may include incineration with flue gas scrubbing.[5] 3.5 Do not dispose of this compound down the drain or in the regular trash.[5]

4.0 Empty Container Disposal

4.1 Empty containers that previously held this compound must be decontaminated before disposal. 4.2 Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). 4.3 Collect the rinsate and manage it as hazardous waste, as described in section 3.0. 4.4 After triple-rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_event Event cluster_procedure Procedure cluster_disposal Final Disposal start Handling this compound spill Spill Occurs start->spill Accident waste_generation Waste Generated (Expired, Unused, Contaminated) start->waste_generation Routine Use empty_container Container is Empty start->empty_container Use Finished collect_spill Sweep up spill avoiding dust. Place in labeled container. spill->collect_spill collect_waste Collect in a labeled hazardous waste container. waste_generation->collect_waste triple_rinse Triple-rinse container with appropriate solvent. empty_container->triple_rinse dispose_hazardous Dispose as Hazardous Waste (Licensed Contractor) collect_spill->dispose_hazardous collect_waste->dispose_hazardous collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of decontaminated container per institutional policy. triple_rinse->dispose_container collect_rinsate->dispose_hazardous

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols and logistical plans for the handling and disposal of 5-Chloro-2-hydroxybenzonitrile. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance in the laboratory environment.

Hazard Identification and Immediate Precautions

This compound is a hazardous substance that requires careful handling. The primary risks associated with this compound are:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.

  • Skin Irritation: Causes skin irritation.

  • Eye Damage: Causes serious eye irritation.

Immediate implementation of the personal protective equipment (PPE) and handling protocols outlined in this document is mandatory upon receipt of this chemical.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first lines of defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications and Use Case
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required. A face shield should be worn over safety goggles when there is a risk of splashes or aerosol generation.
Hand Protection Chemical-Resistant GlovesDue to the chlorinated aromatic nature of the compound, Viton™ gloves are recommended for prolonged contact, as they have shown no permeation after 4 hours with similar compounds.[1] For incidental contact, nitrile gloves may be used, but they have a breakthrough time of less than 1 hour for related chemicals and should be changed immediately upon contamination.[1] Double gloving is recommended.
Body Protection Laboratory Coat and Chemical-Resistant ApronA flame-retardant lab coat must be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved air-purifying respirator with a combination cartridge for organic vapors and acid gases (e.g., yellow color-coded) should be used.[2][3][4] For operations that may generate dust, a P100 particulate filter should be included.[3][5]

Operational Plan: Step-by-Step Handling Procedure

The following workflow must be followed to ensure the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling prep_area Verify fume hood functionality and availability of spill kit. don_ppe Don all required PPE as specified in the table above. prep_area->don_ppe Ensure safety measures are in place weigh Weigh the solid compound in the fume hood. Avoid generating dust. don_ppe->weigh Proceed to handling dissolve If preparing a solution, slowly add the solid to the solvent. weigh->dissolve decontaminate Decontaminate all equipment used (see Section 4). dissolve->decontaminate After experiment completion doff_ppe Remove PPE in the correct order to avoid cross-contamination. decontaminate->doff_ppe wash Wash hands thoroughly with soap and water. doff_ppe->wash

Figure 1: Workflow for Safe Handling of this compound.

Decontamination and Disposal Plan

Proper decontamination and disposal are crucial to prevent environmental contamination and ensure the safety of all laboratory personnel.

Equipment Decontamination

All non-disposable equipment that has come into contact with this compound must be decontaminated.

Decontamination Protocol:

  • Initial Rinse: Rinse the equipment with a suitable organic solvent in which the compound is soluble (e.g., ethanol, acetone) inside a chemical fume hood. Collect the rinse as hazardous waste.

  • Wash: Wash the equipment thoroughly with a laboratory detergent and hot water.[6]

  • Final Rinse: Rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry completely before storage or reuse.

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

Disposal Protocol:

  • Segregation: As a halogenated organic compound, all waste must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[2][3] Do not mix with non-halogenated waste.

  • Container Management: Keep the waste container securely closed except when adding waste. The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.